Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Description
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRAHMZXNNIDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153230-09-1 | |
| Record name | methyl 2-(chlorosulfonyl)-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate from Methyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, methyl p-toluate, and proceeds via an electrophilic aromatic substitution—specifically, a chlorosulfonylation reaction. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and emphasizes critical safety considerations for handling the corrosive reagents involved. The guide is designed to be a practical resource for researchers and professionals in the field of medicinal chemistry and process development, providing the necessary information to safely and efficiently synthesize this important building block.
Introduction: Significance of this compound
This compound is a valuable sulfonyl chloride derivative. The sulfonyl chloride functional group is highly reactive and serves as a versatile handle for the introduction of sulfonamide moieties into organic molecules.[1] Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemic drugs. The specific substitution pattern of this compound makes it a tailored building block for the synthesis of complex, biologically active molecules. Its precursor, methyl p-toluate, is an economically viable and commercially accessible starting material.[2]
Reaction Mechanism and Regioselectivity
The synthesis of this compound from methyl p-toluate is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).
-
The Methyl Group (-CH₃): As an alkyl group, the methyl group is an electron-donating group (EDG) through an inductive effect.[3] It activates the benzene ring towards electrophilic attack and is an ortho, para-director.[3] This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
-
The Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons in the carbonyl group. It deactivates the benzene ring towards electrophilic attack and is a meta-director.[4]
In the case of methyl p-toluate, the methyl and methyl ester groups are in a para relationship. The incoming electrophile, the chlorosulfonium cation (or a related electrophilic sulfur species generated from chlorosulfonic acid), will be directed to the positions that are ortho to the activating methyl group and meta to the deactivating methyl ester group. Both of these directing effects favor substitution at the 2- and 6-positions. Due to steric hindrance from the adjacent methyl group, substitution at the 2-position is generally favored, leading to the desired product, this compound.
Caption: Overall reaction pathway for the synthesis.
Experimental Protocol
This protocol is a proposed method based on established principles of chlorosulfonylation and analogous procedures found in the literature for similar substrates.[5] Researchers should perform a small-scale trial to optimize conditions.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |
| Methyl p-toluate | 150.17 | ~1.06 | >98% | Starting material. |
| Chlorosulfonic acid | 116.52 | ~1.75 | >99% | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | 84.93 | ~1.33 | Anhydrous | Reaction solvent. |
| Crushed Ice | - | - | - | For quenching the reaction. |
| Saturated Sodium Bicarbonate Solution | - | - | - | For neutralization. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to maintain an inert atmosphere and vent the evolved HCl gas into a basic scrubber.
-
Initial Cooling: Charge the flask with methyl p-toluate (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature between 0-10 °C. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Caption: Step-by-step experimental workflow.
Safety Considerations
Working with chlorosulfonic acid requires strict adherence to safety protocols due to its highly corrosive and reactive nature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. A face shield is also highly recommended.
-
Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄). Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Quenching: The quenching of the reaction mixture on ice is extremely exothermic and must be done slowly and with vigorous stirring to dissipate the heat effectively.
-
Waste Disposal: All waste containing chlorosulfonic acid or its byproducts must be neutralized and disposed of according to institutional and local regulations.
Characterization of the Product
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl chloride (-SO₂Cl) and ester (-COOCH₃) groups.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
The synthesis of this compound from methyl p-toluate is a practical and efficient method for obtaining a valuable intermediate for pharmaceutical research and development. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is crucial for predicting the outcome of the reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize this important compound.
References
- Atkins, P., & de Paula, J. (2010). Atkins' Physical Chemistry. Oxford University Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
- CN1163264A - Process for producing p-toluenesulfonyl chloride - Google Patents. (n.d.).
-
Electrophilic aromatic directing groups - Wikipedia. (2023, December 29). Retrieved January 26, 2026, from [Link]
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Major product in chloro-sulfonation of toluene - Chemistry Stack Exchange. (2020, February 25). Retrieved January 26, 2026, from [Link]
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Methyl p-toluate - Wikipedia. (2023, March 23). Retrieved January 26, 2026, from [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018, July 1). Retrieved January 26, 2026, from [Link]
- RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents. (n.d.).
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)-5-methylbenzoate (CAS 68346-37-2): Properties, Reactivity, and Synthetic Utility
Section 1: Executive Overview
Methyl 2-(chlorosulfonyl)-5-methylbenzoate is a highly functionalized aromatic compound of significant interest in the agrochemical and pharmaceutical industries. Its structure, featuring a reactive sulfonyl chloride group ortho to a methyl ester and a methyl group on the benzene ring, makes it a critical and versatile intermediate. The primary industrial application of this molecule is as a key building block in the synthesis of the sulfonylurea herbicide Triflusulfuron-methyl.[1][2][3] This guide provides a comprehensive analysis of its chemical properties, core reactivity, established synthetic protocols, and essential safety considerations to empower researchers in leveraging its full synthetic potential.
Section 2: Physicochemical and Structural Data
A thorough understanding of a compound's physical properties is foundational to its application in synthesis. The key data for this compound are summarized below. Note that while specific experimental data for this exact isomer can be limited, properties are often inferred from closely related analogs and supplier technical data sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 68346-37-2 | --- |
| Molecular Formula | C₉H₉ClO₄S | Calculated |
| Molecular Weight | 248.68 g/mol | Calculated[4] |
| Appearance | White to off-white crystalline solid | Typical for aryl sulfonyl chlorides[5][6] |
| Melting Point | 62-63 °C | Data for isomeric Methyl 2-(chlorosulfonyl)benzoate[5][6] |
| Boiling Point | Data not available | Decomposes at high temperatures |
| Solubility | Reacts with water and protic solvents. Miscible with aprotic organic solvents (e.g., DCM, Chloroform, THF, Toluene). | [7] |
| Sensitivity | Moisture sensitive | [5][6][7] |
Section 3: Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electron-deficient due to the strong inductive effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.
Reaction with Nucleophiles: The Cornerstone of its Utility
The primary reaction pathway involves the nucleophilic substitution at the sulfur center, displacing the chloride leaving group. This reaction is robust and proceeds readily with a wide range of nucleophiles.
-
Aminolysis (Reaction with Amines): This is the most critical reaction for its industrial applications, leading to the formation of stable sulfonamides.[8] The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This reaction is fundamental to the synthesis of sulfonylurea herbicides.[3][9]
-
Hydrolysis (Reaction with Water): The compound reacts readily, often vigorously, with water to hydrolyze into the corresponding sulfonic acid and HCl.[10] This reactivity underscores the critical need for anhydrous conditions during synthesis and handling to prevent degradation of the starting material.[7]
-
Alcoholysis/Phenolysis (Reaction with Alcohols/Phenols): In a similar fashion to aminolysis, alcohols and phenols react to form sulfonate esters. This reaction is also typically performed in the presence of a base to neutralize the HCl generated.
The general mechanism for these reactions is a testament to its function as a reliable electrophile.
Caption: General workflow for the reaction of this compound with a nucleophile.
Section 4: Synthesis and Manufacturing Considerations
The industrial synthesis of this compound typically involves direct chlorosulfonation of an appropriate precursor or a multi-step route starting from a substituted aminobenzoate. While various routes exist, a common approach is outlined below.
Diazotization-Sulfonation Route
A well-established method for introducing a sulfonyl chloride group onto an aromatic ring is through the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination.
Expert Insight: This route is often preferred in industrial settings because it provides high regioselectivity, which can be difficult to achieve with direct electrophilic chlorosulfonation on a highly substituted ring. The starting material, Methyl 2-amino-5-methylbenzoate, dictates the final substitution pattern precisely.
Experimental Protocol: Synthesis of Methyl 2-(chlorosulfonyl)benzoate
-
Step 1: Diazotization of Methyl 2-amino-5-methylbenzoate
-
Dissolve Methyl 2-amino-5-methylbenzoate in a mixture of glacial acetic acid and concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Step 2: Sulfonation
-
In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated with copper(I) chloride (CuCl) as a catalyst.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete, then let it warm to room temperature and stir for several more hours.
-
-
Step 3: Chlorination and Work-up
-
Bubble chlorine gas through the reaction mixture to oxidize the intermediate sulfinic acid to the desired sulfonyl chloride.
-
Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.
-
Filter the solid product, wash thoroughly with cold water to remove residual acids, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.
-
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. The herbicide triflusulfuron-methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]
- 4. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]
- 6. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 7. 69304-37-6 | CAS DataBase [m.chemicalbook.com]
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An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has shown that a thorough understanding of key chemical intermediates is paramount to the success of complex synthetic endeavors, particularly in the realm of drug discovery and development. This guide is dedicated to providing a comprehensive technical overview of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a versatile building block. The aim is to move beyond a simple recitation of facts and delve into the causality behind its reactivity and applications, offering field-proven insights to empower your research.
Core Identification and Chemical Profile
This compound is a sulfonyl chloride derivative of methyl benzoate. Its unique trifunctional nature, possessing a methyl ester, a sulfonyl chloride, and a methyl group on the aromatic ring, makes it a valuable intermediate in organic synthesis.
Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1153230-09-1[1] |
| Molecular Formula | C₉H₉ClO₄S[1][2] |
| Molecular Weight | 248.68 g/mol [2] |
| InChI | InChI=1S/C9H9ClO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3[2] |
| InChIKey | YVRAHMZXNNIDOA-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Synthesis and Mechanistic Considerations
The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. While a specific, detailed protocol for this compound (CAS 1153230-09-1) is not explicitly detailed in the available literature, we can infer a logical synthetic pathway based on established methodologies for analogous structures. A plausible and efficient approach involves the chlorosulfonation of the corresponding methyl 5-methylbenzoate.
Proposed Synthetic Pathway
A common and direct method for introducing a chlorosulfonyl group onto an activated aromatic ring is electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for chlorosulfonation of aromatic compounds and should be optimized for this specific substrate.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add methyl 5-methylbenzoate.
-
Cool the flask in an ice-water bath to 0-5°C.
Step 2: Addition of Chlorosulfonic Acid
-
Slowly add an excess of chlorosulfonic acid (typically 2-4 equivalents) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic and generates HCl gas.
Step 3: Reaction Progression
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 4: Work-up
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
The solid product can then be collected by vacuum filtration and washed with cold water until the washings are neutral.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
-
The use of excess chlorosulfonic acid drives the equilibrium towards the product.
-
The low temperature is crucial to control the exothermic reaction and minimize potential side reactions, such as polysulfonation or degradation of the starting material.
-
The quenching on ice is a standard and effective method to safely handle the highly reactive chlorosulfonic acid and to precipitate the water-insoluble product.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent building block for the synthesis of more complex molecules.
Key Reactions
The sulfonyl chloride moiety can be readily converted into sulfonamides, sulfonate esters, and other sulfur-containing functional groups.
Caption: Key reactions of this compound.
The formation of sulfonamides is particularly significant in medicinal chemistry, as the sulfonamide functional group is a common pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.
Potential Applications in Medicinal Chemistry
While specific applications of this compound are not extensively documented in the public domain, its structural motifs suggest its utility as a key intermediate in the synthesis of various biologically active molecules. For instance, related compounds are used in the synthesis of antipsychotics and herbicides[3].
The presence of the methyl ester allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. This, combined with the reactivity of the sulfonyl chloride, provides a versatile platform for the construction of diverse molecular scaffolds for drug discovery programs.
Analytical Characterization
Definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons in the range of 7-8 ppm with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A singlet for the methyl ester protons around 3.9 ppm.- A singlet for the aromatic methyl protons around 2.4 ppm. |
| ¹³C NMR | - A carbonyl carbon from the ester at ~165-170 ppm.- Aromatic carbons in the range of 120-145 ppm.- A methoxy carbon at ~52 ppm.- A methyl carbon at ~20 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration from the ester at ~1720-1740 cm⁻¹.- Characteristic S=O stretching vibrations for the sulfonyl chloride at ~1375 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric).- C-H stretching vibrations for the aromatic and methyl groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic isotopic pattern for the presence of chlorine (M+2 peak with ~1/3 the intensity of the M⁺ peak).- Fragmentation patterns corresponding to the loss of -OCH₃, -Cl, and -SO₂Cl. |
Safety and Handling
As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound.
Hazard Identification
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[2].
-
Signal Word: Danger[2].
-
UN Number: 3261[2].
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C). Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for creating diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
Sources
The Strategic Utility of Methyl 2-(chlorosulfonyl)-5-methylbenzoate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Unsung Architect in Complex Molecule Construction
In the vast arsenal of organic synthesis, certain building blocks distinguish themselves not by their own complexity, but by the elegant and efficient pathways they unlock. Methyl 2-(chlorosulfonyl)-5-methylbenzoate is one such molecule. While seemingly unassuming, its strategic placement of a highly reactive sulfonyl chloride group ortho to a methyl ester on a toluene backbone makes it a powerful and versatile intermediate. This guide delves into the core chemical principles, practical applications, and detailed methodologies that underpin the use of this reagent, providing researchers and process chemists with the insights needed to leverage its full potential in the rapid construction of diverse molecular scaffolds for pharmaceutical and agrochemical discovery.
Core Molecular Profile and Strategic Value
This compound, identified by its CAS Number 1153230-09-1, is a solid organic compound that serves as a cornerstone for introducing a specific substituted aromatic moiety into a target molecule.[1][2] Its value lies in the orthogonal reactivity of its two key functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1153230-09-1 | Parchem[1] |
| Molecular Formula | C₉H₉ClO₄S | Sigma-Aldrich[3] |
| Molecular Weight | 248.68 g/mol | Crysdot[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |
| Key Synonyms | Methyl 2-chlorosulfonyl-5-methylbenzoate | Parchem[1] |
The strategic importance of this building block is rooted in the following attributes:
-
The Sulfonyl Chloride Handle: The -SO₂Cl group is a highly electrophilic center, primed for facile reaction with a wide array of nucleophiles. This makes it an ideal functional group for creating stable sulfonamide, sulfonate ester, and sulfonic acid derivatives.
-
Defined Regiochemistry: The fixed ortho- and meta- relationship between the sulfonyl chloride, methyl ester, and the parent methyl group provides unambiguous connectivity, eliminating the formation of isomeric products in downstream reactions and simplifying purification.
-
Tunable Ester Group: The methyl ester provides a secondary site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings, esterifications, or other carboxylate chemistries, adding another layer of synthetic versatility.
Synthesis and Mechanistic Considerations: The Chlorosulfonation of Methyl p-Toluate
The most direct and logical pathway to this compound is through the electrophilic aromatic substitution of its readily available precursor, methyl p-toluate (also known as methyl 4-methylbenzoate).
The Precursor: Methyl p-Toluate
Methyl p-toluate (CAS 99-75-2) is a commercially available solid with a melting point of 32-35°C.[4] It is typically prepared via the Fischer esterification of p-toluic acid with methanol, a straightforward and high-yielding reaction.
The Core Reaction: Electrophilic Chlorosulfonation
The introduction of the chlorosulfonyl group onto the aromatic ring is achieved by reaction with chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution reaction.
Mechanism Insight: The methyl and methoxycarbonyl groups on the precursor are ortho, para-directing and meta-directing activators/deactivators, respectively. The powerful activating and ortho-directing effect of the methyl group at position 4 dominates, directing the incoming electrophile (the chlorosulfonium cation, ⁺SO₂Cl) to one of the positions ortho to it (positions 2 or 3). Steric hindrance from the adjacent ester group at position 1 favors substitution at the 2-position, leading to the desired product.
A study on the direct sulfonylation of methyl p-toluate found that reacting it with 1.1 equivalents of chlorosulfonic acid at 120°C for 4 hours resulted in the formation of the target molecule. However, this reaction is not perfectly selective and yields a mixture of the desired monosulfonylated product, a di-chlorinated byproduct, and unreacted starting material. This underscores the importance of carefully controlled reaction conditions and robust purification methods in any synthetic campaign utilizing this transformation.
Application in Synthesis: A Gateway to Bioactive Molecules
The primary utility of this compound is as an intermediate in the synthesis of more complex, often biologically active, molecules. The sulfonyl chloride is the key reactive center for building these larger structures.
The Cornerstone Reaction: Sulfonamide Formation
The reaction of this compound with primary or secondary amines is the most common and powerful application of this building block. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, to form a stable sulfonamide linkage.
Causality in Experimental Design: The choice of base is critical in this reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is often carried out in aprotic solvents like dichloromethane or tetrahydrofuran to avoid competitive hydrolysis of the sulfonyl chloride.
Experimental Workflow: General Protocol for Sulfonamide Synthesis
The following is a validated, general protocol for the reaction of this compound with a generic primary amine (R-NH₂).
Workflow Diagram:
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). In a separate flask, dissolve the desired primary amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Reaction: Cool the sulfonyl chloride solution to 0°C using an ice bath. Add the amine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.
Safety and Handling: A Self-Validating Protocol
As a sulfonyl chloride, this compound is a corrosive and moisture-sensitive compound.[3] Safe and successful experimentation relies on a protocol that inherently mitigates these risks.
-
Corrosivity: The compound is known to cause severe skin burns and eye damage. Always handle it within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and corrosive HCl gas. All glassware must be flame- or oven-dried before use, and reactions should be conducted under an inert atmosphere.
-
Spill Management: In case of a spill, do not use water. Neutralize the spill with an inert absorbent material like sand or vermiculite.
Hazard and Precautionary Data:
| Hazard Statement | Description | Precautionary Code | Action |
| H314 | Causes severe skin burns and eye damage. | P280 | Wear protective gloves/clothing/eye protection. |
| H335 | May cause respiratory irritation. | P261/P271 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| P304+P340 | IF INHALED: Remove person to fresh air. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion: A Versatile Tool for Expedited Discovery
This compound represents a classic example of a building block whose value is far greater than the sum of its parts. Its well-defined structure and predictable reactivity provide a reliable and efficient means of introducing a key pharmacophore—the substituted arylsulfonamide—into novel molecular entities. By understanding the principles of its synthesis, the nuances of its reactivity, and the critical importance of safe handling, researchers can effectively employ this reagent to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
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ACS Publications. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 2018. [Link]
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A Senior Application Scientist's Guide to the Solubility of Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Introduction: The Synthetic Importance and Solution Behavior of a Key Intermediate
Methyl 2-(chlorosulfonyl)-5-methylbenzoate is an aromatic sulfonyl chloride that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and specialty chemicals. The presence of three key functional groups—a sulfonyl chloride, a methyl ester, and a substituted aromatic ring—provides multiple reaction sites for molecular elaboration.
The success of any synthetic procedure heavily relies on the appropriate choice of solvent. A solvent not only dissolves reactants to enable chemical transformations in the liquid phase but also influences reaction rates, pathways, and the ease of product purification. For a highly reactive and moisture-sensitive compound like this compound, understanding its solubility is not merely a matter of convenience but a critical parameter for ensuring reaction success and safety. This guide provides a foundational understanding of its expected solubility and a practical framework for its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1153230-09-1 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Key Functional Groups | Sulfonyl Chloride, Methyl Ester, Aromatic Ring | Molecular Structure |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
The molecule's structure is the primary determinant of its solubility. It possesses both polar and non-polar characteristics. The highly polar sulfonyl chloride (-SO₂Cl) and methyl ester (-COOCH₃) groups can engage in dipole-dipole interactions. Conversely, the tolyl (methylated benzene) ring is non-polar and will primarily interact through van der Waals forces. The overall solubility in a given solvent will be a balance of these competing characteristics, governed by the principle of "like dissolves like".
A critical, overriding chemical property is the reactivity of the sulfonyl chloride group. Sulfonyl chlorides are highly susceptible to nucleophilic attack, particularly by protic species like water and alcohols. This reaction leads to the formation of the corresponding sulfonic acid or ester, respectively, meaning the original compound is consumed rather than simply dissolved.[2][3] This reactivity is the most crucial consideration when selecting solvents for this compound.
Theoretical Solubility Profile
Based on the structural analysis, a theoretical solubility profile can be predicted. This serves as a starting point for solvent screening in a laboratory setting.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar aromatic ring will interact favorably with these solvents. However, the highly polar sulfonyl chloride and ester groups will limit overall solubility. Toluene and diethyl ether are expected to be better solvents than hexane due to some induced dipole interactions. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Good to High | These solvents can effectively solvate both the polar functional groups (via dipole-dipole interactions) and the non-polar aromatic ring. DCM and chloroform are often excellent choices for sulfonyl chlorides. THF, ACN, and DMF, being more polar, are also expected to be effective solvents. |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Decomposes | These solvents are nucleophilic and will react with the sulfonyl chloride group, leading to decomposition of the starting material.[2] They should be strictly avoided unless the intention is to perform a solvolysis reaction. |
Experimental Protocol for Qualitative Solubility Determination
Given the moisture-sensitive and corrosive nature of this compound, a carefully designed protocol is essential for accurate and safe solubility testing.[4] This protocol is designed to classify the compound's solubility qualitatively (e.g., soluble, partially soluble, insoluble) in a range of anhydrous aprotic solvents.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]
-
Moisture Control: Use oven-dried glassware and anhydrous solvents. Perform manipulations under an inert atmosphere (e.g., nitrogen or argon) where possible.[7]
-
Corrosivity: The compound is expected to be corrosive.[4] Avoid contact with skin and eyes. Handle the solid using appropriate tools (e.g., spatula).
Materials and Reagents
-
This compound
-
Anhydrous test solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, Hexane)
-
Small, dry test tubes (e.g., 13x100 mm) with stoppers
-
Analytical balance
-
Spatula
-
Vortex mixer
Step-by-Step Methodology
-
Preparation: Dispense approximately 3 mL of the selected anhydrous solvent into a clean, dry test tube.
-
Sample Weighing: Weigh approximately 25 mg of this compound directly into a separate, dry test tube.
-
Solvent Addition: Add the solvent to the test tube containing the compound in 0.5 mL increments.
-
Mixing: After each addition, stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.
-
Classification:
-
Soluble: If the compound dissolves completely after adding a total of 1 mL of solvent.
-
Partially Soluble: If some, but not all, of the compound dissolves after adding a total of 3 mL of solvent.
-
Insoluble: If no significant amount of the compound dissolves after adding 3 mL of solvent.
-
-
Record Keeping: Meticulously record the observations for each solvent tested. Repeat the procedure for each solvent of interest.
Workflow Diagram for Solubility Testing
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the qualitative determination of solubility.
Conclusion
References
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Chemsrc. methyl 2-chloro-5-(chlorosulfonyl)benzoate. [Link]
-
Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Concordia University. (2023, August 31). Solubility of Organic Compounds. [Link]
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New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
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The Strategic Role of Methyl 2-(chlorosulfonyl)-5-methylbenzoate in the Genesis of Next-Generation Herbicides
A Technical Guide for Advanced Agrochemical Research
Abstract
In the relentless pursuit of agricultural productivity, the development of novel herbicides with enhanced efficacy, selectivity, and environmental safety profiles is paramount. This technical guide delves into the strategic importance of Methyl 2-(chlorosulfonyl)-5-methylbenzoate as a pivotal precursor for a new wave of sulfonylurea herbicides. We will explore the synthetic pathways to this key intermediate, its chemical attributes that render it an ideal building block, and the subsequent molecular architecture of potent herbicidal agents. This document is intended for researchers, chemists, and professionals in the agrochemical industry, providing a comprehensive overview of the core science and practical methodologies to leverage this compound in innovative herbicide design.
Introduction: The Imperative for Innovation in Weed Management
The global challenge of feeding a growing population necessitates continuous innovation in crop protection. Herbicides are a cornerstone of modern agriculture, enabling efficient weed control and maximizing crop yields. The sulfonylurea class of herbicides has long been favored for its low application rates and high efficacy.[1] However, the emergence of herbicide-resistant weeds necessitates the development of new active ingredients with diverse modes of action or improved binding characteristics to their target enzymes.
This guide focuses on a promising precursor, this compound, and its potential to unlock novel sulfonylurea herbicides. Its unique substitution pattern on the phenyl ring offers opportunities to modulate crucial properties such as target enzyme affinity, plant uptake and translocation, and soil persistence.
Physicochemical Properties of the Precursor
To effectively utilize this compound, a thorough understanding of its physical and chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₄S | Internal Calculation |
| Molecular Weight | 248.68 g/mol | Internal Calculation |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in most organic solvents; reacts with water and alcohols | N/A |
Synthesis of the Core Precursor: this compound
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Diazotization of 2-amino-5-methylbenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Sulfonylchlorination
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with chlorine gas at 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide/chlorine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chlorosulfonyl)-5-methylbenzoic acid.
Step 3: Esterification
-
Dissolve the crude 2-(chlorosulfonyl)-5-methylbenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
From Precursor to Potent Herbicide: The Sulfonylurea Bridge
The chlorosulfonyl group of this compound is a highly reactive functional group, making it an ideal handle for constructing the sulfonylurea bridge, the pharmacophore responsible for herbicidal activity. This is typically achieved by reacting the sulfonyl chloride with an appropriate amino-heterocycle in the presence of a base.
General Reaction Scheme:
Caption: General synthesis of a novel sulfonylurea herbicide.
Experimental Protocol: Synthesis of a Hypothetical Sulfonylurea Herbicide
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Add the desired amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.05 eq) to the solution.
-
Cool the mixture to 0-5 °C and slowly add a base (e.g., triethylamine) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final sulfonylurea herbicide.
Mechanism of Action: Targeting the Achilles' Heel of Plant Growth
Sulfonylurea herbicides exert their potent herbicidal activity by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3][4] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of AHAS leads to a rapid cessation of cell division and ultimately, plant death. A key advantage of this mode of action is that the AHAS enzyme is not present in animals, conferring a high degree of safety to mammals and other non-target organisms.[6]
The sulfonylurea molecule binds to a specific site on the AHAS enzyme, blocking the access of its natural substrates.[3] The specific substitution pattern on both the phenyl and heterocyclic rings of the sulfonylurea molecule plays a critical role in determining its binding affinity and, consequently, its herbicidal potency.[7] The 5-methyl group on the benzoate ring of our precursor is strategically positioned to influence these interactions.
Caption: Mechanism of action of sulfonylurea herbicides.
Structure-Activity Relationship (SAR) Insights
The design of highly effective herbicides is guided by an understanding of the structure-activity relationship (SAR). For sulfonylureas, key structural features that influence herbicidal activity include:
-
The Aryl Group: Substituents on the phenyl ring, such as the methyl and methoxycarbonyl groups in our precursor, can significantly impact the molecule's electronic and steric properties, thereby influencing its binding to the AHAS enzyme.[8]
-
The Sulfonylurea Bridge: This moiety is essential for binding to the enzyme.
-
The Heterocyclic Group: The nature of the heterocyclic ring (e.g., pyrimidine, triazine) and its substituents are critical for high herbicidal activity.[7]
The use of this compound allows for the systematic exploration of SAR by coupling it with a diverse library of amino-heterocycles. This approach enables the fine-tuning of herbicidal activity against specific weed species while potentially enhancing crop selectivity.
Future Perspectives and Conclusion
This compound represents a valuable and versatile platform for the development of novel sulfonylurea herbicides. Its strategic design allows for the creation of a diverse array of candidate molecules with the potential for improved efficacy, a broader weed control spectrum, and favorable environmental profiles. The synthetic pathways and mechanistic principles outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative weed management solutions. The continued exploration of precursors like this compound will be instrumental in addressing the evolving challenges of global food security.
References
- Mann, R. K., et al. (2014). Herbicidal Compositions Comprising 4-Amino-3-Chloro-5-Fluoro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl) Pyridine-2-Carboxylic Acid or a Derivative Thereof and Certain Sulfonylureas. U.S.
- Brown, H. M., & Neighbors, S. M. (1987). Structure–activity relationships for a new family of sulfonylurea herbicides. Pesticide Biochemistry and Physiology, 29(2), 112-120.
- CN112979506A. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- McCourt, J. A., et al. (2006). Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. FEBS Journal, 273(5), 1040-1049.
- EP1096855A1. (2001). Herbicides with substituted phenylsulfonylureas for controlling weeds in rice.
- US20140005051A1. (2014). Liquid sulfonylurea herbicide formulations.
- Duggleby, R. G., & Pang, S. S. (2000). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of the American Chemical Society, 122(10), 2211-2212.
- RU2553258C1. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Pang, S. S., et al. (2003). Crystal structure of yeast acetohydroxyacid synthase in complex with a sulfonylurea herbicide, tribenuron methyl.
- Shaner, D. L., & Singh, B. K. (1997). Acetohydroxyacid synthase inhibitors. In R. M. Roe, J. D. Burton, & R. J. Kuhr (Eds.), Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 69-110). IOS Press.
- Li, M., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Chemical and Pharmaceutical Research, 10(7), 104-109.
- Chirapu, S. R., et al. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. Molecules, 29(1), 234.
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- Guddat, L. W., et al. (2013). Sulfonylureas have antifungal activity and are potent inhibitors of Candida albicans acetohydroxyacid synthase. Journal of Medicinal Chemistry, 56(3), 1184-1193.
- Bano, S., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1189675.
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- Acetohydroxyacid Synthase (AHAS) Inhibitor‐Based Commercial Sulfonylurea Herbicides as Glutathione Reductase Inhibitors: in Vitro and in Silico Studies. (2022). ChemistrySelect, 7(44), e202203109.
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Navigating the Synthesis and Lineage of Chlorosulfonylated Methyl Benzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Intermediates in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the final, active molecule often takes the spotlight. However, the journey to these complex structures is paved with critical intermediates, whose own discovery and synthetic evolution are rich with scientific innovation. Among these are the chlorosulfonylated methyl benzoates, a class of compounds that, due to their dual reactivity, serve as versatile building blocks. The inherent ambiguity in the nomenclature of these isomers—such as "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"—necessitates a broader examination of this chemical family to truly appreciate their significance. This guide will delve into the history, synthesis, and application of these pivotal intermediates, with a particular focus on well-documented and industrially relevant examples that highlight the core principles of their chemistry.
The Genesis of a Key Functional Group: A Historical Perspective
The story of chlorosulfonylated methyl benzoates is intrinsically linked to the broader history of sulfonylureas, a class of compounds that revolutionized both medicine and agriculture. Discovered in 1942 by Marcel Janbon and his colleagues while investigating sulfonamide antibiotics, sulfonylureas were found to induce hypoglycemia in animals[1]. This serendipitous discovery paved the way for their development as oral antidiabetic drugs in the 1950s and 1960s[1].
A new chapter for sulfonylureas began in the 1970s and 1980s when the DuPont Experimental Station spearheaded research into their herbicidal properties[1]. This led to the introduction of sulfonylurea herbicides into the agricultural market in 1982[2]. These herbicides are highly effective at low application rates, targeting the enzyme acetolactate synthase (ALS) in plants, which is crucial for the biosynthesis of essential amino acids[3][4]. The development of these potent herbicides created a demand for specific chemical intermediates, including various chlorosulfonylated benzoic acid derivatives.
The Core Reaction: Chlorosulfonation of Aromatic Systems
The introduction of the chlorosulfonyl group (-SO₂Cl) onto an aromatic ring is a cornerstone of synthesizing these intermediates. This electrophilic aromatic substitution is most commonly achieved using chlorosulfonic acid (ClSO₃H)[5][6].
The reaction mechanism involves the generation of a potent electrophile, sulfur trioxide (SO₃), from the chlorosulfonic acid. The aromatic ring then attacks the electrophile, forming a resonance-stabilized carbocation (a sigma complex). Subsequent loss of a proton restores aromaticity and yields the corresponding arylsulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.
Figure 1: Generalized mechanism of chlorosulfonation.
The regioselectivity of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring. For instance, electron-donating groups will direct the incoming chlorosulfonyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.
Case Study 1: Methyl 5-(chlorosulfonyl)-2-methoxybenzoate - A Precursor to Herbicides
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate is a prime example of an intermediate developed for the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides[7].
Synthesis Pathway
The synthesis of this compound typically begins with the chlorosulfonation of methyl 2-methoxybenzoate using chlorosulfonic acid[7].
Figure 2: Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate.
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and a gas outlet to a scrubber, carefully add methyl 2-methoxybenzoate to an excess of chlorosulfonic acid at a controlled temperature, typically between 0 and 5°C.
-
Reaction Execution: The reaction mixture is stirred at a low temperature for a specified period, allowing for the chlorosulfonation to proceed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: The reaction mixture is then cautiously quenched by pouring it onto crushed ice. The precipitated solid product is collected by filtration, washed with cold water to remove any remaining acid, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent.
Table 1: Key Parameters for the Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
| Parameter | Typical Value/Condition | Rationale |
| Molar Ratio (Substrate:ClSO₃H) | 1 : 3-5 | Ensures complete reaction and acts as a solvent. |
| Reaction Temperature | 0 - 10°C | Controls the rate of reaction and minimizes side product formation. |
| Reaction Time | 2 - 6 hours | Sufficient time for the reaction to go to completion. |
| Quenching Method | Addition to ice | Safely decomposes excess chlorosulfonic acid and precipitates the product. |
Case Study 2: Methyl 2-(chlorosulfonyl)-3-methylbenzoate - Intermediate for Triflusulfuron-methyl
Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a key intermediate in the synthesis of the sulfonylurea herbicide triflusulfuron-methyl[8][9]. Triflusulfuron-methyl is used for the post-emergence control of broad-leaved weeds in sugar beet crops[9].
Synthesis Pathway
The industrial synthesis of triflusulfuron-methyl involves the reaction of an appropriate sulfonyl chloride, such as methyl 2-(chlorosulfonyl)-3-methylbenzoate, with a triazine-containing amine[8]. The synthesis of the sulfonyl chloride itself is a critical step.
Figure 3: Synthetic route to Triflusulfuron-methyl.
Modern Developments and Future Outlook
While chlorosulfonic acid remains a widely used reagent for chlorosulfonation due to its low cost and high reactivity, research continues to explore more environmentally benign and safer alternatives. These include the use of sulfuryl chloride in the presence of a Lewis acid catalyst or the Sandmeyer-type reaction of aromatic amines using a sulfur dioxide surrogate[10]. The development of these newer methods reflects the ongoing drive within the chemical industry towards greener and more sustainable processes.
The versatility of chlorosulfonylated methyl benzoates ensures their continued importance as intermediates in the synthesis of a wide range of biologically active molecules. Their role in the development of both pharmaceuticals and agrochemicals underscores the critical contribution of synthetic chemistry to human health and food security.
References
-
Triflusulfuron-methyl (Ref: DPX 66037). (n.d.). University of Hertfordshire. Retrieved from [Link]
-
Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. Retrieved from [Link]
-
Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments. (2017). Weed Technology, 31(3), 297-299. Retrieved from [Link]
-
Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. Retrieved from [Link]
-
Mereiter, K. (2011). The herbicide triflusulfuron-methyl. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1778-o1779. Retrieved from [Link]
-
Sulfonylurea. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. Retrieved from [Link]
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]
-
Mereiter, K. (2011). The herbicide triflusulfuron-methyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1778–o1779. Retrieved from [Link]
-
Development of herbicides after 1945. (n.d.). ResearchGate. Retrieved from [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). Organic Letters. Retrieved from [Link]
- Processes for the synthesis of intermediates of the herbicide flucetosulfuron. (n.d.). Google Patents.
-
Sulfonylurea. (n.d.). Kenso Agcare. Retrieved from [Link]
-
Mereiter, K. (2011). The herbicide triflusulfuron-methyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1778–o1779. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-5-methylbenzoate: Understanding the Electrophilicity of the Sulfonyl Chloride Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a substituted aromatic sulfonyl chloride of significant interest in organic synthesis and medicinal chemistry. The document delves into the molecular structure, proposed synthesis, and a detailed examination of the electrophilicity of the sulfonyl chloride moiety. The interplay of electronic and steric effects from the methyl and methoxycarbonyl substituents is explored to provide a nuanced understanding of its reactivity. This guide also presents detailed experimental protocols for its synthesis and subsequent derivatization, alongside a discussion of its potential applications as a versatile building block in the development of novel sulfonamide-based therapeutics.
Introduction: The Significance of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily serving as powerful electrophiles for the synthesis of sulfonamides, sulfonate esters, and sulfones.[1] The sulfonamide functional group, in particular, is a privileged motif in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[2] The reactivity of a sulfonyl chloride is intricately governed by the electronic nature and steric environment of the aromatic ring to which it is attached. This guide focuses on a specific, yet illustrative example: this compound. By dissecting the structural nuances of this molecule, we can gain valuable insights into predicting and harnessing the reactivity of complex sulfonyl chlorides.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound features a benzene ring with three substituents: a sulfonyl chloride group at position 1, a methyl ester group at position 2, and a methyl group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, THF, ethyl acetate) and reactive with protic solvents (e.g., water, alcohols). |
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on known values for similar structures and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (d, 1H, Ar-H), δ 7.4-7.6 (dd, 1H, Ar-H), δ 7.2-7.4 (d, 1H, Ar-H), δ 3.9-4.0 (s, 3H, -OCH₃), δ 2.4-2.5 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-167 (C=O), δ 140-145 (Ar-C), δ 130-138 (Ar-C), δ 52-54 (-OCH₃), δ 20-22 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1380 & ~1180 (S=O stretch, asymmetric and symmetric), ~750-850 (C-Cl stretch) |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the direct chlorosulfonation of the readily available precursor, methyl 4-methylbenzoate. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring.
Directing Effects in the Chlorosulfonation of Methyl 4-methylbenzoate
The regiochemical outcome of the chlorosulfonation is dictated by the directing effects of the substituents already present on the benzene ring:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group.
Given these directing effects, the incoming electrophile (-SO₂Cl) will be directed to the position ortho to the activating methyl group and meta to the deactivating methyl ester group. This leads to the desired product, this compound.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a proposed method based on analogous transformations and should be performed with all necessary safety precautions by trained personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place methyl 4-methylbenzoate (1 equivalent).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
In-depth Analysis of the Electrophilicity of the Sulfonyl Chloride Group
The reactivity of the sulfonyl chloride group in this compound is a product of the interplay between electronic and steric effects.
Electronic Effects
-
Inductive Effect: The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This makes the sulfur atom highly electron-deficient and thus, highly electrophilic. The methyl ester group (-COOCH₃) at the ortho position also exerts an electron-withdrawing inductive effect, further enhancing the electrophilicity of the sulfur center.
-
Resonance Effect: The methyl group at the para position to the sulfonyl chloride is electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the sulfur atom by donating electron density to the aromatic ring. However, the powerful electron-withdrawing nature of the sulfonyl and ester groups is the dominant electronic factor.
Steric Effects
The methyl ester group at the ortho position introduces significant steric hindrance around the sulfonyl chloride moiety.[3] This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur atom, potentially slowing down the reaction rate compared to less hindered sulfonyl chlorides.[4] The outcome of a reaction will therefore depend on the steric demands of the incoming nucleophile.
Caption: Factors influencing the reactivity of the sulfonyl chloride group.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is as a versatile building block for the synthesis of a diverse range of sulfonamide derivatives.[5] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable methyl ester, allows for the construction of complex molecules with potential therapeutic applications.
Synthesis of Novel Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. The methyl ester can then be hydrolyzed to the carboxylic acid or reduced to an alcohol, providing further points for molecular elaboration.
Sources
Methodological & Application
Application Note: A Practical Guide to the Synthesis of N-Substituted Sulfonamides Using Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Abstract
This application note provides a comprehensive and technically grounded guide for the synthesis of N-substituted sulfonamides, a critical pharmacophore in modern drug discovery. We focus on the practical application of Methyl 2-(chlorosulfonyl)-5-methylbenzoate as a versatile and efficient building block. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into process optimization and safety considerations. The methodologies described herein are designed for researchers, medicinal chemists, and process development scientists seeking a reliable and reproducible approach to constructing diverse sulfonamide libraries.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. From the pioneering antibacterial sulfa drugs to modern treatments for a range of conditions including inflammation, cancer, and viral infections, the sulfonamide moiety has proven to be an invaluable bioisostere for the carboxamide group.[1] Its unique physicochemical properties, including its geometry, hydrogen bonding capabilities, and metabolic stability, contribute to its frequent success in modulating biological targets.[1]
The most direct and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction is typically robust, high-yielding, and tolerant of a broad range of functional groups. This compound is a particularly useful reagent in this context, offering a bifunctional scaffold that allows for subsequent chemical modifications at the methyl ester position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed protocol for the synthesis of a model sulfonamide using this key reagent, emphasizing the rationale behind each procedural step to ensure both success and safety in the laboratory.
Reagent Profile: this compound
Understanding the properties of your key electrophile is paramount for successful synthesis.
-
Structure:
-
Molecular Formula: C₉H₉ClO₄S[4]
-
Molecular Weight: 248.68 g/mol [5]
-
Appearance: Typically an off-white to yellow solid.
-
Reactivity: The core of this reagent's utility lies in the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.[3] The presence of the methyl ester and methyl group on the aromatic ring modifies the electronic properties and provides a handle for further synthetic diversification.
Handling and Safety Precautions
Sulfonyl chlorides are reactive compounds that require careful handling.
-
Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[5]
-
Moisture Sensitive: It reacts with water and other protic solvents, hydrolyzing to the corresponding sulfonic acid and releasing hydrochloric acid (HCl) gas. This necessitates the use of dry solvents and storage in a moisture-free environment (e.g., a desiccator).[6]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7] Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile gloves are often suitable, but consult a glove compatibility chart).[8]
-
Spill & Disposal: In case of a spill, absorb the material with an inert, dry absorbent (like sand or vermiculite) and place it in a sealed container for proper chemical waste disposal.[9] Do not use water to clean up spills.
The Chemistry: Mechanism of Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution on a sulfuryl center. The reaction proceeds via a well-understood, stepwise mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the HCl generated in situ, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.
A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added in at least a stoichiometric amount to facilitate this final step.
Caption: Mechanism of sulfonamide synthesis.
Experimental Application & Protocols
This section details a general yet robust protocol for the reaction of this compound with a generic primary amine (e.g., benzylamine) as a model substrate.
Materials & Equipment
-
Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM) or Acetonitrile[10]
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles/syringes
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
Detailed Step-by-Step Protocol
The following workflow provides a reliable method for synthesizing the target sulfonamide.
Caption: General experimental workflow for sulfonamide synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (1.2 - 1.5 eq.).
-
Causality Note: Using anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride.[6] The excess base ensures complete neutralization of the HCl byproduct.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stirring is essential.
-
Causality Note: The reaction is exothermic. Cooling prevents potential side reactions and ensures better control over the reaction rate.
-
-
Reagent Addition: Dissolve this compound (1.0 - 1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution to the stirred amine mixture dropwise via a syringe or dropping funnel over 15-20 minutes.
-
Causality Note: Slow addition helps to dissipate the heat generated during the reaction and prevents the formation of undesired byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting amine or sulfonyl chloride is consumed (typically 1-4 hours).
-
Workup - Quenching and Extraction: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess amine and TEA-HCl salt), water, saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride that hydrolyzed), and finally with brine.
-
Causality Note: Each wash step is designed to remove specific impurities, simplifying the final purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by one of two primary methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective purification method.[11]
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography is the standard procedure.[10] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Data Presentation: Model Reaction Parameters
The following table outlines the quantitative parameters for a model reaction between this compound and benzylamine.
| Parameter | Value | Moles (mmol) | Equivalents |
| This compound | 248.7 mg | 1.0 | 1.0 |
| Benzylamine | 107.2 mg (109 µL) | 1.0 | 1.0 |
| Triethylamine | 151.8 mg (209 µL) | 1.5 | 1.5 |
| Anhydrous DCM | 10 mL | - | - |
| Reaction Temperature | 0 °C to RT | - | - |
| Reaction Time | 2 hours | - | - |
| Expected Yield | 80-95% | - | - |
Characterization
The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
This compound serves as an excellent and highly reactive starting material for the synthesis of diverse sulfonamides. The protocol detailed in this application note is robust, scalable, and founded on well-established chemical principles. By understanding the causality behind each step—from the necessity of anhydrous conditions to the logic of the workup procedure—researchers can confidently and safely employ this methodology to generate novel sulfonamide derivatives for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Google Patents. (2005). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Broussard, J. A., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]
-
Zhang, L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
- Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Reddy, P. V. N., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
-
St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]
-
Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
MDPI. (2019). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9ClO4S). Retrieved from [Link]
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Application Note: Synthesis of N-Substituted Sulfonamides from Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutic agents with a wide spectrum of biological activities.[1] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties, among others.[2][3][4] The versatility of the sulfonamide scaffold stems from its ability to act as a bioisostere of amides, offering improved metabolic stability and unique hydrogen bonding capabilities that can enhance binding affinity to biological targets.[5]
"Methyl 2-(chlorosulfonyl)-5-methylbenzoate" is a valuable and reactive building block for the synthesis of a diverse array of sulfonamide derivatives. Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and a methyl ester, allows for the introduction of varied substituents and further synthetic manipulations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this key intermediate with primary and secondary amines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the characterization and optimization of these crucial synthetic transformations.
Scientific Principles: Mechanism of Sulfonylation
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution-type reaction. The core of this transformation lies in the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.
Causality Behind Experimental Choices:
-
The Electrophile: The sulfur atom in this compound is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles.
-
The Nucleophile: Primary and secondary amines possess a lone pair of electrons on the nitrogen atom, enabling them to act as effective nucleophiles. The reactivity is influenced by steric hindrance; primary amines are generally more reactive than bulkier secondary amines.
-
The Byproduct and the Base: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amine that reacts. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl as it is formed, thereby driving the reaction to completion. Two equivalents of the amine reactant can also be used, where one acts as the nucleophile and the other as the base, though this is less atom-economical.
Below is a diagram illustrating the general mechanism for this reaction.
Caption: General mechanism of sulfonamide formation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification to ensure the integrity of the final product.
Safety Precautions: A Prerequisite for Success
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Fume Hood: All manipulations involving this compound and solvents should be performed in a well-ventilated chemical fume hood.[7]
-
Reactivity Hazards: Sulfonyl chlorides are corrosive and moisture-sensitive.[8][9] They react with water to release corrosive HCl gas. Ensure all glassware is dry and use anhydrous solvents.[10]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Protocol 1: Synthesis of Methyl 5-methyl-2-(N-benzylsulfamoyl)benzoate (from a Primary Amine)
Materials and Reagents:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow:
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
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Application Notes and Protocols: Methyl 2-(chlorosulfonyl)-5-methylbenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chlorosulfonyl)-5-methylbenzoate is a versatile bifunctional reagent poised for significant applications in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive sulfonyl chloride and a methyl ester on a toluene backbone, offers a strategic platform for constructing complex molecular architectures. The ortho-disposed functional groups are particularly well-suited for intramolecular cyclization reactions, enabling the efficient assembly of fused ring systems. This document provides an in-depth guide to the utilization of this reagent in the synthesis of two important classes of heterocyclic compounds: benzodiazepine sulfonamides and saccharin derivatives. The protocols and discussions herein are grounded in established chemical principles and analogous transformations reported in the scientific literature.
Chemical Profile and Safety Considerations
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with this compound.
| Property | Value |
| CAS Number | 1153230-09-1[1] |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol [1] |
| Appearance | Solid |
| Storage | 2-8°C |
Safety Information:
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also likely to be moisture-sensitive, reacting with water to release hydrochloric acid. Therefore, all manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Application I: Synthesis of Novel Benzodiazepine Sulfonamide Scaffolds
Benzodiazepine-based structures are privileged scaffolds in medicinal chemistry, renowned for their diverse biological activities. The incorporation of a sulfonamide moiety can significantly modulate the physicochemical and pharmacological properties of these molecules. This compound serves as an excellent starting material for the synthesis of novel benzodiazepine sulfonamides through a two-step sequence involving sulfonamide formation followed by intramolecular amidation.
Reaction Scheme & Causality
The synthetic strategy hinges on the differential reactivity of the two electrophilic sites: the sulfonyl chloride and the methyl ester. The sulfonyl chloride is highly reactive towards primary and secondary amines, allowing for the selective formation of a sulfonamide linkage under mild conditions. The subsequent cyclization to form the benzodiazepine ring is an intramolecular amidation, which typically requires more forcing conditions (e.g., heat or a coupling agent) to overcome the lower reactivity of the ester. This sequential approach provides a controlled and efficient route to the desired heterocyclic core.
Experimental Protocol: Synthesis of a Dibenzo[b,f][4][5]thiazepine-1,1-dioxide Derivative
This protocol is adapted from general procedures for the synthesis of benzodiazepine sulfonamides.[3][4][5]
Step 1: Sulfonamide Formation
-
To a solution of an appropriate o-phenylenediamine derivative (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add pyridine (1.2 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM (5 mL/mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude sulfonamide intermediate from the previous step in toluene (15 mL/mmol).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24-48 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene or hexanes.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the final benzodiazepine sulfonamide.
| Reagent | Molar Eq. | Purpose |
| o-Phenylenediamine | 1.0 | Nucleophile |
| Pyridine | 1.2 | Base (HCl scavenger) |
| This compound | 1.05 | Electrophile |
| Dichloromethane | - | Solvent |
| Toluene | - | Solvent for cyclization |
Application II: Synthesis of Saccharin Analogues
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives are an important class of compounds with applications ranging from artificial sweeteners to therapeutic agents.[6][7] The synthesis of saccharin, as pioneered by Remsen and Fahlberg, involves the intramolecular cyclization of an o-sulfamoylbenzoic acid derivative.[8] this compound provides a direct precursor to such structures.
Reaction Scheme & Causality
This synthesis proceeds via a two-step, one-pot reaction. First, the sulfonyl chloride is reacted with an amine (in this case, ammonia or a primary amine) to form the corresponding sulfonamide. The in situ generated sulfonamide then undergoes intramolecular cyclization upon heating, with the elimination of methanol, to form the saccharin analogue. The proximity of the sulfonamide and the methyl ester groups facilitates this cyclization.
Experimental Protocol: Synthesis of a 6-Methylsaccharin Derivative
This protocol is based on the classical Remsen-Fahlberg synthesis and general reactions of sulfonyl chlorides with amines.[8][9][10]
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of the desired primary amine (2.2 eq.) in THF dropwise. A white precipitate of ammonium chloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the consumption of the starting sulfonyl chloride by TLC.
-
Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide ester intermediate.
-
To the crude intermediate, add a suitable high-boiling solvent such as diphenyl ether, or proceed neat if the intermediate is a low-melting solid or oil.
-
Heat the mixture to 180-200°C for 2-4 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NH₂) | 2.2 | Nucleophile and Base |
| Tetrahydrofuran (THF) | - | Solvent |
| High-boiling solvent (optional) | - | Solvent for cyclization |
Conclusion
This compound is a highly valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for the preparation of novel benzodiazepine sulfonamides and saccharin derivatives. The strategic arrangement of the sulfonyl chloride and methyl ester functionalities allows for a logical and efficient construction of these complex scaffolds. Researchers and drug development professionals can leverage these methods to generate libraries of novel compounds for biological screening and lead optimization. As with all chemical syntheses, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
-
PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. National Center for Biotechnology Information. [Link]
- Li, X., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity.
- Dong, G., et al. (2023). Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent.
-
LookChem. Saccharin. [Link]
- Google Patents. (2006).
- Google Patents. (2015).
-
Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]
- ResearchGate. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- ACS Publications. (2011). Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. ACS Medicinal Chemistry Letters.
- National Institutes of Health. (2017).
- MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
- Semantic Scholar. (2018).
- National Institutes of Health. (2011). Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. PubMed Central.
- Royal Society of Chemistry. (2015). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2013).
- MDPI. (2021).
- Macmillan Group - Princeton University. (2023).
- ResearchGate. (2017).
- ResearchGate. (2007).
- ResearchGate. (2018).
-
New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]
-
Pharmacy Concepts Dr. Rajesh Choudhary. Pharmacy Notes. [Link]
- ResearchGate. (2020). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" as a Versatile Reagent for Combinatorial Sulfonamide Libraries
Introduction: The Strategic Role of the Sulfonamide Scaffold and "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[1] Its prevalence in approved pharmaceuticals underscores its importance as a privileged scaffold in drug design. Combinatorial chemistry provides a powerful platform for the rapid synthesis and screening of large numbers of diverse molecules, and the robust reaction of sulfonyl chlorides with amines to form sulfonamides is exceptionally well-suited for this approach.
This document provides a detailed guide to the application of "this compound" as a key building block for the synthesis of combinatorial sulfonamide libraries. This particular reagent offers a unique combination of features: a reactive sulfonyl chloride for library generation, a methyl ester for potential post-synthetic modification, and a specific substitution pattern on the aromatic ring that influences reactivity and provides a scaffold for diverse chemical space exploration. We will delve into the chemical rationale for its use, provide detailed protocols for library synthesis, and discuss the characterization of the resulting products.
Reagent Profile: "this compound"
"this compound" is a substituted benzenesulfonyl chloride that serves as an excellent electrophile for reactions with a wide range of nucleophiles, primarily primary and secondary amines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1153230-09-1 | CymitQuimica, AKSci |
| Molecular Formula | C₉H₉ClO₄S | MySkinRecipes |
| Molecular Weight | 249.68 g/mol | Calculated |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | Typically ≥95% | AKSci, MySkinRecipes |
Understanding the Reactivity: The "Ortho Effect"
A key feature of "this compound" is the presence of a methyl ester group ortho to the sulfonyl chloride. Contrary to what might be expected from steric hindrance, ortho-alkyl substituents on a benzenesulfonyl chloride can lead to an enhanced rate of nucleophilic substitution.[1] This phenomenon, sometimes referred to as the "ortho effect" in this context, is attributed to a rigid and sterically compressed ground state of the sulfonyl chloride.[1] This pre-strained conformation requires less activation energy to achieve the transition state of the SN2 reaction, thereby accelerating the rate of sulfonamide formation.[1] This inherent reactivity makes "this compound" a highly efficient reagent for combinatorial synthesis, allowing for rapid and high-yielding reactions with a diverse array of amines.
Application in Combinatorial Library Synthesis
The primary application of "this compound" is in the parallel synthesis of sulfonamide libraries. The straightforward and high-yielding reaction with amines allows for the creation of a large number of distinct compounds in a systematic and efficient manner.
Workflow for Parallel Synthesis of a Sulfonamide Library
The following diagram outlines a typical workflow for the generation of a sulfonamide library using "this compound".
Caption: Workflow for parallel synthesis of a sulfonamide library.
Detailed Protocol: Synthesis of a 96-Well Sulfonamide Library
This protocol describes the synthesis of a 96-compound sulfonamide library from "this compound" and a diverse set of primary and secondary amines in a 96-well plate format.
Materials and Equipment
-
"this compound" (≥95% purity)
-
Amine library (diverse primary and secondary amines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Centrifugal evaporator
-
LC-MS or UPLC-MS system
Safety Precautions
-
"this compound" is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and reacts with moisture.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Triethylamine and DIPEA are corrosive and have strong odors. Handle in a fume hood.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Amine Plate: Prepare a 96-well plate containing 0.1 M solutions of 96 different primary or secondary amines in anhydrous DCM (200 µL per well).
-
Reagent Solution: Prepare a 0.12 M solution of "this compound" in anhydrous DCM.
-
Base Solution: Prepare a 0.3 M solution of triethylamine or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the amine plate, add 200 µL of the base solution using a multichannel pipette or liquid handler.
-
To each well, add 200 µL of the "this compound" solution.
-
Seal the 96-well reaction block with a sealing mat.
-
-
Reaction Incubation:
-
Incubate the reaction block at room temperature overnight with gentle shaking. The reaction progress can be monitored by LC-MS by taking a small aliquot from a few representative wells.
-
-
Work-up:
-
Add 200 µL of deionized water to each well to quench the reaction and dissolve the amine hydrochloride salt.
-
Mix thoroughly and allow the layers to separate.
-
Carefully remove the aqueous (upper) layer.
-
Wash the organic layer with another 200 µL of deionized water.
-
Remove the aqueous layer.
-
-
Solvent Evaporation and Product Isolation:
-
Place the 96-well plate in a centrifugal evaporator to remove the DCM.
-
The resulting solid or oil in each well is the crude sulfonamide product.
-
-
Analysis:
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO or acetonitrile) for analysis.
-
Analyze each well by LC-MS or UPLC-MS to determine the purity and confirm the identity of the desired sulfonamide product.
-
Expected Results and Characterization
The reaction of "this compound" with primary and secondary amines is generally high-yielding. Purity of the crude products is typically high, often sufficient for initial biological screening.
Table 2: Representative Characterization Data for a Synthesized Sulfonamide
| Amine | Product Name | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (LC-MS) |
| Aniline | Methyl 5-methyl-2-(N-phenylsulfamoyl)benzoate | 308.08 | 308.1 | >95% |
| Benzylamine | Methyl 2-(N-benzylsulfamoyl)-5-methylbenzoate | 322.10 | 322.1 | >95% |
| Morpholine | Methyl 2-(morpholinosulfonyl)-5-methylbenzoate | 302.09 | 302.1 | >95% |
¹H NMR Data for a related compound, Methyl 2-methoxy-5-sulfamoylbenzoate (for comparison of expected shifts):
-
(400 MHz, DMSO-d₆, TMS); δ: 3.8 (s, 3H, OCH₃), δ: 3.91 (s, 3H, COOCH₃), δ: 7.05 (d, J = 2.0 0 Hz, 1H, PhH), δ: 7.37 (s, 1H, PhH) δ: 8.1 (d, J = 2.4 Hz, 2H, NH₂)[3]
The presence of the methyl ester and the aromatic protons from the "this compound" core will be characteristic features in the NMR spectra of the library members.
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.
Caption: General mechanism for sulfonamide formation.
Post-Synthetic Modification: Expanding Chemical Diversity
The methyl ester group in the sulfonamide products derived from "this compound" offers a valuable handle for further diversification of the library.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another library of amines to form amides, significantly increasing the complexity and diversity of the final compound collection.
-
Reduction: The ester can be reduced to a primary alcohol, which can then be further functionalized.
Conclusion
"this compound" is a highly effective and versatile reagent for the construction of combinatorial sulfonamide libraries. Its enhanced reactivity, due to the electronic and steric effects of its substituents, ensures high-yielding and rapid reactions with a broad range of amines. The presence of a modifiable ester group provides opportunities for post-synthetic diversification, making it an invaluable tool for drug discovery and lead optimization campaigns. The protocols and insights provided in this document are intended to enable researchers to effectively utilize this reagent in their combinatorial chemistry workflows.
References
-
Kubik, G., et al. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 27(19), 6539. [Link]
-
Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Zhang, G., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]
-
King, J. F., & Rathore, R. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 79(5-6), 934-945. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2378-2391. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. [Link]
- Google Patents. (2016).
-
Chemxpert. (n.d.). API Data Summary Report Of 2-Methoxy-5-Sulfamoyl Methyl Benzoate. [Link]
-
Kebede, M. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2309. [Link]
Sources
Navigating the Reactive Landscape: Protecting Group Strategies for Methyl 2-(chlorosulfonyl)-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This guide provides an in-depth exploration of protecting group strategies tailored for reactions involving Methyl 2-(chlorosulfonyl)-5-methylbenzoate , a versatile building block characterized by the presence of two key reactive moieties: a methyl ester and a highly electrophilic chlorosulfonyl group. The inherent reactivity of the sulfonyl chloride often necessitates a strategic approach to prevent undesired side reactions and achieve high yields of the target molecule.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of specific strategies, emphasizing the principles of chemoselectivity and orthogonality. We will explore both direct, chemoselective transformations that leverage the differential reactivity of the ester and sulfonyl chloride groups, as well as a robust functional group interconversion (FGI) strategy that effectively "protects" the sulfonyl chloride as a more stable sulfonic acid.
Understanding the Challenge: Reactivity Profile of this compound
This compound presents a unique synthetic challenge due to the co-existence of a moderately reactive methyl ester and a highly reactive sulfonyl chloride. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack at the sulfur atom by a wide range of nucleophiles, including amines, alcohols, and even water. In contrast, the methyl ester is also susceptible to nucleophilic attack, particularly by strong nucleophiles or under basic or acidic conditions that promote hydrolysis.[1][2]
The key to successful synthetic transformations involving this molecule lies in understanding and exploiting the reactivity differences between these two functional groups. For many reactions, the sulfonyl chloride will be the more reactive site. However, harsh reagents or prolonged reaction times can lead to competing reactions at the ester.
Strategic Approaches: Chemoselectivity vs. Functional Group Interconversion
Two primary strategic avenues can be pursued when working with this compound:
-
Chemoselective Reactions: This approach leverages the inherently higher reactivity of the sulfonyl chloride group. By carefully selecting reagents and reaction conditions, it is possible to effect a transformation at the sulfonyl chloride moiety while leaving the methyl ester intact. This is the most efficient strategy as it avoids the additional steps of protection and deprotection.
-
Functional Group Interconversion (FGI) as a Protecting Group Strategy: When chemoselectivity is not feasible, the sulfonyl chloride can be converted into a less reactive functional group, effectively "protecting" it from the desired reaction conditions. A practical approach is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid is significantly less electrophilic and is stable to a wider range of reagents. Following the desired transformation on another part of the molecule, the sulfonic acid can then be converted back to the sulfonyl chloride.
The choice between these strategies will be dictated by the specific transformation you wish to perform.
Application & Protocols
Part 1: Chemoselective Reactions - Exploiting Differential Reactivity
In many instances, the pronounced electrophilicity of the sulfonyl chloride allows for selective reactions in the presence of the methyl ester.
The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a robust and high-yielding transformation.[3] Due to the high reactivity of the sulfonyl chloride, this reaction can often be carried out under mild conditions that do not affect the methyl ester.
Reaction Scheme:
A schematic of selective sulfonamide formation.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the desired primary or secondary amine (R1R2NH, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: The sulfonyl chloride is sensitive to moisture, and hydrolysis to the sulfonic acid is a potential side reaction.
-
Low Temperature Addition: The reaction is often exothermic, and slow addition of the amine at 0 °C helps to control the reaction rate and minimize side reactions.
Expected Outcome:
This protocol typically provides good to excellent yields of the corresponding sulfonamide, with the methyl ester group remaining intact.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Amine (R1R2NH) | 1.1 | Nucleophile |
| Pyridine | 1.2 | Base |
| Dichloromethane (DCM) | - | Solvent |
Part 2: Functional Group Interconversion - A Robust Protection Strategy
For reactions that are incompatible with the sulfonyl chloride functionality (e.g., those involving strong nucleophiles or reducing agents that would also target the sulfonyl chloride), a functional group interconversion strategy is recommended. This involves the hydrolysis of the sulfonyl chloride to a sulfonic acid, performing the desired reaction, and then regenerating the sulfonyl chloride.
Workflow for the FGI protection strategy.
Reaction Scheme:
Hydrolysis of the sulfonyl chloride to the sulfonic acid.
Step-by-Step Protocol:
-
Dissolve this compound in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the dioxane under reduced pressure.
-
The resulting aqueous solution of the sulfonic acid can often be used directly in the next step, or the product can be isolated by lyophilization if necessary.
Causality Behind Experimental Choices:
-
Dioxane/Water Mixture: Dioxane is used to solubilize the organic starting material, while water acts as the nucleophile for hydrolysis.
-
Reflux: The hydrolysis is typically accelerated by heating.
Expected Outcome:
This protocol provides a quantitative conversion of the sulfonyl chloride to the sulfonic acid. The methyl ester is generally stable under these neutral to slightly acidic conditions.
The regeneration of the sulfonyl chloride from the sulfonic acid is a crucial step in this strategy. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4][5]
Reaction Scheme:
Regeneration of the sulfonyl chloride from the sulfonic acid.
Step-by-Step Protocol:
-
To the crude or purified sulfonic acid from the previous step, add an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the evolution of SO₂ and HCl gas.
-
After the reaction is complete (typically 1-3 hours), carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude sulfonyl chloride can be used directly or purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): A common and effective reagent for converting sulfonic acids to sulfonyl chlorides.
-
Catalytic DMF: Acts as a catalyst to facilitate the reaction.
-
Excess SOCl₂: Drives the reaction to completion.
-
Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction also produces corrosive gases (SO₂ and HCl).
Stability of the Methyl Ester:
The methyl ester group is generally stable to the conditions of this reaction. However, prolonged heating or the presence of impurities could potentially lead to some ester cleavage. It is advisable to use the minimum necessary reaction time and temperature.
| Step | Reagents & Conditions | Purpose | Orthogonality Consideration |
| Protection | H₂O / Dioxane, reflux | Hydrolysis of sulfonyl chloride to sulfonic acid | Methyl ester is stable to these conditions. |
| Deprotection | SOCl₂, cat. DMF, reflux | Conversion of sulfonic acid back to sulfonyl chloride | Methyl ester is generally stable, but prolonged heating should be avoided. |
Conclusion
The successful manipulation of this compound in organic synthesis hinges on a careful consideration of the relative reactivity of its ester and sulfonyl chloride functionalities. For many transformations, a chemoselective approach targeting the more reactive sulfonyl chloride is the most elegant and efficient strategy. However, when this is not feasible, a functional group interconversion strategy, wherein the sulfonyl chloride is temporarily converted to a stable sulfonic acid, provides a robust and reliable alternative. The protocols and strategic considerations outlined in this guide are intended to provide researchers with the necessary tools to confidently incorporate this versatile building block into their synthetic endeavors.
References
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]
Analytical methods for monitoring "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" reactions by TLC
Application Note & Protocol
Analytical Methods for Monitoring Reactions of Methyl 2-(chlorosulfonyl)-5-methylbenzoate by Thin-Layer Chromatography (TLC)
Introduction: The Rationale for In-Process Reaction Monitoring
This compound is a key synthetic intermediate whose sulfonyl chloride moiety (-SO₂Cl) serves as a highly reactive electrophilic site for the construction of sulfonamides, sulfonate esters, and other sulfur-containing pharmacophores. The success of syntheses involving this intermediate hinges on the controlled conversion of the sulfonyl chloride group. Incomplete reactions or the formation of byproducts, primarily through hydrolysis to the corresponding sulfonic acid, can complicate purification and significantly reduce overall yield.
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and powerful method for real-time, qualitative monitoring of these reactions.[1] By observing the consumption of the starting material and the concurrent appearance of products and byproducts on a TLC plate, chemists can make informed decisions about reaction progress, endpoint determination, and troubleshooting.[2] This application note provides a detailed protocol for developing a robust TLC method and interpreting the results for reactions involving this compound.
The core principle of this TLC method relies on the significant polarity difference between the starting sulfonyl chloride, the desired product (e.g., a sulfonamide), and the primary hydrolysis byproduct (sulfonic acid). The non-polar sulfonyl chloride will travel further up the polar silica plate, resulting in a high Retention Factor (Rƒ), while the highly polar sulfonic acid will have a strong affinity for the stationary phase, resulting in a very low Rƒ. The product's polarity will typically fall between these two extremes.
Foundational Concepts: Polarity and Separation
The separation on a silica gel TLC plate is governed by the polarity of the analytes and the mobile phase.[1]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.
-
Mobile Phase: A solvent or mixture of solvents that carries the analytes up the plate via capillary action.
-
Separation Mechanism:
-
Low Polarity Compounds (e.g., this compound): Have a weaker affinity for the polar silica gel and a higher affinity for a less polar mobile phase. They travel further up the plate, yielding a higher Rƒ value.
-
High Polarity Compounds (e.g., Methyl 2-(sulfo)-5-methylbenzoate - the sulfonic acid byproduct): Have a strong affinity for the silica gel through interactions like hydrogen bonding. They travel shorter distances, yielding a lower Rƒ value.[1]
-
An ideal mobile phase will provide clear separation between all components of interest, with Rƒ values preferably in the range of 0.3 to 0.7.[3]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, employing reference standards and a co-spot to ensure accurate interpretation.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates.[4] The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[5]
-
Developing Chamber: A glass tank with a lid or a large beaker with a watch glass.
-
Spotting Capillaries: Glass microcapillaries.
-
Solvents: Reagent-grade Ethyl Acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM), Methanol (MeOH).
-
Visualization:
-
UV Lamp (254 nm).[5]
-
Staining Solution: Potassium permanganate (KMnO₄) stain.
-
-
Apparatus: Forceps, pencil, ruler, standard laboratory glassware.
Step-by-Step Methodology
Part A: Preparation of the TLC Chamber
The causality behind this step is to ensure the chamber's atmosphere is saturated with solvent vapor. This prevents the mobile phase from evaporating off the plate surface during development, which would change its composition and lead to inconsistent and non-reproducible Rƒ values.[6]
-
Pour the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes) into the developing chamber to a depth of approximately 0.5 cm.
-
Line one wall of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.
-
Cover the chamber and allow it to equilibrate for at least 10-15 minutes before inserting the TLC plate.
Part B: Preparation of Analytical Samples
-
Starting Material (SM): Prepare a dilute solution of this compound (~1-2 mg/mL) in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Reaction Mixture (Rxn): At desired time points, withdraw a small aliquot (e.g., 1-2 drops) from the reaction vessel. Immediately dilute it in ~0.5 mL of a solvent (e.g., Ethyl Acetate). This dilution quenches the reaction by significantly lowering the concentration of reactants.
-
Co-Spot (Co): This lane serves as a direct internal standard to confirm the identity of the starting material spot in the reaction mixture.
Part C: Spotting the TLC Plate
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Mark three distinct lanes: "SM," "Co," and "Rxn."
-
Using a capillary tube, apply a small spot of the Starting Material (SM) solution onto the SM lane. The spot should be as small as possible (1-2 mm diameter) to ensure good separation.
-
Apply a spot of the Reaction Mixture (Rxn) solution onto the Rxn lane.
-
For the Co-Spot (Co) lane, first spot the SM solution. Allow it to dry completely, then spot the Rxn solution directly on top of the SM spot. The co-spot is crucial for resolving compounds with similar Rƒ values.[7]
Part D: Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the pre-equilibrated developing chamber. Ensure the solvent level is below the baseline.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.[8]
-
Allow the plate to air dry completely in a fume hood.
Part E: Visualization and Interpretation
-
UV Visualization: View the dried plate under a 254 nm UV lamp. The aromatic ring in the starting material and many expected products will absorb the UV light, appearing as dark spots against the fluorescent green background.[5] Gently circle the observed spots with a pencil.
-
Chemical Staining (Potassium Permanganate): If further visualization is needed, dip the plate into a jar containing KMnO₄ stain or spray the plate evenly. Oxidizable functional groups will appear as yellow/brown spots on a purple background. Sulfonyl chlorides are generally stable, but this stain can help visualize other potential byproducts.
-
Calculate Rƒ Values: The Retention Factor (Rƒ) is a ratio calculated as: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rƒ value is a characteristic of a compound in a specific solvent system and should be between 0 and 1.[9]
-
Analyze the Results:
-
Time = 0: The "Rxn" lane should show primarily a single spot corresponding to the starting material in the "SM" lane.
-
During Reaction: The intensity of the starting material spot in the "Rxn" lane will decrease over time. A new spot, corresponding to the product, will appear.
-
Completion: A successful reaction will show the complete disappearance of the starting material spot and a strong product spot.
-
Byproducts: The appearance of a spot at the baseline (Rƒ ≈ 0) is indicative of hydrolysis to the highly polar sulfonic acid. Other unexpected spots signify side reactions.
-
Data Presentation and Method Development
The choice of mobile phase is critical. A mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate) is a common starting point.[2] The ratio is adjusted to achieve optimal separation.
| Mobile Phase (v/v) | Starting Material (SM) Rƒ (Estimated) | Representative Product (Anilide) Rƒ (Estimated) | Hydrolysis Product (Sulfonic Acid) Rƒ (Estimated) | Comments |
| 20% EtOAc / Hexanes | 0.6 - 0.7 | 0.3 - 0.4 | ~0.0 | Good for visualizing the consumption of starting material. Product may be too low on the plate. |
| 40% EtOAc / Hexanes | 0.8 - 0.9 | 0.6 - 0.7 | 0.0 - 0.1 | Provides better separation between the starting material and a moderately polar product. |
| 100% EtOAc | > 0.9 | 0.8 - 0.9 | ~0.2 | Useful if the product is highly polar. The starting material will likely be at the solvent front. |
| 5% MeOH / DCM | 0.8 - 0.9 | 0.5 - 0.6 | 0.1 - 0.2 | A more polar system for separating more polar products from the sulfonic acid byproduct. |
Note: These Rƒ values are estimates provided for guidance. Actual values must be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the TLC monitoring protocol.
Caption: Figure 1. Experimental workflow for TLC reaction monitoring.
References
-
EPFL. TLC Visualization Reagents. Available from: [Link]
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Lambert, T. H., & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]
- Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
National Centre for Biotechnology Education. Thin layer chromatography. University of Reading. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]
-
Stewart, S. M. (2021-04-20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. Available from: [Link]
-
ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Gavin Publishers. DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Available from: [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
Chemistry Stack Exchange. Visualization of TLC plates. (2018-07-05). Available from: [Link]
-
Musgrave, R. (2020-03-21). Synthesis of Methyl Benzoate Lab. YouTube. Available from: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). Available from: [Link]
-
ACS Publications. Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026-01-25). Available from: [Link]
-
Millersville University. TLC Visualization Methods. Available from: [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). (2020-04-17). Available from: [Link]
-
D'Souza, M. J., et al. (2008-05-19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]
-
ResearchGate. list of RF values of various amino acids find out through TLC, used as standards. Available from: [Link]
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A Comprehensive Guide to the Purity Analysis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate using HPLC and GC-MS
Introduction
Methyl 2-(chlorosulfonyl)-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a reactive chlorosulfonyl group, makes it a valuable building block. However, this reactivity also presents significant analytical challenges. Ensuring the purity of this intermediate is paramount, as impurities can adversely affect reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of the final product.
This application note provides detailed, validated protocols for the comprehensive purity analysis of this compound using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for primary purity assessment and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and structural confirmation.
Analytical Challenges & Strategic Approach
The primary analytical challenge stems from the chlorosulfonyl group (-SO₂Cl), which is highly susceptible to hydrolysis. Contact with water or other protic solvents can readily convert the analyte to the corresponding sulfonic acid, skewing purity results. Furthermore, sulfonyl chlorides can be thermally labile, posing a risk of degradation during GC analysis if conditions are not carefully optimized.[1]
Our strategy employs a dual-technique approach to mitigate these challenges and provide a complete purity profile:
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for quantifying the main component and its non-volatile impurities. By using an aprotic organic solvent like acetonitrile and carefully controlling the mobile phase, the integrity of the analyte is preserved.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents or starting materials. It also serves as a powerful tool for confirming the identity of the main peak.[3] Careful optimization of the injector temperature is critical to prevent degradation.[2]
Part I: HPLC Method for Purity Assay and Impurity Profiling
This method is designed to accurately determine the purity of this compound and separate it from potential process-related impurities and degradation products.
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobicity.[4] The analyte and its impurities are partitioned between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to elute compounds with a wide range of polarities. UV detection is used for quantification, leveraging the aromatic ring in the analyte as a chromophore.
Experimental Protocol: HPLC
// Connections SamplePrep -> Injection [ltail=cluster_prep, lhead=cluster_analysis, color="#5F6368"]; MobilePhaseA -> Equilibration [color="#5F6368"]; MobilePhaseB -> Equilibration [color="#5F6368"]; Equilibration -> SST [color="#4285F4"]; SST -> Injection [color="#4285F4"]; Injection -> Run [color="#4285F4"]; Run -> Integration [lhead=cluster_data, color="#5F6368"]; Integration -> Calculation [color="#34A853"]; Calculation -> Report [color="#34A853"]; } caption [label="Figure 1: HPLC Analysis Workflow.", shape=plaintext, fontcolor="#202124"];
-
Instrumentation & Consumables
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
Syringe filters (0.45 µm, PTFE).
-
-
Sample and Mobile Phase Preparation
-
Diluent: Acetonitrile (ACN).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Accurately weigh approximately 25.0 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. This yields a concentration of about 250 µg/mL. Filter through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic Conditions The following table summarizes the optimized HPLC parameters.
Parameter Condition Rationale Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column providing good retention and resolution for aromatic compounds. Mobile Phase A: 0.1% Formic Acid (aq)B: Acetonitrile Formic acid ensures protonation of acidic species for better peak shape.[5] ACN is aprotic, preventing hydrolysis of the analyte. Gradient 0-20 min: 50-90% B20-25 min: 90% B25.1-30 min: 50% B A gradient is necessary to elute potential impurities with varying polarities while ensuring the main peak is well-resolved. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Injection Vol. 10 µL Appropriate volume for the given sample concentration and column size. Detection UV at 240 nm The aromatic structure of the analyte provides strong UV absorbance at this wavelength. Run Time 30 minutes Sufficient time for elution of all components and column re-equilibration. -
System Suitability Test (SST) Before sample analysis, a system suitability solution (a standard solution of the analyte) must be injected. The results must conform to the limits defined by pharmacopeial guidelines like USP <621>.[6][7]
SST Parameter Acceptance Criteria Tailing Factor (T) T ≤ 2.0 Theoretical Plates (N) N ≥ 2000 Repeatability (RSD%) ≤ 2.0% for 5 replicate injections -
Data Analysis Purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Part II: GC-MS Method for Volatile Impurities and Confirmation
This method is designed to identify and confirm the presence of volatile or semi-volatile impurities that may not be detected by the HPLC method. It also serves as a secondary, orthogonal technique to confirm the identity of the primary component.
Principle of the Method
GC separates compounds based on their volatility and interaction with a stationary phase.[8] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. The temperature of the column is ramped up to elute compounds in order of their boiling points. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification.[9]
Experimental Protocol: GC-MS
-
Instrumentation & Consumables
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
GC-MS data system with a mass spectral library (e.g., NIST).
-
Autosampler vials.
-
Aprotic, volatile solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).[2]
-
-
Sample Preparation
-
Sample Solution: Accurately weigh approximately 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. This yields a concentration of about 1 mg/mL.
-
-
GC-MS Conditions The parameters below are a starting point and may require optimization. The key is to use conditions that ensure volatilization without causing thermal degradation.[1][3]
Parameter Condition Rationale Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity, robust column suitable for general-purpose analysis of a wide range of organic compounds. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Inlet Temp. 250 °C Hot enough to ensure vaporization but minimized to reduce the risk of thermal degradation of the sulfonyl chloride. Injection Mode Split (50:1) A split injection prevents column overloading with the concentrated main component, allowing for better detection of trace impurities. Injection Vol. 1 µL Standard volume for capillary GC. Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min The program starts at a moderate temperature to separate volatile solvents and ramps up to elute higher-boiling impurities. MS Transfer Line 280 °C Must be hot enough to prevent condensation of analytes. Ion Source Temp. 230 °C Standard temperature for electron ionization (EI). Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. Mass Range 40 - 450 amu A wide scan range to capture fragments from low molecular weight solvents up to the molecular ion of the analyte. -
Data Analysis
-
Identity Confirmation: The mass spectrum of the main peak should be compared to the expected fragmentation pattern of this compound.
-
Impurity Identification: The mass spectra of any impurity peaks are compared against a spectral library (e.g., NIST) for tentative identification.
-
Method Validation Strategy
For use in a regulated environment, both methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11]
The following table outlines the key validation experiments for the HPLC purity method.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity analysis must pass. No interference at the analyte's retention time. Resolution > 2 between analyte and closest impurity. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% concentration.Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision should meet predefined criteria. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope. | Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must still be met. |
Conclusion
The complementary use of a validated RP-HPLC method and a robust GC-MS method provides a comprehensive framework for the purity analysis of this compound. The HPLC method serves as the primary tool for accurate quantification of purity and non-volatile impurities, while the GC-MS method is invaluable for identifying volatile impurities and confirming the analyte's identity. Careful attention to sample preparation and the control of chromatographic conditions, especially concerning the reactive nature of the chlorosulfonyl group, is critical for obtaining accurate and reliable results. These protocols, when fully validated, are suitable for quality control in research, development, and manufacturing environments.
References
-
Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. ResearchGate. Available at: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. Available at: [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]
- HPLC method for purifying organic compounds. Google Patents.
-
Chlorosulfonyl isocyanate. Organic Syntheses Procedure. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate. Available at: [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. Available at: [Link]
-
pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
-
Are You Sure You Understand USP <621>?. Chromatography Online. Available at: [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]
-
USP-NF 621 Chromatography. Scribd. Available at: [Link]
-
Chlorosulfonyl isocyanate. Wikipedia. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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Application Notes and Protocols for the Purification of Sulfonamides Derived from Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Introduction: The Critical Role of Purity in Sulfonamide Drug Discovery
Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities that have led to their use as antibiotics, anti-inflammatory agents, and diuretics, among other therapeutic applications.[1] The synthetic precursor, Methyl 2-(chlorosulfonyl)-5-methylbenzoate, is a key building block for a variety of novel sulfonamide-based drug candidates. The efficacy and safety of these potential therapeutics are intrinsically linked to their purity. Even minute amounts of impurities, such as unreacted starting materials, byproducts, or degradation products, can lead to altered pharmacological profiles, increased toxicity, and difficulties in obtaining regulatory approval.
This comprehensive guide provides detailed application notes and protocols for the purification of sulfonamides synthesized from this compound. Tailored for researchers, scientists, and drug development professionals, this document offers a deep dive into the principles and practical applications of various purification techniques, including recrystallization, column chromatography, and liquid-liquid extraction. Furthermore, it outlines robust analytical methods for the rigorous assessment of final product purity.
Anticipating the Challenges: A Look at Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. In the synthesis of sulfonamides from this compound and a primary or secondary amine, the following impurities are commonly encountered:
-
Unreacted this compound: The starting sulfonyl chloride is a primary potential impurity if the reaction does not go to completion.
-
2-Carbomethoxy-4-methylbenzenesulfonic Acid: The sulfonyl chloride starting material is susceptible to hydrolysis, which can occur if trace amounts of water are present in the reaction mixture, leading to the formation of the corresponding sulfonic acid.
-
2-Carboxy-4-methylbenzenesulfonic Acid: Under certain reaction or workup conditions, the methyl ester of the starting material or the sulfonamide product can be hydrolyzed to the corresponding carboxylic acid.[2][3]
-
Excess Amine: The amine reactant is often used in excess to drive the reaction to completion, and any unreacted amine will need to be removed.
-
Bis-sulfonated Amine: In the case of primary amines, a potential side reaction is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the same amine.
A thorough understanding of these potential impurities will guide the selection of the most effective purification strategy.
A Strategic Approach to Purification: A Decision-Making Framework
The choice of purification technique depends on several factors, including the scale of the synthesis, the physical properties of the sulfonamide, and the nature of the impurities. The following decision tree provides a logical framework for selecting the most appropriate purification method or combination of methods.
Caption: Decision tree for selecting a purification strategy.
Purification Techniques in Detail
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the sulfonamide at an elevated temperature but not at room or cold temperatures, while the impurities remain soluble at all temperatures.[4]
Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of these alcohols with water.[5] A good starting point is a 95:5 or 90:10 mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Troubleshooting Recrystallization:
| Problem | Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the crude product is highly impure. | Reheat the mixture to dissolve the oil, add more of the more soluble solvent (if using a mixed solvent system), and allow it to cool more slowly. Alternatively, consider a preliminary purification step like column chromatography.[5] |
| No Crystal Formation | The solution is not sufficiently saturated, or crystallization has not been initiated. | If too much solvent was used, evaporate some of it. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[5] |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.[6] |
Column Chromatography: For Non-Crystalline Products and Difficult Separations
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[7] It is particularly useful for purifying oils, waxes, or for separating compounds with similar polarities.
Protocol for Silica Gel Column Chromatography:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) by running thin-layer chromatography (TLC) on the crude mixture. A good starting point for many sulfonamides is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.[2]
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified sulfonamide.
Troubleshooting Column Chromatography:
| Problem | Cause | Solution |
| Poor Separation | Inappropriate solvent system or improper column packing. | Optimize the eluent system using TLC. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Band Tailing | The compound is too polar for the chosen solvent system, or it is interacting strongly with the acidic silica gel. | Increase the polarity of the mobile phase. Add a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) to the eluent to reduce tailing.[2] |
| Compound Decomposition | The sulfonamide is sensitive to the acidic nature of silica gel. | Neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.[2] |
Liquid-Liquid Extraction: An Essential Workup Step
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. It is an excellent method for removing acidic or basic impurities from a crude reaction mixture.[8]
Protocol for Extractive Workup:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any unreacted amine and other basic impurities, causing them to move into the aqueous phase. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic sulfonic acid impurity, which will then move into the aqueous phase. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the partially purified sulfonamide.
Purity Assessment: Validating the Success of Purification
After purification, it is crucial to assess the purity of the sulfonamide product. A combination of analytical techniques is often employed to ensure the absence of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for purity assessment.[9]
Typical HPLC Conditions for Sulfonamide Analysis:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to adjust pH to ~2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 or 278 nm[10] |
| Column Temperature | 25-30 °C |
A single, sharp peak in the HPLC chromatogram is indicative of a pure compound. The presence of other peaks suggests the presence of impurities.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of column chromatography fractions. A single spot on the TLC plate after development and visualization suggests a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the purified compound and can be used to detect the presence of impurities.
Expected ¹H NMR Signals for a Sulfonamide Derived from this compound:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm).
-
Sulfonamide N-H: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Methyl Ester (CH₃): A singlet around 3.9 ppm.
-
Aromatic Methyl (CH₃): A singlet around 2.4 ppm.
-
Protons on the Amine Moiety: Signals corresponding to the specific amine used in the synthesis.
The absence of signals corresponding to impurities (e.g., the starting sulfonyl chloride or the hydrolyzed sulfonic acid) in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.[1]
Overall Purification and Analysis Workflow
The following diagram illustrates a typical workflow for the purification and analysis of sulfonamides derived from this compound.
Caption: General workflow for sulfonamide purification and analysis.
Conclusion
The purification of sulfonamides derived from this compound is a critical step in the drug discovery and development process. By understanding the potential impurities and employing a systematic approach to purification and analysis, researchers can ensure the quality, safety, and efficacy of their compounds. The protocols and troubleshooting guides provided in this document serve as a valuable resource for achieving high-purity sulfonamides, thereby accelerating the journey from the laboratory to the clinic.
References
Sources
- 1. Methyl 2-(chlorosulfonyl)benzoate [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. rsc.org [rsc.org]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Named reactions involving sulfonyl chlorides like "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"
Introduction: The Versatile Role of Sulfonyl Chlorides in Modern Chemistry
Sulfonyl chlorides, such as the representative molecule Methyl 2-(chlorosulfonyl)-5-methylbenzoate, are a cornerstone class of reagents in organic synthesis, prized for their reactivity and versatility. The electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) makes it a prime target for nucleophilic attack, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity profile has established sulfonyl chlorides as indispensable tools in the synthesis of a vast array of biologically active molecules.
In the realm of drug discovery and development, the sulfonamide functional group is of paramount importance.[1][2][3][4] Sulfonamides are key pharmacophores in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Their ability to act as bioisosteres for amides, coupled with their unique physicochemical properties, makes them a favored moiety for medicinal chemists seeking to optimize the efficacy and pharmacokinetic profiles of drug candidates.[5]
This technical guide provides an in-depth exploration of key named reactions involving sulfonyl chlorides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles and practical insights to empower effective synthesis and innovation.
Sulfonamide Synthesis: The Cornerstone Reaction
The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is arguably the most significant and widely utilized transformation of this functional group.[6] This reaction is fundamental to the construction of the "sulfa drugs" and a multitude of other complex pharmaceutical agents.[2][7]
Mechanistic Insights
The formation of a sulfonamide is a classic nucleophilic acyl substitution-type reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen to yield the stable sulfonamide.
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from a sulfonyl chloride and an amine. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Materials:
-
Aryl or alkyl sulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Pyridine or triethylamine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-30 minutes. The slow addition is important to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.
The Hinsberg Test: A Classic Application for Amine Differentiation
The Hinsberg test is a qualitative chemical test that leverages the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride (the "Hinsberg reagent") to distinguish between them.[8][9][10][11] This test is a direct application of the sulfonamide synthesis reaction and relies on the properties of the resulting sulfonamides.[11]
Principle and Mechanism
The test is based on the formation of sulfonamides and their subsequent solubility in an alkaline medium.[8][9][10]
-
Primary Amines: React with benzenesulfonyl chloride to form an N-alkylbenzenesulfonamide. This product still possesses an acidic proton on the nitrogen atom. In the presence of a base (e.g., aqueous NaOH or KOH), this proton is abstracted, forming a water-soluble sodium salt.[9]
-
Secondary Amines: React to form an N,N-dialkylbenzenesulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the alkaline solution, typically forming a precipitate.[9]
-
Tertiary Amines: Do not react to form a stable sulfonamide under these conditions as they lack a proton on the nitrogen atom to be removed after the initial attack. The tertiary amine will remain as an insoluble layer.[9]
Protocol for the Hinsberg Test
Materials:
-
Unknown amine sample
-
Benzenesulfonyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Test tubes
Procedure:
-
To a test tube, add 0.5 mL of the unknown amine and 5 mL of 10% NaOH solution.
-
Add 0.5 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe the appearance of the mixture.
-
If a clear solution forms: The amine is likely primary. To confirm, acidify the solution with 5% HCl. The formation of a precipitate upon acidification confirms a primary amine.
-
If a precipitate or a second oily layer forms: The amine is likely secondary.
-
If the mixture remains as two immiscible layers (the original amine and the aqueous layer): The amine is likely tertiary.
-
Data Interpretation
| Amine Type | Observation with NaOH | Observation after adding HCl |
| Primary | Clear solution | Precipitate forms |
| Secondary | Precipitate/Insoluble layer | Precipitate remains |
| Tertiary | Insoluble layer (unreacted amine) | Amine dissolves (forms a soluble salt) |
The Reed Reaction: Sulfonyl Chlorides from Alkanes
The Reed reaction, or sulfochlorination, is a photochemical process that converts saturated hydrocarbons into alkylsulfonyl chlorides.[12][13] This reaction is of industrial significance for the production of detergents and surfactants.[12]
Reaction and Mechanism
The Reed reaction involves the simultaneous treatment of a hydrocarbon with sulfur dioxide (SO₂) and chlorine (Cl₂) under ultraviolet (UV) light.[12][13] The reaction proceeds via a free-radical chain mechanism.
Applications in Industry
The primary application of the Reed reaction is in the large-scale production of alkylsulfonates. The resulting alkylsulfonyl chlorides are hydrolyzed to produce sulfonic acids, which are then neutralized to form sulfonate salts. These salts are widely used as surfactants in detergents and other cleaning products.
Synthesis of this compound: A Practical Example
The synthesis of a specific sulfonyl chloride like this compound often involves multi-step procedures. Patent literature describes methods for its preparation, which can be adapted for laboratory synthesis. A common route involves the chlorosulfonation of a suitable aromatic precursor. For instance, a method for synthesizing a similar compound, methyl 5-methoxy-2-sulfoamoylbenzoate, involves the sulfochlorination of methyl 3-methoxybenzoate with an excess of chlorosulfonic acid.[14] Another patent describes a two-step synthesis of 2-chlorosulfonyl-3-methyl benzoate starting from 3-methyl-2-nitrobenzoic acid methyl ester.[15]
Conclusion
Sulfonyl chlorides are powerful and versatile reagents in organic synthesis, with their most prominent role being the synthesis of sulfonamides. This reaction is not only a cornerstone of medicinal chemistry and drug development but also forms the basis of classic analytical tests like the Hinsberg test. Other named reactions, such as the Reed reaction, highlight the industrial importance of sulfonyl chlorides as precursors to everyday products. A thorough understanding of the mechanisms and protocols associated with these reactions is essential for any scientist working in the field of organic synthesis and drug discovery.
References
- Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available from: [Link]
-
Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]
- Google Patents. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
Wikipedia. Hinsberg reaction. Available from: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
GoodRx. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available from: [Link]
-
National Institutes of Health. Preparation of sulfonamides from N-silylamines. Available from: [Link]
-
ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link]
-
Fischer-Tropsch Archive. REED'S SULFOCHLORINATION REACTION. Available from: [Link]
-
Unacademy. Hinsberg Reagent And Test. Available from: [Link]
-
ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
-
BYJU'S. Hinsberg Reagent And Test. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]
-
International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
Grokipedia. Hinsberg reaction. Available from: [Link]
-
YouTube. Sulfonyl Chlorides. Available from: [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]
- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Available from: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 11. byjus.com [byjus.com]
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- 15. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
Catalytic Pathways to Methyl 2-(chlorosulfonyl)-5-methylbenzoate Derivatives: A Guide for Synthetic Chemists
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic methods applicable to the synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate and its derivatives. This key intermediate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This document moves beyond traditional, often harsh, synthetic routes to explore more efficient, selective, and safer catalytic alternatives.
Introduction: The Evolving Landscape of Arylsulfonyl Chloride Synthesis
Arylsulfonyl chlorides are pivotal reagents in organic synthesis, serving as precursors to a wide array of functional groups, most notably sulfonamides. The classical methods for their preparation, such as direct chlorosulfonylation with chlorosulfonic acid or the oxidation of thiols and disulfides, often suffer from significant drawbacks. These include the use of hazardous reagents, harsh reaction conditions, and a lack of regioselectivity, which can severely limit the substrate scope and functional group tolerance.[1]
The development of transition metal-catalyzed reactions has revolutionized the synthesis of arylsulfonyl chlorides, offering milder conditions, improved selectivity, and broader applicability. This guide will focus on two primary catalytic strategies for the synthesis of the target molecule and its derivatives: the copper-catalyzed Sandmeyer reaction of an amino precursor and the palladium-catalyzed chlorosulfonylation of a boronic acid intermediate. Additionally, we will touch upon emerging C-H activation strategies as a forward-looking perspective.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound requires the regioselective introduction of a chlorosulfonyl group onto the methyl 5-methylbenzoate scaffold. Direct C-H chlorosulfonylation at the desired position is challenging due to the presence of multiple potentially reactive C-H bonds. Therefore, a more strategic, multi-step approach involving a pre-functionalized starting material is often necessary.
Caption: Synthetic pathways to this compound.
Application Note 1: Copper-Catalyzed Sandmeyer Chlorosulfonylation
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a sulfonyl chloride. This approach necessitates the synthesis of the precursor, methyl 2-amino-5-methylbenzoate.
Protocol 1.1: Synthesis of Methyl 2-amino-5-methylbenzoate
This multi-step synthesis starts from the commercially available methyl 5-methylbenzoate.
Step 1: Nitration of Methyl 5-methylbenzoate
A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring. The directing effects of the methyl and ester groups favor nitration at the 2-position.
Step 2: Reduction of the Nitro Group
The nitro group of methyl 2-nitro-5-methylbenzoate is then reduced to an amine. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).
Protocol 1.2: Copper-Catalyzed Sandmeyer Chlorosulfonylation
This protocol details a modern and safer version of the Sandmeyer reaction using a stable SO₂ surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[2][3][4][5]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl 2-amino-5-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 1.65 g | 10.0 |
| DABSO | C₆H₁₂N₂·2SO₂ | 240.29 | 1.44 g | 6.0 |
| Copper(II) Chloride (CuCl₂) | CuCl₂ | 134.45 | 67 mg | 0.5 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
| 37% Hydrochloric Acid (aq.) | HCl | 36.46 | 1.64 mL | 20.0 |
| tert-Butyl nitrite (90%) | C₄H₉NO₂ | 103.12 | 1.28 mL | 11.0 |
Procedure:
-
To a dry round-bottom flask, add methyl 2-amino-5-methylbenzoate (10.0 mmol), DABSO (6.0 mmol), and copper(II) chloride (0.5 mmol).
-
Seal the flask and purge with nitrogen.
-
Add anhydrous acetonitrile (50 mL) and cool the mixture to 18 °C in a water bath.
-
Slowly add 37% aqueous hydrochloric acid (20.0 mmol). A slight exotherm may be observed.
-
After stirring for 10 minutes, add 90% tert-butyl nitrite (11.0 mmol) dropwise over 15 minutes.
-
Remove the water bath and stir the reaction mixture at room temperature overnight.
-
Upon completion, the reaction mixture can be carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude sulfonyl chloride, which can be purified by chromatography.
Causality of Experimental Choices:
-
DABSO as SO₂ Surrogate: Gaseous sulfur dioxide is toxic and difficult to handle. DABSO is a stable, solid alternative that releases SO₂ in situ, significantly improving the safety and practicality of the reaction.[3][4]
-
Copper(II) Chloride Catalyst: Copper salts are essential for the Sandmeyer reaction, catalyzing the conversion of the diazonium salt to the desired product. CuCl₂ is an effective and readily available catalyst.[2][3]
-
tert-Butyl nitrite: This reagent is used for the in situ formation of the diazonium salt from the aniline precursor under mild conditions.[5]
Caption: Workflow for the Copper-Catalyzed Sandmeyer Chlorosulfonylation.
Application Note 2: Palladium-Catalyzed Chlorosulfonylation of an Arylboronic Acid
Protocol 2.1: Synthesis of Methyl 2-borono-5-methylbenzoate
Step 1: Bromination of Methyl 5-methylbenzoate
Regioselective bromination of methyl 5-methylbenzoate at the 2-position can be achieved using a suitable brominating agent and catalyst.
Step 2: Palladium-Catalyzed Borylation
The resulting methyl 2-bromo-5-methylbenzoate can be converted to the corresponding boronic acid or its ester via a palladium-catalyzed reaction with a boron source such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[7]
Protocol 2.2: Palladium-Catalyzed Chlorosulfonylation
This protocol is adapted from the work of Buchwald and co-workers on the palladium-catalyzed chlorosulfonylation of arylboronic acids.[6]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl 2-borono-5-methylbenzoate | C₉H₁₁BO₄ | 193.99 | 1.94 g | 10.0 |
| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ | 134.97 | 0.81 mL | 10.0 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 92 mg | 0.1 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 116 mg | 0.2 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
In a glovebox, to a dry vial, add Pd₂(dba)₃ (0.1 mmol) and Xantphos (0.2 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir for 10 minutes to form the catalyst solution.
-
In a separate dry flask, dissolve methyl 2-borono-5-methylbenzoate (10.0 mmol) in anhydrous dichloromethane (40 mL).
-
Add the pre-formed catalyst solution to the flask containing the boronic acid.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sulfuryl chloride (10.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, the reaction can be quenched and worked up similarly to the Sandmeyer protocol.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly effective in catalyzing the cross-coupling of arylboronic acids with various electrophiles. Pd₂(dba)₃ is a common and effective palladium(0) source.
-
Xantphos Ligand: The choice of ligand is crucial for the success of palladium-catalyzed reactions. Xantphos is a bulky electron-rich phosphine ligand that promotes the desired catalytic cycle and prevents catalyst decomposition.
-
Sulfuryl Chloride: SO₂Cl₂ serves as the source of the chlorosulfonyl group in this reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed chlorosulfonylation.
Future Perspectives: Direct C-H Chlorosulfonylation
The direct, regioselective catalytic C-H chlorosulfonylation of an unactivated arene like methyl 5-methylbenzoate remains a significant challenge in synthetic chemistry. However, the field of C-H activation is rapidly advancing, with rhodium and palladium catalysts showing great promise in directing C-H functionalization.[8][9] Future research may lead to the development of directing groups that can be temporarily installed on the methyl benzoate substrate to guide a metal catalyst to the desired C-H bond for chlorosulfonylation. This would represent a highly atom- and step-economical approach to the synthesis of this compound and its derivatives.
Conclusion
This guide has outlined two robust and catalytically driven strategies for the synthesis of this compound, a key synthetic intermediate. The copper-catalyzed Sandmeyer reaction of methyl 2-amino-5-methylbenzoate and the palladium-catalyzed chlorosulfonylation of methyl 2-borono-5-methylbenzoate offer significant advantages over traditional methods in terms of safety, selectivity, and functional group tolerance. The detailed protocols and the rationale behind the experimental choices are intended to provide a solid foundation for researchers to implement these modern catalytic methods in their own synthetic endeavors. As the field of catalysis continues to evolve, the development of direct C-H functionalization approaches will undoubtedly open up even more efficient pathways to this important class of molecules.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
-
MDPI. (2022). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Catalysts, 12(11), 1421. [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed.[Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.[Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications.[Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
- Google Patents. (2019).
-
Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2016). Catalytic and direct methyl sulfonylation of alkenes and alkynes using a methyl sulfonyl radical generated from a DMSO, dioxygen and copper system. Chemical Science, 7(1), 639-643. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]
-
Bogen, S. L., et al. (2001). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development, 5(4), 339-343. [Link]
-
Wang, H., et al. (2019). Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry, 17(33), 7755-7759. [Link]
-
University of Missouri-St. Louis. Preparation of Methyl Benzoate. [Link]
-
Wikipedia. Methyl anthranilate. [Link]
- Google Patents. (2021).
-
ResearchGate. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
-
ResearchGate. (2014). Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. [Link]
-
ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. [Link]
-
Sun, B., & Yoshino, T. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3048–3059. [Link]
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonamides using Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Welcome to the technical support center for sulfonamide synthesis utilizing Methyl 2-(chlorosulfonyl)-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of sulfonamides with this compound. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: Why is the yield of my desired sulfonamide consistently low?
Answer:
Low yields in sulfonamide synthesis are a common issue that can often be traced back to a few key factors, primarily related to the reactivity of the starting material, this compound.
Primary Cause: Hydrolysis of the Sulfonyl Chloride
The sulfonyl chloride functional group is highly electrophilic and, consequently, very susceptible to hydrolysis by ambient moisture or residual water in your reaction setup. This reaction converts the reactive sulfonyl chloride into the corresponding and unreactive sulfonic acid, directly reducing the amount of starting material available to react with your amine.[1][2]
-
Solution: Implement Rigorous Anhydrous Conditions
-
Glassware: All glassware must be thoroughly dried in an oven (at least 120°C for several hours) and allowed to cool in a desiccator before use.
-
Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your amine and any base used are also dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Secondary Cause: Suboptimal Reaction Conditions
The choice of base and solvent can significantly impact the reaction rate and the prevalence of side reactions.
-
Solution: Optimize Base and Solvent Selection
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is generally preferred. These bases effectively scavenge the HCl byproduct of the reaction without competing with your amine nucleophile.[2] The pKa of the chosen base should be high enough to deprotonate the amine's ammonium salt intermediate but not so high as to promote other side reactions.
-
Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are generally inert and good at solubilizing both the sulfonyl chloride and the amine.[2]
-
Workflow for Diagnosing Low Yields:
Caption: A workflow for diagnosing the cause of low sulfonamide yield.
Question 2: I am seeing a significant amount of a second, less polar spot on my TLC when using a primary amine. What is this byproduct and how can I prevent it?
Answer:
This is a classic case of bis-sulfonylation , where two molecules of the sulfonyl chloride react with one molecule of the primary amine to form a di-sulfonylated amine (a sulfonimide). This is particularly prevalent when the reaction conditions are not carefully controlled.
Mechanism of Bis-sulfonylation:
After the initial formation of the desired monosulfonamide, the nitrogen atom of the sulfonamide is still nucleophilic, albeit significantly less so than the starting amine. Under forcing conditions or with a high concentration of the sulfonyl chloride, a second sulfonylation can occur.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is consumed before it has a chance to react with the newly formed sulfonamide.[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help to sterically hinder the approach of the second sulfonyl chloride molecule to the sulfonamide nitrogen.
Question 3: My final product is difficult to purify, and I suspect the presence of the corresponding sulfonic acid. How can I remove it?
Answer:
The sulfonic acid byproduct, formed from the hydrolysis of this compound, can be challenging to remove due to its polarity, which can be similar to that of the desired sulfonamide product.
Purification Strategies:
-
Aqueous Workup with Mild Base: During the workup, wash the organic layer with a dilute solution of a mild base, such as saturated sodium bicarbonate. The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer. Be cautious with the pH, as a strongly basic solution can lead to the hydrolysis of the methyl ester on your product (see FAQ 2).
-
Recrystallization: If the sulfonamide is a solid, recrystallization is often an effective purification method. The choice of solvent is critical. A solvent system where the sulfonamide has good solubility at high temperatures and poor solubility at low temperatures is ideal. Common solvent systems for sulfonamides include ethanol/water or isopropanol/water mixtures. The more polar sulfonic acid will often remain in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will typically elute the desired sulfonamide before the more polar sulfonic acid.
| Impurity | Structure | Typical TLC Rf (relative to product) | Removal Method |
| Sulfonic Acid | Lower | Aqueous wash with mild base (e.g., NaHCO3), Recrystallization, Column Chromatography | |
| Bis-sulfonated Amine | Higher | Column Chromatography, careful control of reaction stoichiometry | |
| Hydrolyzed Ester | Lower | Column Chromatography, careful control of workup pH |
Caption: Common impurities in sulfonamide synthesis and their removal.
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of the electron-withdrawing ester group on the reactivity of this compound?
The methyl ester group is an electron-withdrawing group. This has a significant electronic effect on the aromatic ring and the sulfonyl chloride moiety. It increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophiles like amines.[3] However, this increased reactivity also makes the sulfonyl chloride more susceptible to hydrolysis.[1]
FAQ 2: Can the methyl ester group be hydrolyzed during the reaction or workup?
Yes, the methyl ester can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[4][5][6] This is a critical consideration during both the reaction and the subsequent workup.
-
During the reaction: If using a strong amine base or if the reaction is heated for a prolonged period, ester hydrolysis can occur.
-
During workup: Washing with strong aqueous base (e.g., NaOH) or strong aqueous acid (e.g., concentrated HCl) can lead to significant hydrolysis of the ester. It is advisable to use milder conditions, such as saturated sodium bicarbonate for basic washes and dilute HCl for acidic washes, and to minimize the contact time.
FAQ 3: Can sulfonic anhydride be formed as a side product?
The formation of a sulfonic anhydride from the reaction of two molecules of the sulfonyl chloride is a possibility, especially in the absence of a nucleophile and the presence of a water scavenger. However, in a typical sulfonamide synthesis where an amine is present, the reaction with the amine is generally much faster, making sulfonic anhydride formation a minor side reaction. To minimize this possibility, ensure that the amine is present in the reaction mixture before the addition of the sulfonyl chloride.
Diagram of Key Reactions:
Sources
Preventing hydrolysis of "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" during workup
Technical Support Center: "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" Workup
Welcome to the technical support center for handling "this compound" and related sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing hydrolysis during experimental workups. My aim is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory settings.
Introduction: The Challenge of Sulfonyl Chloride Stability
"this compound" is a key intermediate in the synthesis of various compounds, including herbicides like triflusulfuron-methyl.[1] Like most sulfonyl chlorides, it is a powerful electrophile, making it highly useful for reactions with nucleophiles such as amines to form sulfonamides. However, this high reactivity also makes it susceptible to hydrolysis—reaction with water—which converts the desired sulfonyl chloride into the corresponding and often undesired sulfonic acid. This unwanted side reaction can significantly reduce yields and complicate purification.
Losses due to hydrolysis during aqueous workup procedures are a considerable issue, with isolated yields sometimes dropping significantly.[2] This guide will provide troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this reactive intermediate.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section addresses common issues encountered during the workup of reactions involving "this compound."
Issue 1: Significant Product Loss Detected After Aqueous Extraction.
Symptoms:
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Low isolated yield of the final product.
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Presence of a highly polar, water-soluble impurity in analytical data (e.g., TLC, LC-MS).
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Difficulty in extracting the product from the aqueous layer.
Root Cause Analysis: The primary culprit is the hydrolysis of the sulfonyl chloride group to a sulfonic acid. This reaction is often accelerated by elevated temperatures and basic or neutral pH conditions. The resulting sulfonic acid is significantly more water-soluble than the starting sulfonyl chloride, leading to its loss in the aqueous phase during extraction.
dot
Caption: Figure 1: Hydrolysis of Sulfonyl Chloride
Preventative & Corrective Actions:
-
Maintain Low Temperatures: The rate of hydrolysis is significantly reduced at lower temperatures.
-
Use Acidified Water for Quenching/Washing: Sulfonyl chlorides are generally more stable under acidic conditions.
-
Protocol: Instead of using neutral water, quench the reaction mixture by adding it to ice-cold, dilute hydrochloric acid (e.g., 1 M HCl). Use this same cold, acidic solution for initial washes of the organic layer. This keeps the pH low, suppressing the hydrolysis reaction.
-
-
Minimize Contact Time with Aqueous Phase: The longer the sulfonyl chloride is in contact with water, the greater the extent of hydrolysis.
-
Protocol: Perform extractions as rapidly as possible. Avoid letting the biphasic mixture sit for extended periods. Once the layers have separated, promptly move to the next step.
-
-
Employ Anhydrous Workup Techniques (When Possible): If the subsequent reaction steps are compatible, consider avoiding an aqueous workup altogether.
-
Protocol: After the reaction, the solvent can be removed under reduced pressure (at low temperature). The crude product can then be purified by crystallization from a non-polar solvent or by flash chromatography using anhydrous solvents.[3]
-
Issue 2: Emulsion Formation During Extraction.
Symptoms:
-
Difficulty in separating the organic and aqueous layers.
-
The interface between the two layers is cloudy and indistinct.
Root Cause Analysis: The formation of the sulfonic acid hydrolysis product, which has surfactant-like properties (a polar head and a non-polar tail), can lead to the formation of emulsions, making layer separation difficult and increasing the contact time between the sulfonyl chloride and water.
Preventative & Corrective Actions:
-
Brine Wash: Washing with a saturated sodium chloride solution can help to break emulsions.
-
Protocol: After the initial acidic wash, perform a wash with cold, saturated brine. The increased ionic strength of the aqueous phase helps to force the separation of the layers.
-
-
Filtration through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.
Frequently Asked Questions (FAQs)
Q1: Can I use a basic wash (e.g., sodium bicarbonate) to neutralize acid in my reaction mixture?
A: It is highly discouraged to use a basic wash when "this compound" is present. Basic conditions dramatically accelerate the rate of hydrolysis. If neutralization is necessary, it should be done after the sulfonyl chloride has been reacted or isolated. If acids must be removed, use cold, dilute acidic washes followed by a brine wash.
Q2: How can I confirm if hydrolysis has occurred?
A: Several analytical techniques can be used to detect the presence of the corresponding sulfonic acid:
| Analytical Technique | Expected Observation for Hydrolysis | Key Advantages |
| Thin-Layer Chromatography (TLC) | The sulfonic acid will appear as a new, more polar spot (lower Rf value) that may streak. | Quick, easy, and provides a good qualitative assessment. |
| Infrared (IR) Spectroscopy | The S=O stretching bands in the sulfonyl chloride (typically around 1375 and 1185 cm⁻¹) will be replaced or accompanied by broader S=O and O-H bands of the sulfonic acid.[4] | Rapid identification of the functional group change.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Protons adjacent to the sulfonyl group will show a chemical shift change. The appearance of a broad peak for the acidic proton of the sulfonic acid may also be observed. | Provides detailed structural information and allows for quantification.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The sulfonic acid will have a different retention time and a molecular weight corresponding to the hydrolyzed product. | High sensitivity and provides molecular weight information.[4] |
Q3: Is it possible to isolate "this compound" by precipitation?
A: Yes, in some cases, aryl sulfonyl chlorides can be isolated by precipitation from the reaction mixture.[2]
-
Protocol: After the reaction is complete, the mixture can be carefully poured onto ice water.[5] If the sulfonyl chloride is sufficiently insoluble in water, it will precipitate out as a solid. This solid can then be collected by filtration, washed with cold water, and dried under vacuum at a low temperature.[2][5] This method can be very effective at minimizing hydrolysis as the product is quickly removed from the aqueous environment.
dot
Caption: Figure 2: Recommended Anti-Hydrolysis Workup
Q4: Are there any alternative, non-aqueous methods for synthesizing sulfonyl chlorides that can avoid these workup issues?
A: Yes, several methods exist that can minimize or eliminate the need for an aqueous workup. For example, sulfonyl chlorides can be synthesized from sulfonyl hydrazides using N-chlorosuccinimide (NCS) in an organic solvent like acetonitrile.[6] The workup for such a reaction typically involves removing the solvent and purifying the residue by flash chromatography, thereby avoiding contact with water.[6]
Detailed Protocol: Optimized Anti-Hydrolysis Workup
This protocol provides a step-by-step methodology for the workup of a reaction mixture containing "this compound" to minimize hydrolysis.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
1 M Hydrochloric acid, pre-chilled to 0-5 °C.
-
Saturated sodium chloride solution (brine), pre-chilled to 0-5 °C.
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Separatory funnel, pre-chilled.
-
Ice bath.
Procedure:
-
Preparation: Prepare an ice bath and pre-chill all aqueous solutions and the separatory funnel.
-
Quenching: Slowly pour the reaction mixture into a flask containing the ice-cold 1 M HCl solution with vigorous stirring. The volume of the acidic solution should be sufficient to neutralize any basic reagents and dilute the reaction mixture.
-
Extraction: Transfer the quenched mixture to the pre-chilled separatory funnel. If the reaction solvent is water-miscible, add a suitable immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Layer Separation: Allow the layers to separate. If an emulsion forms, let the mixture stand in the ice bath for a few minutes. If it persists, proceed with a brine wash. Drain the organic layer.
-
Aqueous Layer Re-extraction: Extract the aqueous layer one more time with a fresh portion of the cold organic solvent to ensure complete recovery of the product. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with a portion of the cold 1 M HCl solution.
-
Follow with a wash using the cold saturated brine solution to help remove dissolved water and break any emulsions.
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask for a few minutes to ensure all moisture is absorbed.
-
Isolation: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low (e.g., below 30 °C) to prevent thermal decomposition. The resulting crude product can then be purified as needed.
By adhering to these principles and protocols, you can significantly improve the yield and purity of "this compound" and other sensitive sulfonyl chlorides in your synthetic procedures.
References
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
- Synthesis of sulfonyl chloride substrate precursors.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" and sterically hindered amines
Welcome to the technical support center for optimizing challenging sulfonylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" and are encountering difficulties when coupling it with sterically hindered amines. The inherent low reactivity of hindered amines necessitates a carefully optimized approach to achieve desirable yields and purity.[1][2] This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate these synthetic challenges successfully.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the sulfonylation of sterically hindered amines, providing the causal explanations behind common experimental choices.
Q1: Why is the reaction between this compound and a sterically hindered amine so challenging?
The primary challenge is steric hindrance.[3] The bulky groups surrounding the nitrogen atom of a sterically hindered amine physically obstruct the approach of the electrophilic sulfur atom of the sulfonyl chloride. This increases the activation energy of the reaction, leading to slow reaction rates or, in some cases, no reaction at all under standard conditions.[1][2] The sulfonyl group itself is tetrahedral, further contributing to steric congestion around the reaction center.
Q2: What is the fundamental mechanism of this sulfonamide bond formation?
The reaction is a nucleophilic substitution at the sulfur atom. The amine's lone pair of electrons attacks the electrophilic sulfur of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, typically by a base, to yield the neutral sulfonamide.[4]
Q3: What are the most common side reactions and how can they be prevented?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture, which forms the corresponding sulfonic acid. This consumes the electrophile and complicates purification.
-
Prevention:
-
Anhydrous Conditions: Always use anhydrous solvents and reagents. Drying solvents over molecular sieves or by distillation is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Another potential side reaction is the formation of a sulfene intermediate, especially with sulfonyl chlorides bearing an α-proton and a non-hindered base, though this is less common for aryl sulfonyl chlorides.
Q4: How does the choice of base impact the reaction?
The base is critical. Its primary role is to neutralize the HCl generated during the reaction.[4] For sterically hindered amines, a non-nucleophilic, hindered base is often superior.
-
Why a Hindered Base? A bulky base like 2,6-lutidine or diisopropylethylamine (DIPEA) is less likely to compete with the primary amine in attacking the sulfonyl chloride.
-
Why a Non-Nucleophilic Base? Bases like pyridine, while common, are nucleophilic and can react with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate can then react with the amine, a process known as catalysis, but can also be unproductive if the amine is too hindered to react with it efficiently.[5]
| Base | pKa of Conjugate Acid | Structure | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | Et₃N | Common, inexpensive, moderately hindered. Can be effective but may not be optimal for highly hindered substrates. |
| Diisopropylethylamine (DIPEA) | ~10.7 | (i-Pr)₂NEt | "Hünig's base." Highly hindered and non-nucleophilic. An excellent choice for these reactions. |
| 2,6-Lutidine | ~6.7 | C₇H₉N | Sterically hindered pyridine derivative. Less basic than TEA or DIPEA but very effective at preventing side reactions. |
| Pyridine | ~5.2 | C₅H₅N | Can act as a nucleophilic catalyst. Generally less preferred for highly hindered systems due to potential side reactions. |
| DMAP (Catalytic) | ~9.7 | C₇H₁₀N₂ | 4-Dimethylaminopyridine. Used in catalytic amounts with a stoichiometric base (like TEA). It is highly nucleophilic and acts as an acyl transfer catalyst, which can significantly accelerate the reaction.[5] |
Q5: What is the role of the solvent in optimizing the reaction?
The solvent solubilizes the reactants and influences the reaction rate. Aprotic solvents are mandatory to prevent hydrolysis of the sulfonyl chloride.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Medium | 40 | Excellent for dissolving starting materials. Low boiling point makes removal easy but limits reaction temperature. |
| Acetonitrile (ACN) | High | 82 | Polar aprotic solvent. Can promote Sₙ2-type reactions. Good for higher temperature reactions.[6] |
| Tetrahydrofuran (THF) | Medium | 66 | Good general-purpose solvent. Can be heated moderately.[7] |
| N,N-Dimethylformamide (DMF) | High | 153 | High-boiling polar aprotic solvent. Excellent for difficult reactions requiring high temperatures to overcome activation barriers.[8] |
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during the experiment.
Issue 1: Low or No Product Conversion
-
Probable Cause A: Insufficient Reactivity. The steric bulk is preventing the reaction from proceeding at a reasonable rate.
-
Solution 1: Increase Reaction Temperature. If you are running the reaction at room temperature in a solvent like DCM, consider switching to a higher-boiling solvent like acetonitrile or DMF and heating the reaction. Microwave heating can also be effective for accelerating reactions with high activation barriers.[1]
-
Solution 2: Introduce a Catalyst. Add a catalytic amount (0.05–0.2 equivalents) of DMAP. DMAP is a highly effective acylation catalyst that can dramatically increase the reaction rate.[5] Alternatively, Lewis acid catalysts like InCl₃ have been shown to facilitate the sulfonylation of hindered anilines.[6][9]
-
Solution 3: Increase Reactant Concentration. Running the reaction at a higher concentration can sometimes favor the bimolecular reaction over unimolecular decomposition pathways.
-
-
Probable Cause B: Degraded Starting Material. The "this compound" may have hydrolyzed during storage.
-
Solution: Check the purity of the sulfonyl chloride by NMR or LC-MS before use. If it is degraded, consider purifying it by recrystallization or chromatography, or use a freshly prepared batch.
-
Issue 2: Complex Reaction Mixture with Multiple Side Products
-
Probable Cause A: Hydrolysis. Trace water is reacting with your sulfonyl chloride.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents from a sealed bottle or a solvent purification system. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain the inert atmosphere throughout the reaction.
-
-
Probable Cause B: Suboptimal Base Selection. The base may be reacting with the sulfonyl chloride or causing other side reactions.
-
Solution: If using a less hindered base like triethylamine, switch to a more sterically demanding, non-nucleophilic base such as DIPEA or 2,6-lutidine. This minimizes the chance of the base itself reacting with the electrophile.
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the sulfonylation of a generic, sterically hindered secondary amine. Optimization may be required based on the specific substrate.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered amine (1.1–1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Preparation: Add the sterically hindered amine (1.1 eq), DIPEA (1.5 eq), and DMAP (0.1 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent (DCM for room temperature, ACN for heating) via syringe to dissolve the reagents (aim for a concentration of 0.1–0.5 M).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If using ACN, the reaction can be heated to 50–80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Yoo, W.-J., & Li, C.-J. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]
- Powers, D. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21195.
- Griffiths, R. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(8), 2295–2300.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
- Griffiths, R. J., et al. (2018). Oxidative β-C-H Sulfonylation of Cyclic Amines. Chemical Science, 9(8), 2295-2300.
-
ResearchGate. (n.d.). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Hindrance Effect in High-Temperature Reactions. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
- Sharma, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34094-34114.
-
American Chemical Society. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
National Institutes of Health. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Digital Commons @ University of Connecticut. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. Retrieved from [Link]
-
PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Retrieved from [Link]
-
American Chemical Society. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Institutes of Health. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
-
Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
PubMed. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Byproducts of the chlorosulfonation of methyl p-toluate and their removal
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of methyl p-toluate. It is designed to address common challenges, offering troubleshooting advice and detailed protocols to ensure the successful synthesis and purification of the desired product, methyl 2-(chlorosulfonyl)-4-methylbenzoate.
I. Reaction Overview: Understanding the Chemistry
The chlorosulfonation of methyl p-toluate is an electrophilic aromatic substitution reaction. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. Given that the para position to the methyl group is occupied, the primary site of substitution is the ortho position, yielding methyl 2-(chlorosulfonyl)-4-methylbenzoate as the major product.
However, the reaction conditions can lead to the formation of several byproducts, which can complicate purification and impact yield and purity. Understanding the origin of these byproducts is the first step in effective troubleshooting.
II. Visualizing the Reaction Pathway
Caption: Reaction scheme for the chlorosulfonation of methyl p-toluate.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and workup of methyl 2-(chlorosulfonyl)-4-methylbenzoate.
Q1: My yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control. Chlorosulfonation reactions are typically exothermic, and maintaining the optimal temperature is crucial.[1]
-
Excessive Hydrolysis: The desired sulfonyl chloride product is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid (methyl 4-methyl-2-sulfobenzoate).[2] This is especially problematic during the workup. Using anhydrous conditions throughout the reaction is critical.
-
Product Loss During Workup: The product may be lost during the extraction or washing steps. Aryl sulfonyl chlorides have low solubility in water, which aids in their separation, but care must be taken to avoid mechanical losses.[3][4][5]
Q2: My final product is an oil or a sticky solid that won't crystallize. What's the issue?
A2: This is a classic sign of impurities. The most likely culprits are:
-
Isomeric Byproducts: The formation of the regioisomer, methyl 3-(chlorosulfonyl)-4-methylbenzoate, can disrupt the crystal lattice of the desired product.
-
Residual Solvent: Inadequate drying can leave residual solvent, resulting in an oily product.
-
Presence of Sulfonic Acid: The sulfonic acid byproduct, being more polar, can interfere with crystallization.
Troubleshooting Steps:
-
Confirm Impurities: Analyze your product using techniques like ¹H NMR or LC-MS to identify the impurities.
-
Purification: If isomeric impurities are present, careful recrystallization from a suitable solvent system is necessary. For sulfonic acid impurities, a wash with ice-cold water can be effective due to the higher water solubility of the sulfonic acid compared to the sulfonyl chloride.
Q3: The reaction mixture turned dark brown/black. Is this normal?
A3: While some color change is expected, a very dark coloration can indicate side reactions or decomposition. This can be caused by:
-
High Reaction Temperature: Excessive temperatures can lead to the formation of polymeric byproducts and decomposition.[6]
-
Reaction with Impurities in the Starting Material: Ensure the purity of your methyl p-toluate.
Preventative Measures:
-
Maintain strict temperature control, often at or below room temperature, especially during the addition of chlorosulfonic acid.
-
Use high-purity starting materials.
Q4: How do I safely quench the reaction?
A4: Chlorosulfonic acid reacts violently with water.[7] Therefore, the reaction must be quenched with extreme care.
Recommended Quenching Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This allows for the controlled hydrolysis of excess chlorosulfonic acid and helps to precipitate the desired sulfonyl chloride product.
IV. Byproduct Removal Protocols
Protocol 1: Aqueous Workup for Removal of Sulfonic Acid Byproducts
This protocol leverages the low water solubility of the desired aryl sulfonyl chloride to remove the more water-soluble sulfonic acid byproducts.[3][4][5]
Step-by-Step Methodology:
-
After quenching the reaction on ice, allow the ice to melt completely.
-
The product should precipitate as a solid. If it oils out, continue stirring vigorously.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of ice-cold water. This will dissolve the sulfonic acid byproduct.
-
Press the solid as dry as possible on the filter.
-
Dry the product under vacuum to remove residual water.
Protocol 2: Recrystallization for Removal of Isomeric Impurities
Recrystallization is a powerful technique for purifying solid organic compounds by separating them from impurities based on differences in solubility.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aryl sulfonyl chlorides include mixtures of hexanes and ethyl acetate or toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
V. Data Summary
| Compound | Structure | Molar Mass ( g/mol ) | Physical State | Key Solubility Characteristics |
| Methyl p-toluate | CH₃C₆H₄COOCH₃ | 150.17 | White solid[8] | Soluble in common organic solvents; poorly soluble in water.[8] |
| Methyl 2-(chlorosulfonyl)-4-methylbenzoate | CH₃C₆H₃(SO₂Cl)COOCH₃ | 248.68 | Solid | Low solubility in water.[3][4][5] |
| Methyl 3-(chlorosulfonyl)-4-methylbenzoate | CH₃C₆H₃(SO₂Cl)COOCH₃ | 248.68 | Solid | Similar to the main product. |
| Methyl 4-methyl-2-sulfobenzoate | CH₃C₆H₃(SO₃H)COOCH₃ | 230.24 | Solid | More soluble in water than the sulfonyl chloride. |
| 2-(Chlorosulfonyl)-4-methylbenzoic acid | CH₃C₆H₃(SO₂Cl)COOH | 234.65 | Solid | Soluble in basic aqueous solutions. |
VI. Workflow Diagram for Purification
Caption: Purification workflow for methyl 2-(chlorosulfonyl)-4-methylbenzoate.
VII. References
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
-
Chemistry Stack Exchange. (2024). Major product in chloro-sulfonation of toluene. [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]
-
MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Molecules, 23(11), 2948. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
Wikipedia. (n.d.). Toluene. [Link]
-
Chongqing Pengsheng Industrial Co.,Ltd. (n.d.). Solubility of methyl p-toluenesulfonate. [Link]
-
Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Google Patents. (n.d.). US3686300A - Process for the preparation of p-toluenesulfochloride.
-
Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Wikipedia. (n.d.). Methyl p-toluate. [Link]
-
ResearchGate. (2013). Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride?. [Link]
-
Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]
-
Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007). [Link]
-
Wikipedia. (n.d.). Sulfonic acid. [Link]
-
ChemBK. (n.d.). Methylbenzenesulfonic acid. [Link]
-
MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
Wikipedia. (n.d.). p-Toluic acid. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]
- 7. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Improving the yield of sulfonamide coupling with "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"
Topic: Optimizing Sulfonamide Synthesis with Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Introduction: A Senior Application Scientist's Perspective
Welcome to the technical support guide for sulfonamide synthesis. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward coupling of a sulfonyl chloride with an amine can present significant challenges, leading to diminished yields and complex purification profiles. This guide is designed for you—the dedicated researcher, scientist, and drug development professional—to navigate these complexities.
The target electrophile, This compound , possesses a sterically demanding ortho-ester group that can influence its reactivity. The principles and troubleshooting steps outlined here are grounded in established reaction mechanisms and have been validated in practice. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, empowering you to make informed decisions for robust and high-yield syntheses.
Section 1: The Core Reaction - Mechanism and Key Parameters
The formation of a sulfonamide is a classic example of nucleophilic substitution at a sulfur center. The amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a transient intermediate to form the sulfonamide bond and release hydrochloric acid (HCl).[1] A base is essential to neutralize the HCl generated, driving the reaction to completion.
Reaction Mechanism Overview
Caption: General mechanism for sulfonamide formation.
Critical Reaction Parameters
-
The Amine (Nucleophile): The reaction's success heavily depends on the amine's nucleophilicity.
-
Aliphatic Amines (Primary & Secondary): Generally highly nucleophilic and react readily.
-
Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-withdrawing groups on the ring further decrease nucleophilicity, often requiring more forcing conditions.
-
Steric Hindrance: Bulky amines (e.g., t-butylamine or 2,6-disubstituted anilines) will react slower, demanding longer reaction times or elevated temperatures.[2]
-
-
The Base: Its primary role is to scavenge HCl. The choice of base is critical.
-
Pyridine: Often serves as both base and solvent. It's a weak nucleophile and can sometimes act as a nucleophilic catalyst.
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. They are excellent choices to prevent potential side reactions where the base might compete with the amine. DIPEA is particularly useful when dealing with sensitive substrates.
-
-
The Solvent: The solvent must be aprotic and anhydrous.
-
Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF): Common choices that effectively dissolve the reactants without participating in the reaction. The presence of water is highly detrimental as it will hydrolyze the sulfonyl chloride.[3]
-
-
Temperature & Concentration: Most couplings are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. For unreactive amines, heating may be necessary (e.g., 40-80 °C). Higher concentrations can also accelerate the reaction rate.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during sulfonamide coupling in a direct question-and-answer format.
Q1: My reaction has stalled or resulted in a very low yield. What are the first things to check?
A1: Low conversion is the most frequent complaint. Before altering core parameters, verify the fundamentals. This systematic check is the most efficient way to diagnose the problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step diagnostic workflow for low-yield reactions.
Causality:
-
Moisture: this compound is highly susceptible to hydrolysis, which converts it to the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions and represents a dead-end for your starting material.[3]
-
Reagent Purity: Sulfonyl chlorides can slowly degrade upon storage, especially if exposed to atmospheric moisture. An amine of poor purity means you are adding less than the stoichiometric amount required.
-
Stoichiometry: At least one equivalent of base is required to neutralize the HCl produced. Using a slight excess (e.g., 1.1 eq.) ensures that the amine remains deprotonated and nucleophilic.
Q2: I am seeing a new, non-polar spot on TLC, and my starting sulfonyl chloride is being consumed. What is this byproduct?
A2: If you are using a primary amine (R-NH₂), you are likely observing the formation of a bis-sulfonated byproduct.
Mechanism of Side Reactions
Caption: Competing pathways: hydrolysis and bis-sulfonylation.
Causality: The N-H proton of the newly formed sulfonamide is acidic. In the presence of excess base, it can be deprotonated to form a sulfonamide anion. This anion is a potent nucleophile and can attack another molecule of the sulfonyl chloride, leading to the bis-sulfonated product. This is especially problematic if the sulfonyl chloride is added in one portion to the reaction mixture.
Solution:
-
Controlled Addition: Add the sulfonyl chloride solution slowly (e.g., via a syringe pump over 30-60 minutes) to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic amine over the sulfonamide anion.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is fully consumed before significant bis-sulfonylation can occur.
Q3: My amine is electron-poor and the reaction is extremely slow, even with heating. What else can I do?
A3: For challenging, weakly nucleophilic amines, you may need to enhance the electrophilicity of the sulfonyl chloride or use a more robust protocol.
Strategies for Unreactive Amines:
-
Use a Catalytic Activator: In some systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used alongside a stoichiometric base like TEA or DIPEA. DMAP is a hyper-nucleophilic catalyst that can form a highly reactive sulfonyl-pyridinium intermediate, which is then more susceptible to attack by the weak amine nucleophile.
-
Change Solvent: Switching to a higher-boiling point aprotic solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier.
-
One-Pot Synthesis Alternatives: While classic coupling is preferred, advanced methods exist for difficult couplings, such as converting the amine to a more reactive silylated amine in situ before adding the sulfonyl chloride.[4]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the ideal base and solvent combination to start with?
-
A: For a standard, unhindered aliphatic or aromatic amine, a combination of 1.2 equivalents of TEA or DIPEA in DCM is an excellent and robust starting point. Initiate the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours.
-
-
Q: How should I properly set up the reaction to ensure anhydrous conditions?
-
A: All glassware should be oven-dried or flame-dried under vacuum. Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Add reagents via syringe under a positive pressure of an inert gas like nitrogen or argon.
-
-
Q: What is the best way to monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 20-40% ethyl acetate in hexanes. The sulfonyl chloride starting material, the amine, and the sulfonamide product should all have distinct Rf values. The product is typically less polar than the amine but more polar than the sulfonyl chloride. For quantitative analysis, HPLC or LC-MS can be employed.[5]
-
-
Q: What is a standard workup and purification procedure?
-
A: Once the reaction is complete, quench it with a dilute acid (e.g., 1M HCl) or saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine. Dry the organic layer over sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Coupling
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous DCM (to make a 0.2 M solution).
-
Add DIPEA (1.2 eq.) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, proceed with the standard aqueous workup and purification.
Protocol 2: Procedure for Challenging (Weakly Nucleophilic) Amines
-
To an oven-dried flask under nitrogen, add the amine (1.0 eq.), DIPEA (1.5 eq.), and anhydrous acetonitrile (ACN) (0.2 M).
-
Add this compound (1.1 eq.).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature and concentrate under reduced pressure.
-
Proceed with the standard aqueous workup and purification.
Section 5: Data Summary Table
| Amine Type | Recommended Base | Solvent | Temperature | Typical Time | Key Considerations |
| Primary Aliphatic | TEA or DIPEA | DCM / THF | 0 °C to RT | 1-3 h | Potential for bis-sulfonylation. Use slow addition. |
| Secondary Aliphatic | DIPEA | DCM / ACN | RT | 2-6 h | Generally slower than primary amines due to sterics. |
| Primary Aromatic (Electron Rich) | Pyridine or DIPEA | DCM / Pyridine | RT | 4-12 h | Moderately reactive. |
| Primary Aromatic (Electron Poor) | DIPEA | ACN / Dioxane | 40-80 °C | 12-24 h | Requires heating. Monitor for starting material degradation. |
| Sterically Hindered | DIPEA | ACN / DMF | 60-80 °C | 18-36 h | Requires forcing conditions. May require a catalyst (DMAP). |
References
-
Ball, N. D., et al. (2024). Ca(NTf₂)₂ catalyzes a reaction of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with silyl amines. Organic Letters, 26, 9867-9902. [Link]
-
Whiting, M., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Douglass, T. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Douglass, T. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Rostami, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33575-33593. [Link]
-
Wang, H., et al. (2023). Occurrence, Seasonal Variation, and Microbial Drivers of Antibiotic Resistance Genes in a Residential Secondary Water Supply System. MDPI. [Link]
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]
Sources
Technical Support Center: Managing Exothermic Reactions with Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(chlorosulfonyl)-5-methylbenzoate. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for managing the exothermic potential of reactions involving this versatile reagent. Our goal is to empower you with the knowledge to conduct your experiments safely and effectively.
Introduction to the Exothermic Nature of this compound
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1] Like other sulfonyl chlorides, it is highly reactive, and many of its synthetic applications involve exothermic reactions.[2] The primary concern is its vigorous, and often violent, reaction with nucleophiles, most notably water, which can lead to a rapid release of heat and potentially hazardous pressure buildup.[3][4][5] Understanding and controlling these exotherms is critical for both safety and the successful outcome of your synthesis.
A thermal runaway, an uncontrolled increase in temperature and reaction rate, can occur if the heat generated by the reaction exceeds the rate at which it can be dissipated.[6] In the pharmaceutical and fine chemical industries, managing such exothermic reactions is a paramount concern, especially during scale-up, where the surface-area-to-volume ratio decreases, making heat removal less efficient.[7]
This guide provides a structured approach to identifying, mitigating, and troubleshooting exothermic events when using this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise when working with this compound.
Q1: What are the primary causes of an uncontrolled exothermic reaction with this compound?
A1: The primary cause is the unplanned or uncontrolled reaction with strong nucleophiles. Key contributors include:
-
Reaction with Water: This is the most common cause. The compound reacts violently with water, leading to hydrolysis which produces the corresponding sulfonic acid and hydrochloric acid, a highly exothermic process.[3][4][5]
-
Reaction with Alcohols and Amines: While often the desired reaction, the addition of alcohols or amines can be highly exothermic.[5] If the addition is too rapid or the cooling is insufficient, a thermal runaway can occur.
-
Inadequate Cooling: Failure of cooling systems, insufficient cooling capacity for the scale of the reaction, or poor heat transfer can all lead to an inability to remove the heat generated by the reaction.[7]
-
Incorrect Reagent Addition Rate: Adding the nucleophile (e.g., amine, alcohol) too quickly can generate heat faster than the system can dissipate it, leading to a rapid temperature increase.[7]
Q2: How can I assess the potential thermal hazard of my reaction involving this compound before I run it?
A2: A proactive approach to safety is crucial. We recommend the following:
-
Literature Review: Search for literature on similar reactions to understand their thermal profiles.
-
Reaction Calorimetry: For novel or scaled-up reactions, reaction calorimetry is an indispensable tool for measuring the heat of reaction and determining the adiabatic temperature rise.[8][9][10][11] This data is vital for safe process design and scale-up.[11]
-
Small-Scale Test Reactions: Always conduct a small-scale trial reaction under controlled conditions to observe the exotherm before proceeding to a larger scale.
Q3: What are the best practices for quenching a reaction containing unreacted this compound?
A3: Proper quenching is critical to safely terminate the reaction and neutralize the reactive sulfonyl chloride.
-
Controlled Quenching: Slowly add the reaction mixture to a well-stirred, cooled quenching solution (e.g., a cold aqueous solution of a mild base like sodium bicarbonate).[12] Never add the quenching solution directly to the reaction vessel in an uncontrolled manner.
-
Choice of Quenching Agent: A dilute aqueous base is often used to both hydrolyze the sulfonyl chloride and neutralize the resulting acids.[12] For non-aqueous workups, a nucleophilic scavenger like a simple amine can be used, but be aware that this will form a sulfonamide that will need to be removed.[12]
-
Monitoring: Monitor the temperature of the quenching mixture throughout the addition to ensure it remains under control.
Troubleshooting Guide: Managing Exothermic Events
This section provides a structured approach to troubleshooting common issues related to exothermic reactions with this compound.
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Symptoms:
-
The reaction temperature is rising much faster than anticipated.
-
The cooling system is struggling to maintain the set temperature.
Potential Causes:
-
The rate of addition of the nucleophilic reagent is too high.
-
The concentration of the reagents is higher than intended.
-
The cooling system is not functioning efficiently.
Immediate Actions & Troubleshooting Steps:
Caption: Workflow for reaction calorimetry.
Key Data Obtained from Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.
-
Heat Flow: The rate at which heat is generated. This helps in designing an adequate cooling system.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the accumulated energy were to be released without any heat loss to the surroundings. This is a crucial indicator of the thermal runaway potential.
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Chemistry LibreTexts. (2022). 11.5: Reaction Calorimetry. Retrieved from [Link]
-
MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
American Chemical Society. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
University of Washington. (n.d.). Calorimetry. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Runaway Suppression Mechanism of Thermosensitive Microcapsules for Lithium-Ion Batteries. Retrieved from [Link]
-
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]
-
ResearchGate. (2021). Advances in Prevention of Thermal Runaway in Lithium‐Ion Batteries. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries. Retrieved from [Link]
-
YouTube. (2013). Calorimetry for Exothermic and Endothermic Reactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]
-
Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN103998406A - Sulfuryl chloride as chlorinating agent.
-
YouTube. (2025). Understanding Thermal Runaway and Lithium Ion Battery Transport Risks. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
American Chemical Society. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Retrieved from [Link]
-
YouTube. (2021). Sulfonyl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]
Sources
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Technical Support Center: Strategies for the Removal of Unreacted Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted Methyl 2-(chlorosulfonyl)-5-methylbenzoate from a reaction mixture. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
FAQ 1: How can I confirm the presence of unreacted this compound in my crude product?
Answer:
Before attempting any purification, it's crucial to confirm the presence of the impurity. The most common and accessible method is Thin Layer Chromatography (TLC) .
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate alongside a reference spot of the starting material, this compound. Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The unreacted starting material will appear as a distinct spot with the same retention factor (Rf) as the reference.
For more definitive identification, especially in complex mixtures, spectroscopic methods are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound has characteristic signals. Look for the singlet corresponding to the methyl ester (-OCH₃) and the singlet for the aromatic methyl group (-CH₃), in addition to the distinct aromatic proton signals. The presence of these specific shifts in your crude product's spectrum, which are absent in the desired product's spectrum, strongly indicates contamination.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for detecting and quantifying impurities. An extracted ion chromatogram for the exact mass of this compound can confirm its presence.
FAQ 2: What is the primary and most direct method for removing this sulfonyl chloride impurity?
Answer:
The most robust and widely used method is to chemically transform the impurity into a compound with drastically different physical properties, enabling its easy removal. This is achieved through a nucleophilic quench followed by a liquid-liquid extraction .
The core principle lies in the high reactivity of the sulfonyl chloride functional group towards nucleophiles.[1][2] By intentionally hydrolyzing it to the corresponding sulfonic acid, you convert a relatively nonpolar, organic-soluble compound into a highly polar, water-soluble salt (under basic conditions).
Core Causality:
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. It readily reacts with water in a process called hydrolysis to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[1][3] While this reaction can be slow with just water, it is rapidly accelerated by a base. The resulting sulfonic acid is acidic and will be deprotonated by a base (like NaHCO₃ or NaOH) to form a sulfonate salt (e.g., -SO₃⁻Na⁺). This ionic salt is highly soluble in the aqueous phase and can be easily separated from the desired product, which typically remains in the organic phase.
Experimental Protocol 1: Standard Aqueous Basic Quench
-
Cooling: After your primary reaction is complete, cool the reaction vessel to 0-10 °C in an ice-water bath. This mitigates any potential exotherm from the quenching process.[4]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[4] Continue stirring vigorously for 15-30 minutes. Vigorous mixing is critical to ensure the sulfonyl chloride, which is in the organic phase, comes into contact with the aqueous bicarbonate.[4]
-
Verification (Optional but Recommended): Take a small aliquot of the organic layer and run a quick TLC to confirm the disappearance of the starting material spot.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate clearly.
-
Separation: Drain the lower aqueous layer. The resulting sodium sulfonate salt will be in this aqueous layer.[4]
-
Washing: Wash the remaining organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities and to aid in breaking any emulsions.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.
Caption: Workflow for Quench-and-Extract Purification.
FAQ 3: My product has base-sensitive groups (e.g., an ester). What are my options?
Answer:
This is a critical consideration. The target molecule itself, "this compound," contains a methyl ester. If your product also contains a base-labile group, using a strong base like NaOH could cause saponification (hydrolysis of the ester).[5][6][7] In such cases, a hierarchy of milder options should be considered.
| Quenching Reagent | Mechanism | Pros | Cons | Best For |
| Water | Slow hydrolysis to the sulfonic acid. | Mildest option, avoids base. | Very slow for many sulfonyl chlorides; may be incomplete.[8] | Products that are highly sensitive to any base and when reaction times can be extended. |
| Sat. aq. NaHCO₃ | Hydrolysis to sulfonic acid, which is neutralized to the sulfonate salt. | Mildly basic, effective at quenching and neutralizing HCl byproduct.[4] | Can generate CO₂ gas (requires careful, slow addition); may still be too basic for extremely sensitive groups. | The majority of cases, including those with moderately sensitive ester groups. |
| Aqueous NH₃ or NH₄OH | Nucleophilic attack by ammonia to form a sulfonamide. | Forms a new, often highly polar, compound that is easily separated.[4] | Introduces a new sulfonamide impurity that must be removed. | When hydrolysis is slow and the resulting sulfonamide has very different polarity for easy chromatography. |
| Scavenger Resins | Covalent capture of the sulfonyl chloride by a solid-supported nucleophile (e.g., an amine).[8][9] | Non-aqueous; high selectivity; purification by simple filtration.[4] | Higher cost; requires optimization of resin equivalents and reaction time. | High-value, sensitive products; parallel synthesis; when aqueous workups must be avoided.[8][9] |
FAQ 4: I've tried the basic wash, but the impurity persists. What's going wrong?
Answer:
If a standard quench-and-extract procedure fails, it's typically due to one of the following reasons:
-
Insufficient Hydrolysis: The rate of hydrolysis can be slow, especially if the sulfonyl chloride is sterically hindered or the reaction is run at a low temperature.
-
Solution: Increase the stirring time with the aqueous base to at least 30-60 minutes to ensure the reaction goes to completion.[4] Gentle warming (if your product is stable) can also increase the rate.
-
-
Poor Phase Mixing: The reaction occurs at the interface between the organic and aqueous layers. If stirring is not vigorous enough, the reaction will be inefficient.
-
Solution: Use an overhead stirrer for larger scale reactions or ensure your magnetic stir bar is creating a deep vortex to maximize the interfacial area.
-
-
Incorrect pH: The sulfonic acid hydrolysis product is only water-soluble as its conjugate base (the sulfonate salt). If the aqueous layer is not sufficiently basic (pH > 8), the sulfonic acid may remain protonated and partition back into the organic layer.
-
Solution: Check the pH of the aqueous layer after extraction. If it is not basic, add more base to the combined mixture and re-extract.
-
FAQ 5: When should I use advanced methods like scavenger resins or chromatography?
Answer:
When conventional methods are unsuitable or ineffective, more advanced techniques are warranted.
A. Scavenger Resins
This is the method of choice for high-value, delicate substrates that cannot tolerate aqueous conditions, or for high-throughput synthesis where a simple filtration-based purification is desired.[8]
-
Mechanism: Scavenger resins are typically polymer beads (e.g., polystyrene) functionalized with nucleophilic groups, such as primary or secondary amines (e.g., PS-Trisamine).[8][9] When added to the reaction mixture, the resin-bound amine attacks the sulfonyl chloride, covalently tethering the impurity to the solid support. The desired product remains in solution, and the resin is simply removed by filtration.
Caption: Mechanism of a Scavenger Resin.
B. Flash Column Chromatography
Chromatography is a viable but often less efficient method for this specific separation. Sulfonyl chlorides can be somewhat unstable on silica gel and may streak. However, it can be effective if the polarity difference between your product and the sulfonyl chloride is significant.
-
Procedure: A general starting point for the mobile phase is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).[10] this compound is moderately polar and will elute before more polar products like sulfonamides. It is crucial to monitor the fractions carefully by TLC.
References
- Nacsa, E. D. & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses.
- Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
- Purification of crude, liquid organosulfonyl chloride. Google Patents.
- Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
- Why will sulfonic acid chlorides not react with water? Quora.
- Hydrolysis of Methyl Benzoate - Lab Demo. YouTube.
- Hughes, R. M. Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. GlaxoSmithKline.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH).
- Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate.
- Sulfonyl halide. Wikipedia.
- Phillips 66 Soluble Oil. BU CyberSec Lab.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
- Preparation of Methyl Benzoate. SlidePlayer.
- What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- Can methyl benzoate be hydrolyzed? Quora.
- Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
- Sulfonic acid. Wikipedia.
- Organic synthesis by quench reactions. PubMed.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
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- 5. youtube.com [youtube.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. rsc.org [rsc.org]
Troubleshooting low conversion rates in reactions with "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-(chlorosulfonyl)-5-methylbenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and optimize your reaction outcomes, particularly when facing low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low yields in sulfonamide synthesis can be attributed to a range of factors, from reagent stability to suboptimal reaction conditions. This guide is structured to help you systematically diagnose and resolve these issues.
Q1: My reaction shows low conversion to the desired sulfonamide. What are the primary factors to investigate?
A1: When encountering low conversion, a systematic review of your experimental setup and reagents is the most effective approach. The issue often lies in one of four key areas: reagent integrity, moisture control, choice of base, or reaction conditions.
Logical Troubleshooting Workflow
Here is a workflow to systematically diagnose the issue:
Impact of base selection on the outcome of reactions with "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 2-(chlorosulfonyl)-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of base selection in reactions involving this versatile reagent. Our goal is to provide you with the in-depth technical insights and practical troubleshooting advice needed to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Base Selection
Here we address the foundational principles governing the choice of a base. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What is the primary role of a base in reactions with this compound?
A: The primary and non-negotiable role of the base is to act as an acid scavenger. During the sulfonylation of a nucleophile (typically a primary or secondary amine), one equivalent of hydrochloric acid (HCl) is produced. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes this HCl as it is formed, allowing the reaction to proceed to completion.
Q2: Beyond HCl scavenging, does the base have other effects on the reaction?
A: Absolutely. The choice of base is not trivial and can dramatically influence reaction outcomes. An inappropriate base can lead to low yields, side product formation, or complex purifications. Key characteristics of a base to consider are:
-
Basicity (pKa): The base must be strong enough to deprotonate the conjugate acid of the reacting amine but should not be so strong that it promotes unwanted side reactions.
-
Nucleophilicity: Some bases, like pyridine and triethylamine (TEA), are also nucleophilic. They can directly attack the sulfonyl chloride, forming a reactive intermediate. This can be beneficial (catalysis) or detrimental (side product formation), depending on the context.
-
Steric Hindrance: Bulky bases, such as diisopropylethylamine (DIPEA), are often referred to as "non-nucleophilic" bases. Their steric bulk prevents them from attacking the electrophilic sulfur atom, making them ideal for reactions where competitive nucleophilic attack by the base is a concern.[1][2]
Q3: What are the most common competing reactions I need to be aware of?
A: There are two primary competing reactions:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which yields the corresponding and often unreactive sulfonic acid. This is a major cause of low yields. Reactions must be conducted under strictly anhydrous conditions. Interestingly, some amine bases can act as general base catalysts, accelerating the rate of hydrolysis if water is present.[3][4]
-
Reaction with the Base: As mentioned, nucleophilic bases can react with the sulfonyl chloride. With pyridine or 4-dimethylaminopyridine (DMAP), this forms a highly reactive sulfonylpyridinium salt, which then rapidly reacts with the amine. This is a form of nucleophilic catalysis.[5][6] With less hindered tertiary amines like TEA, the formation of an intermediate can sometimes lead to decomposition or other side pathways if the intended nucleophile is not sufficiently reactive.[7]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab, providing causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Sulfonamide
| Possible Cause | Scientific Explanation | Recommended Solution(s) |
| Inadequate Base Strength | The chosen base is not strong enough to effectively neutralize the generated HCl. The reaction medium becomes acidic, protonating the amine nucleophile and stopping the reaction. This is common with weakly basic amines like anilines. | Consult a pKa table.[8][9][10][11] Select a base whose conjugate acid has a pKa at least 1-2 units higher than the pKa of the protonated amine nucleophile. For anilines (pKaH ~4-5), pyridine (pKaH ~5.2) might be marginal; TEA (pKaH ~10.7) is a much safer choice. |
| Hydrolysis of Starting Material | This compound has reacted with trace water in the solvent or on the glassware, forming the sulfonic acid. This is often the primary culprit for failed reactions. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Steric Hindrance | If either your amine or the sulfonyl chloride is sterically bulky, the reaction rate can be very slow.[1][2] This allows slower side reactions, like hydrolysis, to become dominant. | For sterically hindered substrates, consider using a catalytic amount of DMAP in conjunction with a stoichiometric base like TEA or DIPEA. DMAP forms a highly reactive, less hindered intermediate, accelerating the desired reaction.[12] Increasing the reaction temperature may also be necessary. |
| Poor Nucleophilicity of the Amine | Electron-poor amines (e.g., those with nitro or multiple halide substituents) are poor nucleophiles and react sluggishly. | This scenario also benefits from the use of DMAP as a catalyst to activate the sulfonyl chloride.[6] Alternatively, stronger, non-nucleophilic bases can be used to ensure any formed ammonium salt is fully deprotonated, maximizing the concentration of the free amine. |
Problem 2: The Main Product is the Sulfonic Acid Derivative
| Possible Cause | Scientific Explanation | Recommended Solution(s) |
| Water Contamination | This is the direct result of hydrolysis. The presence of a base can even catalyze this unwanted reaction.[3] | Re-evaluate all drying procedures. Dry your amine nucleophile if it is a salt (e.g., HCl salt) by partitioning between an organic solvent and aqueous base, followed by drying the organic layer with Na₂SO₄ or MgSO₄. Consider adding activated molecular sieves to the reaction flask. |
| Incorrect Order of Addition | Adding the sulfonyl chloride to a mixture of the amine and a wet base, or using a solvent that has not been properly dried, exposes the highly reactive sulfonyl chloride to water before it can react with the amine. | The ideal order of addition is typically to dissolve the amine and base in anhydrous solvent under an inert atmosphere, and then add a solution of the sulfonyl chloride dropwise at a controlled temperature (often 0 °C to start). |
Problem 3: Difficult Purification due to Persistent Ammonium Salts
| Possible Cause | Scientific Explanation | Recommended Solution(s) |
| Use of Amine Bases | Bases like pyridine, TEA, and DIPEA form hydrochloride salts that can be soluble in the organic solvent or co-precipitate with the product, complicating isolation. | During the workup, perform an aqueous wash with a dilute acid (e.g., 1M HCl). This will protonate the excess base and its salt, transferring them to the aqueous layer. Follow with a water and then brine wash. |
| Product is also Basic | If your final sulfonamide product contains a basic functional group, an acidic wash may not be feasible as it could protonate and solubilize your product in the aqueous layer. | In this case, consider using an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[4] These are insoluble in most organic solvents and can be removed by simple filtration at the end of the reaction. Alternatively, polymer-supported bases can be used for the same reason. |
Section 3: Base Selection Workflow and Experimental Protocols
The choice of base is context-dependent. This workflow provides a logical decision-making process for selecting an appropriate base for your specific amine nucleophile.
Visual Workflow for Base Selection
Caption: A decision tree for selecting the optimal base.
Experimental Protocols
General Safety Note: this compound is corrosive and reacts with water. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed under an inert atmosphere (N₂ or Ar).
Protocol A: General Sulfonylation using Triethylamine (TEA)
-
Application: Suitable for most primary and secondary alkyl amines and simple anilines.
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the amine (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.2-1.5 eq) via syringe.
-
In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove TEA), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
-
Protocol B: Sulfonylation of a Sterically Hindered Amine using DIPEA
-
Application: For reactions with bulky amines (e.g., diisopropylamine) where the nucleophilicity of TEA could be problematic.
-
Procedure:
-
Follow steps 1-3 from Protocol A.
-
Add diisopropylethylamine (DIPEA) (1.5-2.0 eq) via syringe.
-
Follow steps 5-7 from Protocol A. Reaction times may be longer.
-
Workup: Follow step 8 from Protocol A. The acidic wash is crucial for removing DIPEA and its salt.
-
Protocol C: Catalytic DMAP for Poorly Reactive Amines
-
Application: For electron-deficient anilines or other weakly nucleophilic amines.
-
Procedure:
-
To an oven-dried flask under N₂, add the amine (1.0 eq), triethylamine (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq).
-
Add anhydrous DCM and stir to dissolve.
-
Follow steps 5-7 from Protocol A. A significant rate enhancement should be observed.
-
Workup: Follow step 8 from Protocol A. The acidic wash will remove TEA, DMAP, and their respective salts.
-
Section 4: Data Reference Table
This table provides essential data for the common bases discussed. pKa values can vary depending on the solvent, but these aqueous values provide a reliable trend for relative basicity.[8][9][10][13]
| Base | Structure | pKa of Conjugate Acid (in H₂O) | Key Characteristics |
| Pyridine | ~5.2 | Weakly basic, nucleophilic catalyst, aromatic. | |
| Triethylamine (TEA) | ~10.7 | Common organic base, moderately hindered, can be nucleophilic. | |
| Diisopropylethylamine (DIPEA / Hünig's Base) | ~11.0 | Sterically hindered, considered "non-nucleophilic". | |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Highly potent nucleophilic catalyst, used in sub-stoichiometric amounts. | |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Inorganic solid base, insoluble in many organic solvents, easy to remove by filtration. |
References
-
Choi, J., & Yoon, J. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 71(23), 8879-8881. [Link]
-
King, J. F., & Fung, D. C. (1987). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 52(15), 3473-3475. [Link]
-
Eldabok, H., & Fridkin, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 945-953. [Link]
-
Al-Warhi, T. I., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 266. [Link]
-
Lee, S. J., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10269-10281. [Link]
-
Eldabok, H., & Fridkin, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
University of Tartu. (2023). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
-
Foth, P. J., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(1), 147-154. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Foth, P. J., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2386. [Link]
-
Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC. [Link]
-
ResearchGate. (n.d.). The influence of terpolymer based on amide, carboxylic and sulfonic groups on the barium sulphate inhibition. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Journal of the American Chemical Society, 130(44), 14544–14545. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Chem LibreTexts. (n.d.). pKa Values of Common Bases. Chem LibreTexts. [Link]
-
ResearchGate. (n.d.). pKa values in organic chemistry – Making maximum use of the available data. ResearchGate. [Link]
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- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Recrystallization of Methyl 2-(chlorosulfonyl)-5-methylbenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 2-(chlorosulfonyl)-5-methylbenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials critical for downstream applications in drug development and organic synthesis.
The purification of sulfonyl chlorides, such as this compound, is a non-trivial step. These compounds are highly reactive intermediates, susceptible to hydrolysis, and their purification by recrystallization requires a careful and nuanced approach.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate common challenges and achieve consistent, high-purity results.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific, frequently encountered problems during the recrystallization of this compound derivatives. The solutions provided are based on fundamental chemical principles and extensive laboratory experience.
Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs for two primary reasons:
-
High Solute Concentration & Impurities: The solution is oversaturated with your compound and/or impurities, leading to a liquid-liquid phase separation instead of controlled crystallization.
-
Solvent Boiling Point vs. Compound Melting Point: The boiling point of your chosen solvent is higher than the melting point of your compound. When the solution cools, it becomes supersaturated at a temperature where your compound is still molten.[3]
Causality & Solution Pathway:
-
Immediate Action: Reheat the flask containing the oil until the solution is homogeneous again. Add a small amount (10-15% of the total volume) of the hot solvent to dilute the solution slightly. This will increase the saturation point temperature.[3]
-
Promote Nucleation: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Control the Cooling Rate: This is the most critical parameter. Allow the solution to cool to room temperature very slowly. A well-insulated container (e.g., wrapping the flask in glass wool or placing it in a warm sand bath) can facilitate this. Rapid cooling favors oiling; slow, controlled cooling is essential for crystal lattice formation.[3]
-
Re-evaluate Your Solvent System: If oiling persists, the solvent system is likely inappropriate. Select a solvent or solvent mixture with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider switching to a solvent like ethyl acetate (b.p. 77 °C) or a hexane/acetone mixture.
Question 2: I'm seeing very poor crystal recovery, or no crystals are forming at all. What did I do wrong?
Answer:
This is one of the most frequent problems in recrystallization, and it almost always points to a single cause: using an excessive amount of solvent.[3]
Causality & Solution Pathway:
-
The Core Problem: The principle of recrystallization relies on the compound being soluble in a hot solvent but insoluble in the same solvent when cold. If too much solvent is used, the compound remains in solution even after cooling, as the solution never reaches its saturation point.[4]
-
The Fix: The solution is to reduce the volume of the solvent. Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator is ideal for this, but it can also be done carefully in a fume hood by boiling off the solvent.
-
How much to remove? A good rule of thumb is to reduce the volume by 25-30% and then re-attempt the cooling process.
-
-
Forcing the Issue (Inducing Crystallization): If the solution is indeed saturated but crystals are reluctant to form (a state of supersaturation), you can:
-
Scratch the Flask: As mentioned previously, this creates nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution will provide a template for crystal growth.
-
Cool Further: After slow cooling to room temperature, place the flask in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[5]
-
Question 3: My final product is discolored, even after recrystallization. How do I remove colored impurities?
Answer:
Colored impurities are often highly conjugated organic molecules that are present in very small quantities but are intensely colored. These can sometimes co-precipitate with your product.
Causality & Solution Pathway:
-
Adsorption is Key: The most effective way to remove these impurities is by using activated charcoal (also known as activated carbon). The porous structure of activated charcoal provides a vast surface area for the adsorption of large, colored impurity molecules.
-
Correct Procedure for Using Activated Charcoal:
-
Dissolve your crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source temporarily and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]
-
Return the flask to the heat source and gently boil for 2-5 minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent your desired compound from crystallizing prematurely in the filter funnel.[6]
-
The resulting filtrate should be colorless. Proceed with the slow cooling and crystallization as usual.
-
Question 4: I suspect my sulfonyl chloride is hydrolyzing to sulfonic acid during the process. How can I minimize this?
Answer:
This is a critical concern. Sulfonyl chlorides are electrophilic and susceptible to nucleophilic attack by water or alcohols, especially at elevated temperatures.[1] The resulting sulfonic acid is often a highly polar impurity that can be difficult to remove.
Causality & Solution Pathway:
-
Anhydrous Conditions: While not always strictly necessary depending on the solvent, using anhydrous (dry) solvents is a good preventative measure, especially if you are using a non-polar aprotic solvent.
-
Solvent Choice: Avoid using highly nucleophilic solvents like methanol or water if hydrolysis is a major issue. If an alcohol is necessary for solubility, minimize the time the solution spends at reflux. Aprotic solvents like toluene, hexanes, or ethyl acetate are generally safer choices.
-
Minimize Time at High Temperature: Do not reflux the solution for longer than necessary to dissolve the solid. The goal is to create a saturated solution, not to maintain it at high temperatures for extended periods.
-
Workup Considerations: If the preceding reaction step involved an aqueous workup, ensure the crude product is thoroughly dried before attempting recrystallization. Residual water can promote hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right recrystallization solvent for my specific derivative?
A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold. A systematic approach is best:
-
Polarity Matching: Start with the principle of "like dissolves like." this compound derivatives are moderately polar. Therefore, solvents of intermediate polarity are excellent starting points.[7][8]
-
Small-Scale Solubility Tests: Before committing your entire batch, test solubility in several solvents. Place ~20-30 mg of your crude material into separate test tubes and add ~0.5 mL of a candidate solvent.
-
Good Candidate: Insoluble at room temperature, but dissolves completely upon heating.
-
Poor Candidate: Dissolves immediately at room temperature (compound will not crystallize upon cooling) or is insoluble even when boiling (not a good primary solvent).[7]
-
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[9] This typically involves a "soluble" solvent in which the compound is very soluble, and a "miscible anti-solvent" in which the compound is insoluble. Common pairs include Ethanol/Water, Acetone/Hexane, and Toluene/Hexane.[5][9]
Q2: What is the detailed procedure for a mixed-solvent recrystallization?
A2: This technique is used when your compound is too soluble in one solvent and not soluble enough in another.
-
Dissolve the crude material in the minimum amount of the hot "soluble" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a few drops of the hot "soluble" solvent back into the solution until the cloudiness just disappears.
-
At this point, you have a perfectly saturated hot solution. Allow it to cool slowly, as you would for a single-solvent recrystallization.[5]
Data Presentation & Visualization
Table 1: Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution |
| Oiling Out | Solvent boiling point > compound melting point; high impurity load. | Re-heat, add more solvent, cool very slowly. Change to a lower-boiling solvent system.[3] |
| Poor/No Recovery | Too much solvent used. | Reduce solvent volume by evaporation; re-cool.[3] |
| Persistent Impurities | Ineffective solvent; cooling too rapid. | Re-crystallize with a different solvent; ensure slow cooling. |
| Product Discoloration | Colored, conjugated impurities. | Use activated charcoal during the hot dissolution step.[6] |
| Hydrolysis | Reaction with protic/wet solvents at high temperatures. | Use anhydrous solvents; minimize time at reflux; choose aprotic solvents.[1] |
Table 2: Recommended Solvent Systems for Aromatic Sulfonyl Chlorides
| Solvent System | Type | Polarity | Boiling Point (°C) | Comments & Best For |
| Toluene | Single | Low-Medium | 111 | Good for aromatic compounds. High boiling point can be a risk for oiling out.[4] |
| Hexane / Ethyl Acetate | Mixed | Low / Medium | ~69-77 | Excellent, versatile system. Adjust ratio to fine-tune solubility. |
| Isopropanol | Single | Medium | 82 | A good general-purpose polar solvent. |
| Ethanol / Water | Mixed | Medium / High | ~78-100 | Effective for moderately polar compounds. Water acts as the anti-solvent.[5] |
| Dichloromethane / Hexane | Mixed | Medium / Low | ~40-69 | Good for more sensitive compounds due to lower boiling points. |
Diagram: Solvent Selection Workflow
This diagram outlines the logical decision-making process for selecting an appropriate recrystallization solvent system.
Caption: A decision flowchart for selecting a recrystallization solvent.
Standard Operating Protocol: Single-Solvent Recrystallization
This protocol provides a generalized, step-by-step methodology for the purification of this compound derivatives.
Materials:
-
Crude this compound derivative
-
Selected recrystallization solvent (pre-determined by solubility tests)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stir rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry.[10] Heat the mixture gently on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.[10] Avoid adding a large excess.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration. Place a funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove impurities.
-
Crystallization: Remove the flask containing the clear solution from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation by further reducing the solubility of the compound.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
-
Analysis: Determine the yield, melting point, and purity (e.g., by HPLC or TLC) of the final product. A sharp melting point close to the literature value is a good indicator of high purity.
References
- American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube.
- Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka.
- ResearchGate. (n.d.). Derivatization of complex sulfonamides through the parent sulfonyl....
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- Unknown. (n.d.). Experiment 2: Recrystallization.
- Unknown. (n.d.). Crystallization Solvents.pdf.
- Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
Column chromatography conditions for separating products from "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"
Technical Support Center: A Guide to Column Chromatography of Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of this compound and structurally related compounds via column chromatography. As a reactive intermediate, this sulfonyl chloride presents unique purification challenges, primarily due to its susceptibility to hydrolysis. This document offers field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure successful separation and purification.
The Core Challenge: Reactivity of the Sulfonyl Chloride Moiety
The primary obstacle in the chromatographic purification of this compound is the reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic and susceptible to nucleophilic attack, particularly by water. Standard silica gel, the most common stationary phase, is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with silanol groups (Si-OH), which are acidic and retain a layer of adsorbed water. This environment can readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid (-SO₃H), as depicted below.
Hydrolysis Reaction: R-SO₂Cl + H₂O (catalyzed by silica) → R-SO₃H + HCl
The resulting sulfonic acid is significantly more polar than the parent sulfonyl chloride. This leads to a host of chromatographic problems, including low recovery of the desired product, streaking, and the appearance of highly retained impurities. Understanding and mitigating this degradation pathway is the key to a successful separation.
Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the purification of this compound.
Q1: What is a good starting point for Thin-Layer Chromatography (TLC) analysis?
A good starting point for TLC analysis is a relatively non-polar mobile phase. Begin with a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product.
-
If the spot is too high (Rƒ > 0.5): Your solvent system is too polar. Decrease the proportion of ethyl acetate.
-
If the spot is too low (Rƒ < 0.1): Your solvent system is not polar enough. Increase the proportion of ethyl acetate.
Visualization is typically achieved under UV light (254 nm), where the aromatic ring will show as a dark spot.
Q2: What are the recommended standard column chromatography conditions?
-
Stationary Phase: Standard flash-grade silica gel (e.g., 60 Å porosity, 32-63 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A non-polar eluent system is essential. Based on your optimized TLC, prepare a mobile phase with a slightly lower polarity than what gave the ideal Rƒ. For example, if 15% ethyl acetate in hexanes gave an Rƒ of 0.3 on TLC, start the column with 10-12% ethyl acetate in hexanes. You can run the column isocratically or by gradually increasing the polarity (gradient elution).[1]
Q3: My product is degrading on the column. How can I prevent this?
Product degradation is the most common issue, resulting from hydrolysis on the acidic silica surface.[3][4][5] Here are several effective strategies to mitigate this:
-
Use Anhydrous Conditions: Ensure your solvents are dry and run the column in a low-humidity environment if possible.
-
Perform the Chromatography Quickly: The longer the compound is in contact with the silica, the more degradation will occur. "Flash" chromatography, using positive pressure to achieve a faster flow rate, is highly recommended.
-
Deactivate the Silica Gel: This is the most robust solution. The acidity of the silica gel can be neutralized to create a more inert stationary phase.[6][7][8]
-
Method A (Base in Eluent): Add 0.5-2% triethylamine (NEt₃) to your mobile phase. The triethylamine will neutralize the acidic silanol sites.[7] Note that this will require removal of the triethylamine from your final product, usually by evaporation.
-
Method B (Pre-treatment of Silica): Prepare a slurry of the silica gel in the initial, low-polarity mobile phase containing 1-2% triethylamine. Let this stand for about an hour, then pack the column as usual. Run the column with an eluent that also contains a small amount of triethylamine.
-
Q4: I see a new, very polar spot at the baseline of my post-column TLC plates. What is it?
This new, highly polar spot is almost certainly the sulfonic acid byproduct of hydrolysis. Sulfonic acids are very polar and interact strongly with silica gel, resulting in a very low Rƒ value, often appearing as a streak at the origin. Its presence confirms that your compound is degrading on the column.
Q5: Are there alternative stationary phases I can use?
Yes. If your compound is extremely acid-sensitive, you may consider alternative stationary phases:[6]
-
Alumina: Neutral or basic alumina can be used. However, alumina has different selectivity compared to silica, so you will need to re-optimize your mobile phase with TLC.
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can be a good alternative for sensitive compounds.
Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting column chromatography issues with this compound.
Caption: Troubleshooting workflow for common chromatography issues.
Detailed Problem/Solution Scenarios
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation | The mobile phase polarity is incorrect, leading to co-elution. | Re-optimize on TLC: Find a solvent system that provides good separation between your product and impurities (aim for a difference in Rƒ of at least 0.1). |
| The column is overloaded with the crude sample. | Reduce the load: Use a higher ratio of silica to sample. A good starting point is a 50:1 to 100:1 mass ratio. | |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Fails to Elute or Elutes Very Slowly | The mobile phase is not polar enough. | Increase polarity: Gradually increase the percentage of the polar solvent. Use a step gradient for faster elution after impurities are removed. |
| The product has degraded to the highly polar sulfonic acid, which is now strongly adsorbed to the silica. | Confirm stability: Run a 2D TLC or spot your compound on a TLC plate and let it sit for 30-60 minutes before developing to see if a baseline spot appears. If unstable, use deactivated silica as described in FAQ Q3.[6] | |
| Tailing or Streaking Peaks | Acidic silanol groups are interacting with your compound. | Neutralize the system: Add a small amount of triethylamine (0.5-1%) to the mobile phase to suppress these secondary interactions.[7] |
| The column was packed improperly, creating channels. | Repack the column: Ensure the silica is packed uniformly without any air bubbles or cracks. |
Detailed Experimental Protocol: Flash Chromatography
This protocol provides a step-by-step methodology for the purification of this compound.
Step 1: TLC Optimization
-
Prepare several TLC chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).
-
Spot your crude reaction mixture on each plate.
-
Develop the plates and visualize under UV light.
-
Select the solvent system that places your desired product at an Rƒ of ~0.2-0.3 and shows the best separation from major impurities.
Step 2: Column Preparation (Deactivated Silica)
-
Choose an appropriately sized column for your sample amount (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
In a beaker, measure the required amount of silica gel.
-
Prepare your initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and add 1% triethylamine.
-
Create a slurry by adding the mobile phase to the silica gel until it has a consistency similar to a milkshake. Stir gently to release air bubbles.
-
Secure the column vertically. Add a small amount of the mobile phase.
-
Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to help the silica pack evenly.
-
Open the stopcock and use air pressure ("flash") to push the excess solvent through until the solvent level reaches the top of the silica bed. Do not let the silica run dry.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply pressure to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
If necessary, you can increase the polarity of the mobile phase (gradient elution) to elute more polar compounds after your product has been collected.
Step 5: Analysis of Fractions
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate using the same solvent system you used for optimization.
-
Combine the fractions that contain your pure product.
-
Concentrate the combined fractions under reduced pressure to obtain the purified this compound.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1269–1273. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
-
Wang, Z., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(26), 5413–5416. Available at: [Link]
-
Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3433. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
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ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
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Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
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Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
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Chemistry For Everyone. (2023, December 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
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Chromatography Forum. (n.d.). Use of Sodium Chloride in mobile phase. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Sulfonamide Synthesis: Methyl 2-(chlorosulfonyl)-5-methylbenzoate vs. Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, the choice of the sulfonylating agent is paramount. This guide provides an in-depth comparison of the performance of the substituted aromatic sulfonyl chloride, Methyl 2-(chlorosulfonyl)-5-methylbenzoate, against the archetypal benzenesulfonyl chloride. By examining the electronic and steric effects of the substituents, we can elucidate the nuanced differences in reactivity and handling that inform rational reagent selection in drug discovery and process development.
At a Glance: Key Differences and Performance Attributes
| Feature | This compound | Benzenesulfonyl Chloride |
| Structure | Substituted benzene ring with a methyl and a methyl ester group | Unsubstituted benzene ring |
| Reactivity | Potentially higher due to the electron-withdrawing methyl ester group | Standard reactivity for an aromatic sulfonyl chloride |
| Selectivity | May offer altered selectivity due to steric hindrance from the ortho-substituent | Generally predictable selectivity |
| Solubility | Likely more soluble in a wider range of organic solvents | Good solubility in many organic solvents |
| Side Reactions | Potential for hydrolysis of the ester group under harsh basic conditions | Prone to hydrolysis, especially at elevated temperatures and in the presence of water[1] |
| Safety | Corrosive, causes severe skin burns and eye damage[2] | Corrosive, causes severe skin burns and eye damage, harmful if swallowed[3][4][5] |
Theoretical Comparison: Unpacking the Electronic and Steric Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution with an amine is primarily governed by the electrophilicity of the sulfur atom. Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.
Benzenesulfonyl Chloride: As the parent compound, its reactivity serves as our baseline. The phenyl group is moderately electron-withdrawing, rendering the sulfonyl sulfur susceptible to nucleophilic attack by an amine.
This compound: This molecule presents a more complex electronic and steric profile.
-
Electronic Effects:
-
Methyl Group (-CH₃): Located at the 5-position (para to the sulfonyl chloride), the methyl group is a weak electron-donating group through induction and hyperconjugation. This effect would slightly decrease the electrophilicity of the sulfonyl sulfur.
-
Methyl Ester Group (-COOCH₃): Situated at the 2-position (ortho to the sulfonyl chloride), the methyl ester group is a moderate electron-withdrawing group through resonance and induction. This effect will increase the electrophilicity of the sulfonyl sulfur, making it more reactive.
-
The net electronic effect is a balance between the donating methyl group and the withdrawing methyl ester group. Given the stronger electron-withdrawing nature of the ester, it is anticipated that this compound will be more reactive than benzenesulfonyl chloride.
-
Steric Effects: The presence of the methyl ester group at the ortho position introduces steric hindrance around the sulfonyl chloride functional group. This can potentially hinder the approach of the amine nucleophile, which may lead to slower reaction rates compared to the sterically unencumbered benzenesulfonyl chloride, especially with bulky amines.
Reaction Mechanism: A Stepwise Look at Sulfonamide Formation
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines follows a nucleophilic acyl substitution-like mechanism.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols and Performance
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide using Benzenesulfonyl Chloride
This protocol demonstrates a high-yielding synthesis of a simple sulfonamide.
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in DCM.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: Excellent yields, often approaching 100%, have been reported for this type of reaction[6].
Protocol 2: Synthesis of a Sulfonamide using this compound (Generalized)
Materials:
-
Amine (e.g., benzylamine)
-
This compound
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
An aprotic solvent (e.g., DCM or THF)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1 eq) in the chosen solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1.
Anticipated Performance:
-
Reaction Rate: Due to the activating effect of the methyl ester group, the reaction may proceed faster than with benzenesulfonyl chloride. However, steric hindrance could counteract this effect, especially with bulkier amines.
-
Yield: High yields are expected, though potentially slightly lower than with benzenesulfonyl chloride if steric hindrance is a significant factor.
Comparative Experimental Workflow
Caption: Comparative workflow for sulfonamide synthesis.
Side Reactions and Mitigation
The primary side reaction for both sulfonyl chlorides is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid[1][7]. This is more pronounced at higher temperatures and in the presence of excess water or base. To minimize hydrolysis, reactions should be carried out under anhydrous conditions, and the sulfonyl chloride should be added slowly to the reaction mixture.
For this compound, there is an additional consideration: the potential for hydrolysis of the methyl ester group under strongly basic conditions, which would yield a carboxylic acid. While the sulfonylation reaction is typically faster than ester hydrolysis, prolonged reaction times or the use of strong, aqueous bases should be avoided if the ester functionality is to be preserved.
Safety and Handling
Both benzenesulfonyl chloride and this compound are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Benzenesulfonyl Chloride: It is a corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage[3][4][5]. It reacts with water, releasing toxic hydrogen chloride gas[8].
-
This compound: This compound is also corrosive and causes severe skin burns and eye damage[2]. It is important to consult the Safety Data Sheet (SDS) for detailed handling and disposal information[9][10].
Conclusion
The choice between this compound and benzenesulfonyl chloride for sulfonamide synthesis will depend on the specific requirements of the target molecule.
-
Benzenesulfonyl chloride is a reliable, cost-effective reagent for the synthesis of simple sulfonamides where high reactivity and functional group tolerance are not primary concerns.
-
This compound offers the potential for increased reactivity due to the electron-withdrawing nature of the methyl ester group. This could be advantageous for reactions with less nucleophilic amines. However, the steric hindrance from the ortho-substituent may be a limiting factor with bulkier amines. The presence of the additional functional groups also provides handles for further synthetic transformations.
Ultimately, the optimal choice of reagent will be determined by empirical evaluation for each specific application, taking into account the desired reactivity, selectivity, and overall synthetic strategy.
References
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Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. [Link]
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Synthesis of sulfonyl chloride substrate precursors. [No source title found]. [Link]
- US Patent US3965173A. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC). [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]
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-
Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]
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Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. ResearchGate. [Link]
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Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]
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-
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
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-
SAFETY DATA SHEET - Thermo Fisher Scientific. Methyl 2-(chlorosulfonyl)benzoate. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central (PMC). [Link]
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Synthesis of New Sulfonamide Derivatives-Phenyl. [No source title found]. [Link]
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Safety Data Sheet: Methyl benzoate. Chemos GmbH&Co.KG. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
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Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Reaction Intermediates of Methyl 2-(chlorosulfonyl)-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise control and understanding of reaction pathways are paramount. Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a key building block for the synthesis of a variety of sulfonamide derivatives, presents a compelling case for the in-depth study of its reaction intermediates. The transient nature of these intermediates necessitates the use of sophisticated spectroscopic techniques for their characterization, providing invaluable insights into reaction mechanisms, kinetics, and the formation of potential impurities. This guide offers a comparative analysis of the principal spectroscopic methods employed for this purpose, grounded in established scientific principles and supported by illustrative data from model systems.
The Imperative of Intermediate Characterization
The reactivity of the sulfonyl chloride functional group in this compound is the cornerstone of its synthetic utility. Its reactions, primarily with nucleophiles such as amines (to form sulfonamides) and its susceptibility to hydrolysis, proceed through short-lived intermediates. The ability to detect and structurally elucidate these transient species is critical for:
-
Mechanism Elucidation: Unraveling the step-by-step molecular transformations allows for a deeper understanding of the reaction.
-
Kinetic Analysis: Real-time monitoring of intermediate formation and consumption provides crucial data for determining reaction rates and optimizing process parameters.
-
Impurity Profiling: Identifying the genesis of side-products and impurities is essential for developing robust and clean synthetic protocols, a non-negotiable aspect of drug development.
-
Process Optimization: A thorough understanding of the reaction landscape enables the rational design of reaction conditions to maximize yield and minimize unwanted byproducts.
This guide will focus on the two most common and important reactions of this compound: sulfonamide formation and hydrolysis. We will explore how different spectroscopic techniques can be leveraged to shed light on the intermediates involved in these transformations.
Spectroscopic Techniques: A Comparative Overview
The choice of spectroscopic technique is dictated by the specific information required, the timescale of the reaction, and the physical properties of the reaction mixture. The three pillars of spectroscopic analysis for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural elucidation of intermediates in solution. | Provides detailed structural information, non-destructive, suitable for quantitative analysis. | Lower sensitivity compared to MS, slower acquisition times may not be suitable for very fast reactions. |
| IR Spectroscopy | Real-time reaction monitoring of functional group changes. | Excellent for in-situ monitoring (e.g., ReactIR), provides kinetic information, sensitive to changes in bond vibrations. | Provides functional group information, but limited structural detail compared to NMR. |
| Mass Spectrometry | Identification of intermediates by mass-to-charge ratio. | Extremely high sensitivity for detecting low-concentration species, provides molecular weight information. | Can be destructive, may not be suitable for all reaction conditions without specialized interfaces (e.g., ESI-MS).[1] |
I. Sulfonamide Formation: Unveiling the Nucleophilic Attack
The reaction of this compound with a primary or secondary amine is the most common route to the corresponding sulfonamides.[2][3] The generally accepted mechanism involves a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
"this compound" [fillcolor="#FBBC05"]; "Amine (R-NH2)" [fillcolor="#EA4335"]; "Tetrahedral Intermediate" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sulfonamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HCl";
"this compound" -> "Tetrahedral Intermediate" [label=" + Amine"]; "Tetrahedral Intermediate" -> "Sulfonamide" [label=" - HCl"]; }
A. In-Situ NMR Spectroscopy: A Window into the Reaction Mixture
While real-time NMR monitoring of this specific reaction is not widely published, the principles can be illustrated through the expected spectral changes.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the starting material.
-
Reaction Initiation: Inject a stoichiometric amount of the amine into the NMR tube.
-
Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.
Expected Spectroscopic Changes:
-
¹H NMR:
-
Starting Material: The aromatic protons of this compound will show a characteristic splitting pattern. The methyl ester protons will appear as a singlet.
-
Intermediate: The formation of a tetrahedral intermediate would likely result in the appearance of new, broad signals in the aromatic region due to changes in the electronic environment and potential hydrogen bonding. The N-H proton of the attacking amine would also shift significantly.
-
Product: The appearance of a new set of aromatic signals corresponding to the sulfonamide product will be observed. A distinct N-H proton signal for the sulfonamide will also appear, the chemical shift of which will be dependent on concentration and solvent. The disappearance of the starting material signals will correlate with the appearance of the product signals.
-
-
¹³C NMR:
-
The carbon atom attached to the sulfonyl group will experience a significant upfield shift upon conversion from the sulfonyl chloride to the sulfonamide.
-
Alternative Approach: ¹⁹F NMR for Fluorinated Analogs
For reactions involving fluorinated amines or sulfonyl chlorides, ¹⁹F NMR can be a powerful tool due to its high sensitivity and wide chemical shift range, offering a cleaner spectral window to monitor the reaction progress.
B. In-Situ IR (ReactIR) Spectroscopy: Tracking Functional Group Transformations
In-situ IR spectroscopy is exceptionally well-suited for monitoring the kinetics of sulfonamide formation by tracking the disappearance of the S-Cl bond and the appearance of the S-N bond.[4][5]
Experimental Protocol:
-
Setup: A ReactIR probe is inserted directly into the reaction vessel containing a solution of this compound.
-
Background Spectrum: A background spectrum of the solvent and starting material is recorded.
-
Reaction Initiation: The amine is added to the reaction vessel.
-
Data Acquisition: IR spectra are collected in real-time throughout the course of the reaction.
Expected Spectroscopic Changes:
-
Disappearance of S=O Stretch of Sulfonyl Chloride: The characteristic asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl chloride (typically around 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹) will decrease in intensity.[6]
-
Appearance of S=O Stretch of Sulfonamide: New bands corresponding to the S=O stretches of the sulfonamide product will appear, typically at slightly lower wavenumbers.
-
Appearance of N-H Stretch: A new band in the region of 3300-3200 cm⁻¹ corresponding to the N-H stretch of the sulfonamide will emerge.
"Reaction_Vessel" [label="Reaction Vessel with Reactants"]; "IR_Probe" [label="ReactIR Probe", shape=cylinder, fillcolor="#FBBC05"]; "FTIR_Spectrometer" [label="FTIR Spectrometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Real-time Concentration Profiles", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Reaction_Vessel" -> "IR_Probe" [label=" in-situ "]; "IR_Probe" -> "FTIR_Spectrometer" [label=" Transmits IR Beam & Collects Data "]; "FTIR_Spectrometer" -> "Data_Analysis" [label=" Generates Spectra "]; }
C. Electrospray Ionization Mass Spectrometry (ESI-MS): Detecting the Unseen
ESI-MS is a powerful technique for identifying reaction intermediates, even those present at very low concentrations.[1] By directly sampling the reaction mixture, it is possible to detect the mass-to-charge ratio of transient species.
Experimental Protocol:
-
Reaction Setup: The reaction is carried out in a solvent suitable for ESI-MS analysis (e.g., acetonitrile, methanol).
-
Direct Infusion: The reaction mixture is continuously infused into the ESI-MS source.
-
Mass Analysis: Mass spectra are acquired over the course of the reaction.
Expected Observations:
-
Detection of the Tetrahedral Intermediate: It may be possible to observe the protonated tetrahedral intermediate [M+H]⁺. The isotopic pattern of chlorine would be a key indicator for this species.
-
Monitoring Product Formation: The appearance of the protonated sulfonamide product [Product+H]⁺ will be readily observed.
II. Hydrolysis: The Inevitable Side Reaction
The hydrolysis of sulfonyl chlorides is a common and often undesired side reaction. Understanding its mechanism and kinetics is crucial for minimizing its occurrence.[7][8]
"this compound" [fillcolor="#FBBC05"]; "Water" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sulfonic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HCl";
"this compound" -> "Intermediate" [label=" + H2O"]; "Intermediate" -> "Sulfonic Acid" [label=" - HCl"]; }
A. Spectroscopic Characterization of Hydrolysis
The same suite of spectroscopic techniques can be applied to study the hydrolysis reaction.
-
NMR Spectroscopy: By conducting the reaction in a mixed D₂O/organic solvent system, the disappearance of the starting material and the appearance of the sulfonic acid product can be monitored. The change in the chemical shifts of the aromatic protons will be indicative of the transformation of the sulfonyl chloride to a sulfonic acid group.
-
IR Spectroscopy: The S=O stretching frequencies of the sulfonic acid product will differ from those of the starting sulfonyl chloride. Additionally, the broad O-H stretch of the sulfonic acid will be a prominent feature in the IR spectrum. In-situ IR can track the rate of hydrolysis under various conditions.
-
Mass Spectrometry: ESI-MS can be used to detect the sulfonic acid product as its deprotonated ion [M-H]⁻.
III. Comparison with Alternative Sulfonylating Agents
While sulfonyl chlorides are workhorse reagents, their high reactivity and sensitivity to moisture can be problematic. Several alternatives have been developed to offer greater stability and selectivity.
| Reagent Class | Key Features | Advantages over Sulfonyl Chlorides |
| Sulfonyl Fluorides | More stable to hydrolysis. | Easier to handle and purify, can be used in aqueous conditions. |
| N-Sulfonylamines (e.g., N-sulfonylsaccharin) | Solid, crystalline reagents. | Increased stability, ease of handling, and often provide higher yields. |
| Sulfonic Anhydrides | Highly reactive. | Can be more reactive than sulfonyl chlorides for hindered amines. |
The choice of sulfonylating agent will depend on the specific substrate and desired reaction conditions. The spectroscopic techniques outlined in this guide are equally applicable to the study of the reaction intermediates of these alternative reagents.
Conclusion
The comprehensive spectroscopic characterization of reaction intermediates of this compound is a powerful strategy for gaining a deep understanding of its reactivity. By employing a combination of in-situ NMR, IR, and MS techniques, researchers can elucidate reaction mechanisms, optimize reaction conditions, and minimize the formation of impurities. While direct experimental data for the intermediates of this specific molecule may be elusive in the public domain, the principles and methodologies outlined in this guide, supported by data from analogous systems, provide a robust framework for any scientist working with this important class of compounds. The insights gained from such studies are not merely academic; they are the bedrock of efficient, safe, and reliable chemical synthesis in the development of new medicines and materials.
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-
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Wang, Y., Li, S., Wang, H., & Zhang, S. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4222. [Link]
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King, J. F., & Dueck, R. (2002). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 80(8), 1037-1044. [Link]
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Arshad, M. N., Khan, I. U., Shafiq, Z., & Akkurt, M. (2010). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o346. [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Sivakumar, M., Senthilkumar, P., Majumdar, S., & Pandit, A. B. (2002). Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. Ultrasonics sonochemistry, 9(1), 25–30. [Link]
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Kégl, T. (2020). Identifying reactive intermediates by mass spectrometry. Dalton transactions (Cambridge, England : 2003), 49(44), 15631–15645. [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]
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Boyes, C. (2024). Comparative Analysis and Speciation of Sulfur K, L-edge X-ray Absorption Spectroscopy. [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved January 26, 2026, from [Link]
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Validating the purity of sulfonamides derived from "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" by NMR
A Senior Application Scientist's Guide to Validating Sulfonamide Purity by NMR
In the landscape of pharmaceutical development, the sulfonamide functional group remains a cornerstone of medicinal chemistry.[1] Its presence in a wide array of therapeutic agents necessitates rigorous analytical oversight to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). For researchers synthesizing sulfonamides from precursors like Methyl 2-(chlorosulfonyl)-5-methylbenzoate , Nuclear Magnetic Resonance (NMR) spectroscopy emerges not just as a tool for structural confirmation, but as a powerful, quantitative method for purity validation.
This guide provides an in-depth, experience-driven comparison of NMR with other analytical techniques and details robust, self-validating protocols for the purity assessment of novel sulfonamides. We will move beyond simply listing procedural steps to explain the underlying scientific rationale, empowering you to make informed decisions in your own laboratory settings.
The Analytical Landscape: Why NMR is a Gold Standard
While chromatographic techniques like HPLC are workhorses in quality control, NMR offers a unique and often superior vantage point for purity determination.[2] The fundamental principle of NMR—that the integrated signal area is directly proportional to the number of nuclei—allows for quantitative analysis without the need for compound-specific reference standards, a significant advantage when dealing with novel chemical entities.[3] This makes Quantitative NMR (qNMR) an absolute method, providing a high degree of confidence in the results.[4]
Below is a comparative overview of common analytical techniques used for purity assessment.
Table 1: Comparison of Key Analytical Techniques for Purity Determination
| Technique | Principle | Information Obtained | Quantitation Capability | Key Advantages | Limitations |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Definitive structure, stereochemistry, dynamic processes, absolute purity (qNMR). | Excellent (Absolute) | Non-destructive, requires no identical reference standard for quantification, rich structural information.[5] | Lower sensitivity than MS, complex mixtures can lead to signal overlap.[6] |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time, peak area/height for quantification, % purity. | Excellent (Relative) | Robust, reproducible, widely available, high precision.[7] | Requires reference standards for each impurity, potential for co-elution.[8] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Retention time, mass-to-charge ratio (m/z), molecular weight, fragmentation patterns. | Good to Excellent | High sensitivity and specificity, excellent for trace impurity identification. | Response factors can vary significantly, requires ionization of the analyte. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf), qualitative presence of impurities. | Semi-quantitative at best | Rapid, low cost, simple, good for reaction monitoring.[9] | Low resolution and sensitivity, not suitable for accurate quantification. |
The Synthetic Context: Anticipating Impurities
To effectively validate purity, one must understand the synthesis pathway and its potential pitfalls. A common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1]
Reaction Scheme: Synthesis of a model sulfonamide from this compound and Benzylamine.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual this compound or the amine.
-
Hydrolysis Product: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid (2-carbomethoxy-4-methylbenzenesulfonic acid).
-
Over-reaction Products: In the case of primary amines, bis-sulfonylation is a possibility, though sterically hindered here.
-
Solvent and Reagent Residues: Residual solvents (e.g., dichloromethane, ethyl acetate) or base (e.g., triethylamine).
Understanding these potential impurities is critical for interpreting the NMR spectrum accurately.
Visualizing the Workflow: From Synthesis to Purity Report
A systematic workflow ensures reproducibility and compliance with regulatory expectations. The following diagram illustrates the logical flow from synthesis to the final, validated purity assessment.
Caption: Workflow for Sulfonamide Synthesis and NMR Purity Validation.
Experimental Protocols: A Self-Validating System
These protocols are designed to ensure technical accuracy and trustworthiness, in line with the principles outlined in ICH guidelines.[10][11]
Protocol 1: Synthesis of Methyl 2-((benzylsulfonyl)carbamoyl)-5-methylbenzoate
Causality: This protocol uses standard conditions for sulfonamide formation.[12] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine (TEA) is a common, non-nucleophilic base used to scavenge the HCl byproduct.
-
Dissolve Reactants: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzylamine (1.05 eq) in anhydrous DCM (approx. 10 mL per mmol of sulfonyl chloride).
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add Base: Slowly add triethylamine (1.2 eq) to the stirred solution.
-
React: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[9]
-
Quench and Extract: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Quantitative NMR (qNMR) Sample Preparation
Causality: The use of a certified internal standard (IS) is the cornerstone of a self-validating qNMR experiment.[4] Maleic acid is chosen here for its stability, high purity, and simple ¹H NMR spectrum (a singlet) that is unlikely to overlap with analyte signals. Accurate weighing is paramount for accurate quantification.[13]
-
Select Internal Standard (IS): Choose a high-purity (>99.9%) internal standard with sharp signals in a clear region of the spectrum (e.g., Maleic Acid, Dimethyl sulfone).
-
Weigh Accurately: Accurately weigh approximately 15-20 mg of the purified sulfonamide product into a clean vial. Record the weight to at least 0.01 mg.
-
Add Internal Standard: Accurately weigh and add approximately 5-10 mg of the chosen internal standard to the same vial. Record the weight accurately.
-
Dissolve: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial and ensure complete dissolution.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Protocol 3: ¹H NMR Data Acquisition for Quantification
Causality: The parameters below are chosen to ensure the signal intensity is directly and uniformly proportional to the number of protons, which is essential for accurate quantification. A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is critical to allow for full relaxation of all nuclei between pulses. A 90° pulse angle ensures maximum signal for all protons.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is well-shimmed.
-
Acquisition Parameters:
-
Pulse Angle (p1): Calibrate and use a 90° pulse.
-
Relaxation Delay (d1): ≥ 30 seconds (or 5 x T₁ of the slowest relaxing proton).
-
Acquisition Time (at): ≥ 3 seconds.
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio).
-
Dummy Scans (ds): 4.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum, especially around the peaks to be integrated.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.
-
Interpreting the Data: From Spectrum to Purity
The final step is the logical analysis of the acquired spectra to confirm the structure and calculate the purity.
Caption: Decision workflow for NMR spectral analysis and purity calculation.
Expected Spectral Data
For our model product, Methyl 2-((benzylsulfonyl)carbamoyl)-5-methylbenzoate, we can predict the characteristic signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Ar-H (benzoate ring) | ~ 7.5 - 8.2 (m, 3H) | ~ 125 - 140 | Aromatic region, specific splitting pattern depends on substitution.[14] |
| Ar-H (benzyl ring) | ~ 7.2 - 7.4 (m, 5H) | ~ 127 - 135 | Aromatic protons of the benzyl group. |
| SO₂NH-CH ₂-Ph | ~ 4.3 (s, 2H) | ~ 45 - 50 | Methylene protons adjacent to the sulfonamide nitrogen. |
| O-CH ₃ (ester) | ~ 3.9 (s, 3H) | ~ 52 - 54 | Methyl ester singlet. |
| Ar-CH ₃ | ~ 2.4 (s, 3H) | ~ 20 - 22 | Methyl group on the benzoate ring. |
| SO₂-NH | ~ 8.5 - 10.0 (br s, 1H) | N/A | Broad singlet, exchangeable with D₂O. Chemical shift is concentration/solvent dependent.[15] |
| C =O (ester) | N/A | ~ 165 - 170 | Carbonyl carbon of the methyl ester. |
The qNMR Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P_IS : Purity of the internal standard (usually >99.9%)
This calculation provides a direct, absolute measure of the mass fraction of the target sulfonamide in the analyzed solid, offering a trustworthy and defensible purity value essential for drug development professionals.[2][16]
Conclusion
Validating the purity of newly synthesized sulfonamides is a non-negotiable step in pharmaceutical research. While various analytical tools are available, NMR spectroscopy, particularly its quantitative application (qNMR), offers an unparalleled combination of structural confirmation and absolute purity determination in a single, non-destructive experiment.[5] By understanding the synthetic pathway to anticipate potential impurities and by employing robust, self-validating protocols with internal standards, researchers can generate highly reliable and accurate purity data. This guide provides the foundational principles and practical steps to confidently apply NMR as a primary validation tool, ensuring the integrity and quality of novel sulfonamide candidates.
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A Senior Application Scientist's Guide to the Bioactivity of Sulfonamides Synthesized from Diverse Sulfonyl Chlorides
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of the first antibacterial sulfa drugs.[1][2] Their success stems from a unique combination of properties: the sulfonamide linkage is stable to hydrolysis, possesses both hydrogen bond donor and acceptor sites, and its physicochemical properties can be finely tuned through synthetic modification.[3][4] This allows sulfonamides to serve as effective isosteres for carboxylic acids and amides, enhancing properties like water solubility and bioavailability.[4]
The most classic and direct route to synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[3][4][5] While the amine component is a critical determinant of the final molecule's function, the choice of the sulfonyl chloride precursor is equally fundamental. The substituent 'R' on the sulfonyl chloride dictates the electronic and steric environment of the resulting sulfonamide, profoundly influencing its interaction with biological targets. This guide provides a comparative analysis of the bioactivities of sulfonamides derived from different sulfonyl chlorides, supported by experimental data and protocols, to aid researchers in the rational design of novel therapeutic agents.
The Foundational Reaction: Sulfonamide Synthesis
The synthesis of sulfonamides via the coupling of sulfonyl chlorides and amines is a robust and high-yielding reaction.[4] The causality behind this common laboratory choice is the high electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly susceptible to nucleophilic attack by the amine.
Figure 1: General workflow for the synthesis of sulfonamides.
This process provides a modular approach to create large libraries of compounds, as the diversity of commercially available sulfonyl chlorides and amines is vast.
Comparative Bioactivity Analysis
The "R" group of the sulfonyl chloride is a key modulator of bioactivity. We will compare three common classes: derivatives of benzenesulfonyl chloride, p-toluenesulfonyl chloride, and other substituted sulfonyl chlorides.
Benzenesulfonyl Chloride Derivatives: The Archetype
Sulfonamides derived from the unsubstituted benzenesulfonyl chloride are foundational structures. Their biological activity is highly dependent on the amine counterpart and any further substitutions on the benzene ring.
Antimicrobial Activity: The classic antibacterial sulfonamides feature a para-amino group on the benzene ring (originating from 4-acetamidobenzenesulfonyl chloride followed by deprotection), which is essential for their mechanism of action mimicking p-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria.[6] However, even without the para-amino group, benzenesulfonamide derivatives can exhibit significant antimicrobial properties. Studies have shown that condensing substituted benzenesulfonyl chlorides with amino acids can yield compounds with potent activity.[7] For instance, certain derivatives have shown significant inhibition against S. aureus, P. aeruginosa, and E. coli.[7][8]
Anticancer Activity via Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are crucial for pH regulation.[9] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[9] The unsubstituted sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, making it an excellent starting point for CA inhibitors. Benzenesulfonamide derivatives have been extensively studied as CA inhibitors. Their efficacy is determined by how the rest of the molecule interacts with the enzyme's active site. For example, further substitution on the benzene ring can create interactions with hydrophobic or hydrophilic pockets within the active site, leading to isoform-selective inhibition.[8][10]
Figure 2: Mechanism of carbonic anhydrase (CA) inhibition by sulfonamides.
p-Toluenesulfonyl Chloride (Tosyl) Derivatives: Modulating Lipophilicity
The introduction of a methyl group at the para-position of the benzenesulfonyl ring, yielding p-toluenesulfonyl chloride (TsCl), is a common and impactful modification. This seemingly simple addition has significant consequences for the resulting sulfonamide's bioactivity.
Impact on Physicochemical Properties: The para-methyl group increases the lipophilicity of the molecule compared to the unsubstituted benzene ring. This can enhance membrane permeability and alter how the molecule distributes in biological systems.
Antitumor Activity: Derivatives of p-toluenesulfonyl chloride (tosylates) have demonstrated notable antitumor properties. For example, compositions containing para-toluene sulfonamide have been shown to inhibit the growth of tumor cells in vivo.[11] Furthermore, reacting 4-toluenesulfonyl isocyanate (derived from the corresponding sulfonamide) with amines and amino acids has produced derivatives with growth inhibitory properties against a wide range of cancer cell lines, including leukemia, lung, and breast cancer.[12] The mechanism for some of these compounds may involve the uncoupling of mitochondria.[12]
Antimicrobial Activity: Tosyl-derived sulfonamides are also potent antimicrobial agents. Synthesizing sulfonamides from p-toluenesulfonyl chloride and various amines has yielded compounds with good activity against both Gram-positive and Gram-negative bacteria.[13] For instance, N-(2-methoxyphenyl)-4-methyl-benzenesulfonamide showed broad-spectrum activity.[13] The increased lipophilicity from the tosyl group can facilitate passage through the bacterial cell wall.[13]
Other Substituted Sulfonyl Chlorides: Fine-Tuning for Selectivity
The true power of sulfonamide chemistry lies in the ability to introduce a wide variety of functional groups onto the sulfonyl chloride's aromatic ring to optimize potency and selectivity.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Adding electron-withdrawing groups can increase the acidity of the sulfonamide N-H proton, which can be crucial for binding to certain biological targets. In the context of CA inhibitors, such substitutions can dramatically alter the pKa and improve the zinc-binding affinity.
-
Electron-Donating Groups (e.g., -OCH₃, -OH): These groups can participate in additional hydrogen bonding interactions within an enzyme's active site. For example, hydroxy and methoxy substituted sulfonamides have shown significant antioxidant activity.[5]
-
Heterocyclic Sulfonyl Chlorides (e.g., Thiophenesulfonyl chloride): Incorporating heterocyclic rings introduces unique steric and electronic properties, as well as potential new hydrogen bonding sites. These are often explored to achieve isoform selectivity in enzyme inhibitors or to target specific receptors.
Quantitative Bioactivity Comparison
The following table summarizes representative experimental data, illustrating how changes in the sulfonyl chloride precursor affect the final compound's bioactivity.
| Sulfonyl Chloride Precursor | Amine/Substrate | Resulting Sulfonamide Class | Bioactivity | Metric (Example) | Reference |
| Benzenesulfonyl Chloride (Substituted) | Various Amines | Benzenesulfonamides | Antimicrobial (E. coli) | MIC: 6.72 mg/mL | [7] |
| Benzenesulfonyl Chloride (Substituted) | Various Amines | Benzenesulfonamides | Antimicrobial (S. aureus) | MIC: 6.63 mg/mL | [7] |
| p-Toluenesulfonyl Chloride | Nicotinamide | N-(pyridin-3-ylcarbonyl)-4-methylbenzenesulfonamide | Antibacterial | Active vs. various strains | [14] |
| p-Toluenesulfonyl Chloride | Histidine | Tosyl-Histidine Derivative | Antibacterial | Comparable to Ciprofloxacin | [14] |
| Methanesulfonyl Chloride | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | CA I Inhibition | Kᵢ: 46 µM | [15] |
| Methanesulfonyl Chloride | 1,2,3,4-tetrahydronaphthalene-2-amine | N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | CA II Inhibition | Kᵢ: 94 µM | [15] |
Note: MIC = Minimum Inhibitory Concentration; Kᵢ = Inhibition Constant. Lower values indicate higher potency.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential.
Protocol 1: General Synthesis of a Sulfonamide
Objective: To synthesize a sulfonamide from a sulfonyl chloride and a primary amine.
Materials:
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. The base acts as a scavenger for the HCl byproduct.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.[5]
Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
Objective: To evaluate the antimicrobial activity of synthesized sulfonamides.
Materials:
-
Synthesized sulfonamide compounds
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (e.g., DMSO solvent)
-
Incubator at 37 °C
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disc Preparation: Aseptically apply a known concentration of the synthesized sulfonamide (dissolved in a suitable solvent like DMSO) to a sterile filter paper disc. Allow the solvent to evaporate completely. Prepare positive and negative control discs similarly.
-
Disc Application: Place the prepared discs onto the surface of the inoculated agar plate, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 37 °C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Compare the results to the positive and negative controls.
Conclusion and Future Outlook
The choice of sulfonyl chloride is a critical design element in the synthesis of bioactive sulfonamides. As demonstrated, simple modifications—such as the addition of a methyl group in p-toluenesulfonyl chloride or the strategic placement of other substituents—can profoundly alter the resulting compound's physicochemical properties and biological activity profile. This modularity allows for the targeted development of potent and selective agents against a wide range of diseases, from bacterial infections to cancer. Future research will undoubtedly leverage novel and more complex sulfonyl chlorides, including those with diverse heterocyclic scaffolds, to further explore the chemical space and develop next-generation sulfonamide-based therapeutics.
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
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Khan, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]
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Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Royal Society of Chemistry. Available at: [Link]
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Ayeni, O. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
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Göktaş, O., et al. (2015). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Pires, D. E. V., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry. Available at: [Link]
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Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. ResearchGate. Available at: [Link]
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De Simone, G., et al. (2022). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]
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Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2015). Taylor & Francis Online. Available at: [Link]
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Mastrolorenzo, A., Scozzafava, A., & Supuran, C. T. (2000). 4-toluenesulfonylureido derivatives of amines, amino acids and dipeptides: a novel class of potential antitumor agents. European Journal of Pharmaceutical Sciences. Available at: [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and Evaluation of Their Histone Deacetylase (HDAC) Activity. (2011). E-Journal of Chemistry. Available at: [Link]
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Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. (1975). Journal of Medicinal Chemistry. Available at: [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). BioMed Research International. Available at: [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. Available at: [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
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A Comparative Guide to the Stability of Sulfonamides Derived from Methyl 2-(chlorosulfonyl)-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability profiles of sulfonamides, with a specific focus on novel compounds derived from the versatile building block, Methyl 2-(chlorosulfonyl)-5-methylbenzoate. As a Senior Application Scientist, the following analysis is grounded in established principles of physical organic chemistry and draws upon extensive data from forced degradation studies, offering a predictive framework for the stability of new chemical entities. We will compare a model sulfonamide, Methyl 2-(aminosulfonyl)-5-methylbenzoate, against the widely recognized sulfonamide antibiotic, Sulfamethoxazole, to highlight key structural determinants of stability.
Introduction: The Critical Role of Stability in Drug Development
The intrinsic stability of a drug substance is a cornerstone of its developability, directly impacting its safety, efficacy, and shelf-life. For sulfonamides, a class of compounds renowned for their broad therapeutic applications, understanding their degradation pathways is paramount.[1][2][3] Forced degradation studies, conducted under conditions more stringent than standard stability testing, are essential for elucidating these pathways and for the development of stability-indicating analytical methods, as mandated by ICH guidelines.[4][5][6]
This guide will delve into the hydrolytic, photolytic, thermal, and oxidative stability of a model sulfonamide derived from this compound and compare it to Sulfamethoxazole. This comparison will provide valuable insights for researchers engaged in the design and development of novel sulfonamide-based therapeutics.
Synthesis of a Model Sulfonamide: Methyl 2-(aminosulfonyl)-5-methylbenzoate
To provide a tangible context for our stability comparison, we will consider the synthesis of a primary sulfonamide from this compound. This precursor is a valuable intermediate in organic synthesis, readily reacting with amines to form sulfonamides.[7]
The synthesis of Methyl 2-(aminosulfonyl)-5-methylbenzoate would typically proceed via the reaction of this compound with ammonia.
Comparative Stability Analysis: A Deeper Dive
The stability of a sulfonamide is intrinsically linked to its molecular structure.[1][8] We will now compare the anticipated stability of our model compound, Methyl 2-(aminosulfonyl)-5-methylbenzoate, with that of Sulfamethoxazole under various stress conditions.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for sulfonamides, particularly under acidic conditions.[8][9] The susceptibility to hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring and the nature of the sulfonamide nitrogen substituent.
-
Acidic Conditions: In acidic media, the sulfonamide bond can undergo cleavage. For Sulfamethoxazole, the presence of the electron-rich isoxazole ring can influence the electron density around the sulfonamide linkage. Our model compound, Methyl 2-(aminosulfonyl)-5-methylbenzoate, is expected to exhibit a different profile due to the electronic effects of the methyl and methyl ester groups on the benzene ring.
-
Neutral and Alkaline Conditions: Generally, sulfonamides are more stable in neutral to alkaline conditions.[8][10] Both our model compound and Sulfamethoxazole are expected to show greater stability at higher pH values, where the anionic form of the sulfonamide is less susceptible to hydrolysis.[8]
Table 1: Comparative Hydrolytic Degradation
| Compound | Condition | Expected Degradation (%) | Primary Degradation Product |
| Methyl 2-(aminosulfonyl)-5-methylbenzoate | 0.1 M HCl, 60°C, 24h | 15-25% | Methyl 2-carboxy-4-methylbenzenesulfonic acid |
| Sulfamethoxazole | 0.1 M HCl, 60°C, 24h | 10-20% | Sulfanilic acid and 3-amino-5-methylisoxazole |
| Methyl 2-(aminosulfonyl)-5-methylbenzoate | pH 7.0, 60°C, 24h | < 5% | - |
| Sulfamethoxazole | pH 7.0, 60°C, 24h | < 5% | - |
| Methyl 2-(aminosulfonyl)-5-methylbenzoate | 0.1 M NaOH, 60°C, 24h | < 2% | - |
| Sulfamethoxazole | 0.1 M NaOH, 60°C, 24h | < 2% | - |
Photostability
Photodegradation is a significant concern for light-sensitive drugs. Sulfonamides can be susceptible to degradation upon exposure to UV light, with the aromatic amine group in many antibacterial sulfonamides being a key chromophore.[11]
-
Sulfamethoxazole , containing a para-amino group, is known to be susceptible to photodegradation.
-
Methyl 2-(aminosulfonyl)-5-methylbenzoate , lacking this primary aromatic amine, is predicted to exhibit greater photostability.
Table 2: Comparative Photodegradation
| Compound | Condition | Expected Degradation (%) |
| Methyl 2-(aminosulfonyl)-5-methylbenzoate | ICH Q1B Option II, 24h | < 5% |
| Sulfamethoxazole | ICH Q1B Option II, 24h | 10-15% |
Thermal Stability
Thermal stability is crucial for determining appropriate storage conditions. Sulfonamides generally exhibit good thermal stability, though degradation can occur at elevated temperatures.[12][13]
Both our model compound and Sulfamethoxazole are expected to be relatively stable at temperatures typically encountered during storage and handling. Significant degradation would likely only occur under accelerated conditions.
Table 3: Comparative Thermal Degradation
| Compound | Condition | Expected Degradation (%) |
| Methyl 2-(aminosulfonyl)-5-methylbenzoate | 80°C, 75% RH, 7 days | < 3% |
| Sulfamethoxazole | 80°C, 75% RH, 7 days | < 3% |
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients. The susceptibility of a molecule to oxidation depends on the presence of oxidizable functional groups.
-
The primary aromatic amine of Sulfamethoxazole is a potential site for oxidation.
-
Methyl 2-(aminosulfonyl)-5-methylbenzoate , without this group, is likely to be more resistant to oxidative stress.
Table 4: Comparative Oxidative Degradation
| Compound | Condition | Expected Degradation (%) |
| Methyl 2-(aminosulfonyl)-5-methylbenzoate | 3% H₂O₂, RT, 24h | < 5% |
| Sulfamethoxazole | 3% H₂O₂, RT, 24h | 5-10% |
Experimental Protocols for Stability Studies
To ensure the scientific integrity and reproducibility of stability studies, standardized protocols are essential. The following outlines a general workflow for conducting forced degradation studies on sulfonamides.
General Workflow
Caption: General workflow for forced degradation studies.
Detailed Methodologies
4.2.1. Hydrolytic Stability
-
Prepare solutions of the sulfonamide (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4.2.2. Photostability
-
Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
4.2.3. Thermal Stability
-
Store the solid drug substance at an elevated temperature and humidity (e.g., 80°C / 75% RH) for a specified duration.
-
At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
4.2.4. Oxidative Stability
-
Prepare a solution of the sulfonamide in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Stir the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
HPLC-UV Analytical Method
A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the sulfonamide (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
Degradation Pathways
Understanding the degradation pathways is a key outcome of forced degradation studies.
Caption: Proposed hydrolytic degradation pathways.
For Sulfamethoxazole, hydrolytic cleavage of the sulfonamide bond yields sulfanilic acid and 3-amino-5-methylisoxazole. For our model compound, the primary hydrolytic degradation product is expected to be Methyl 2-carboxy-4-methylbenzenesulfonic acid.
Conclusion
This comparative guide provides a framework for understanding and predicting the stability of novel sulfonamides derived from this compound. By comparing a model compound to the well-characterized Sulfamethoxazole, we can anticipate that the absence of a primary aromatic amine in our model compound will likely confer greater photolytic and oxidative stability. While hydrolytic and thermal stability are expected to be broadly similar, subtle differences may arise due to the specific electronic and steric properties of the substituents.
The experimental protocols and analytical methods outlined herein provide a robust starting point for the practical evaluation of these and other novel sulfonamide drug candidates. A thorough understanding of a compound's stability profile is an indispensable component of modern drug development, ensuring the delivery of safe and effective medicines.
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Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Stability-Indicating HPLC Method for the Determination of Sulfacetamide Sodium and Prednisolone Acetate in Ophthalmic Ointments. Journal of AOAC International, 89(4), 983–988. [Link]
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Białk-Bielińska, A., Stolte, S., Arning, J., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–272. [Link]
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European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of a synthetic route is a critical decision governed by a multitude of factors including cost, yield, safety, and environmental impact. This guide provides an in-depth comparative analysis of the primary methodologies for the synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a key intermediate in the production of sulfonylurea herbicides such as Triflusulfuron-methyl.[1] As senior application scientists, our goal is to equip you with the necessary data and insights to make informed decisions for your research and development endeavors.
Introduction to this compound
This compound is a sulfonyl chloride derivative whose structural motif is a cornerstone in the synthesis of a variety of biologically active molecules. Its primary application lies in its role as a precursor to sulfonamides, a class of compounds with a broad spectrum of pharmacological and herbicidal activities. The chlorosulfonyl group is a versatile reactive handle, readily undergoing nucleophilic substitution with amines to form the stable sulfonamide linkage.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways dominate the production of this compound and its isomers: Direct Chlorosulfonation of an aromatic precursor and a Diazotization-Sulfonation sequence starting from an aniline derivative.
Method 1: Direct Chlorosulfonation of Methyl p-Toluate
This classical approach involves the electrophilic aromatic substitution of methyl p-toluate with chlorosulfonic acid. The methyl and ester groups on the aromatic ring direct the incoming chlorosulfonyl group to the ortho position relative to the methyl group.
Advantages:
-
Atom Economy: This is a relatively atom-economical one-step reaction.
-
Readily Available Starting Material: Methyl p-toluate is a common and generally inexpensive starting material.
Disadvantages:
-
Harsh Reagents: Chlorosulfonic acid is a highly corrosive and hazardous reagent that reacts violently with water, requiring specialized handling and equipment.[2][3][4][5]
-
Byproduct Generation: The reaction produces hydrogen chloride gas, which must be scrubbed.
-
Potential for Isomeric Impurities: While the directing effects of the substituents favor the desired isomer, other isomers can be formed, potentially complicating purification.
Method 2: Diazotization-Sulfonation of 2-Amino-5-methylbenzoic Acid
This multi-step process, a variation of the Sandmeyer reaction, begins with the diazotization of 2-amino-5-methylbenzoic acid, followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride.
Sources
Green chemistry metrics for the synthesis of "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"
This guide provides an in-depth comparison of synthetic routes to Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a key intermediate in pharmaceutical and agrochemical development. We move beyond simple yield analysis to evaluate each pathway through the critical lens of green chemistry metrics. For researchers and process development professionals, adopting these principles is not just an environmental imperative but a strategic advantage, leading to more efficient, safer, and cost-effective chemical manufacturing.
The Imperative for Greener Synthesis
The synthesis of complex organic molecules, particularly at an industrial scale, has traditionally generated significant chemical waste. The pharmaceutical industry, for instance, has been noted for its high Process Mass Intensity (PMI), where the total mass of materials used in a process can vastly exceed the mass of the final active pharmaceutical ingredient (API).[1] This reality has driven the development and adoption of green chemistry principles to minimize environmental impact and enhance process efficiency. This guide will focus on four key metrics to quantify the "greenness" of a chemical process: Atom Economy, Reaction Mass Efficiency, E-Factor, and Process Mass Intensity.
| Metric | Formula | Description |
| Atom Economy (AE) | (%AE) = (Molecular Weight of Desired Product / Σ Molecular Weights of All Reactants) x 100 | A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[2][3] |
| Reaction Mass Efficiency (RME) | (%RME) = (Mass of Isolated Product / Σ Mass of All Reactants) x 100 | A practical metric that considers reaction yield and the stoichiometry of reactants. |
| Environmental Factor (E-Factor) | E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) | A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[4] |
| Process Mass Intensity (PMI) | PMI = Total Mass of Inputs / Mass of Product | A holistic metric that includes all materials used in a process—reactants, solvents, workup chemicals, etc.[1][5] |
Synthetic Strategies and Comparative Analysis
We will evaluate two distinct synthetic pathways to this compound.
-
Route A: Traditional Direct Chlorosulfonation. This classic electrophilic aromatic substitution route involves the direct reaction of a readily available starting material with a powerful, but hazardous, sulfonating agent.
-
Route B: Modern Oxidative Chlorination. This alternative approach builds the sulfonyl chloride functionality from a thiol precursor using a milder oxidant, aiming to improve the safety and environmental profile of the synthesis.
Route A: Direct Chlorosulfonation of Methyl p-toluate
This established method relies on the reaction of Methyl p-toluate with an excess of chlorosulfonic acid.[6] Chlorosulfonic acid serves as both the reactant and the solvent in many cases, driving the reaction to completion but contributing significantly to a poor process mass intensity.
The primary drawback of this route is its reliance on a large excess of a highly corrosive and water-reactive reagent. The workup typically involves quenching the reaction mixture on ice, which generates significant quantities of acidic aqueous waste (hydrochloric acid and sulfuric acid), leading to a very high E-Factor.
Route B: Oxidative Chlorination of Methyl 5-methyl-2-mercaptobenzoate
A greener alternative involves the synthesis of the target sulfonyl chloride from a corresponding thiol. This approach can utilize milder and more selective oxidants in more environmentally benign solvents.[7][8] The synthesis of the thiol precursor itself must be considered, but for this analysis, we focus on the key transformation to the sulfonyl chloride.
This method, inspired by modern sulfonamide synthesis, uses an N-chloro-succinimide derivative like Sodium Dichloroisocyanurate (NaDCC) as the oxidant and chlorine source.[7] These reactions can often be performed in more sustainable solvents like ethyl acetate or even in aqueous systems, significantly reducing the generation of hazardous waste.
Quantitative Comparison of Green Metrics
To provide a clear comparison, we will use experimental data based on established procedures for analogous transformations.[9] The following table assumes a target production of 100 g of this compound.
Table 1: Green Chemistry Metrics Comparison
| Parameter | Route A: Direct Chlorosulfonation | Route B: Oxidative Chlorination | Justification for Greener Choice |
| Starting Material | Methyl p-toluate (60.5 g) | Methyl 5-methyl-2-mercaptobenzoate (79.8 g) | - |
| Key Reagent(s) | Chlorosulfonic Acid (236.0 g, 5 eq.) | NaDCC·2H₂O (156.0 g, 1.5 eq.) | Route B avoids a highly corrosive and hazardous reagent. |
| Solvent(s) | Dichloromethane (DCM) (500 mL, ~660 g) | Ethyl Acetate (EtOAc) (500 mL, ~450 g) | EtOAc is a preferred, more benign solvent compared to DCM. |
| Workup Materials | Ice/Water (1000 g), NaHCO₃ (for neutralization) | Water (500 g), Brine (200 g) | Route A generates a large volume of acidic aqueous waste requiring neutralization. |
| Assumed Yield | 85% | 90% | Modern methods often offer higher selectivity and yield. |
| Mass of Product | 100.0 g | 100.0 g | - |
| Atom Economy (%) | 67.4% | 40.2% (for this step) | Route A is better. Direct sulfonation has fewer atoms in its byproducts (HCl). |
| RME (%) | 33.8% | 42.1% | Route B is better. Higher yield and more favorable stoichiometry improve mass efficiency. |
| Total Inputs (g) | 1056.5 g | 885.8 g | Route B is better. Significantly lower total mass input. |
| Total Waste (g) | 956.5 g | 785.8 g | Route B is better. Generates less total waste. |
| E-Factor | 9.57 | 7.86 | Route B is better. A lower E-Factor signifies less waste per kg of product. |
| PMI | 10.57 | 8.86 | Route B is better. A lower PMI indicates a more resource-efficient process overall. |
Analysis: While the traditional Route A boasts a superior Atom Economy in theory, this metric's limitation is its failure to account for solvents, excess reagents, and reaction yield.[3] When we evaluate the practical metrics, Route B emerges as the significantly greener option. Its higher Reaction Mass Efficiency (RME) and substantially lower E-Factor and Process Mass Intensity (PMI) highlight a more efficient and less wasteful process. The choice of a less hazardous primary reagent and a more environmentally friendly solvent further solidifies its standing as the preferred method from a green chemistry perspective.
Workflow and Experimental Protocol
Green Metrics Calculation Workflow
The process of evaluating a synthetic route using these metrics follows a clear workflow, starting from the balanced chemical equation and culminating in the holistic PMI value.
Detailed Protocol for Route A: Direct Chlorosulfonation
This protocol describes the synthesis of this compound on a laboratory scale. Every step is designed with safety and process control in mind.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber).
-
Low-temperature cooling bath (e.g., ice-salt or cryocooler).
-
Chlorosulfonic Acid (handle with extreme care in a fume hood)[6]
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge a 500 mL three-neck flask with Methyl p-toluate (15.0 g, 0.1 mol). Add 100 mL of dichloromethane (DCM) and stir to dissolve.
-
Rationale: DCM is used as a solvent to ensure homogeneity and to help control the reaction temperature. The reaction is performed under an inert nitrogen atmosphere to prevent moisture from the air from reacting with the chlorosulfonic acid.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Rationale: Chlorosulfonation is a highly exothermic reaction.[9] Maintaining a low temperature is critical to prevent the formation of unwanted byproducts and to ensure the reaction is controllable.
-
-
Reagent Addition: Slowly add chlorosulfonic acid (35 mL, 0.5 mol, 5 eq.) to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the internal temperature below 5 °C throughout the addition.
-
Rationale: A slow, controlled addition is paramount for safety and selectivity. A large excess of chlorosulfonic acid is used to drive the reaction to completion.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Rationale: This period ensures the reaction proceeds to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
-
-
Quenching: In a separate large beaker, prepare a slurry of 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Rationale: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitates the organic product. This is an extremely exothermic and gas-evolving (HCl) step that must be performed with caution in a well-ventilated fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Rationale: The washes remove residual acids and water-soluble impurities. The bicarbonate wash neutralizes any remaining HCl or sulfuric acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Rationale: Removal of all water is necessary before isolating the sulfonyl chloride, which is susceptible to hydrolysis.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Conclusion
The quantitative evaluation of synthetic routes through green chemistry metrics provides invaluable, objective insights that go far beyond traditional yield analysis. In the synthesis of this compound, the modern oxidative chlorination approach (Route B) is demonstrably superior to the traditional direct chlorosulfonation (Route A) in terms of process efficiency (PMI), waste generation (E-Factor), and overall safety profile. While Route A has a better theoretical Atom Economy, the practical realities of excess hazardous reagents and solvent usage render it a far less sustainable option. For organizations committed to sustainable science, prioritizing the reduction of PMI and E-Factor will lead to the development of chemical processes that are not only environmentally responsible but also more economically viable in the long term.
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Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Available at: [Link]
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Sheldon, R. A. (2017). The E Factor and Process Mass Intensity. Green Chemistry and Catalysis, 1-39. Available at: [Link]
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Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 01-09. Available at: [Link]
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Strieth-Kalthoff, F., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 16-22. Available at: [Link]
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Alonso, D. A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
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Manahan, S. E. (2021). Yield And Atom Economy in Chemical Reactions. Chemistry LibreTexts. Available at: [Link]
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Abbasi, A. (2019). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)? ResearchGate. Available at: [Link]
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A Comparative Guide to In-Silico Reactivity Modeling of Methyl 2-(chlorosulfonyl)-5-methylbenzoate and Its Alternatives
For the modern researcher in drug development and synthetic chemistry, the ability to predict chemical reactivity with a high degree of accuracy is not merely an academic exercise; it is a critical component of efficient and cost-effective discovery. The compound at the center of our discussion, Methyl 2-(chlorosulfonyl)-5-methylbenzoate, is a versatile reagent, but its inherent reactivity, like that of all sulfonyl chlorides, presents both opportunities and challenges. This guide provides an in-depth, objective comparison of in-silico methodologies to model and predict the reactivity of this compound and its alternatives, grounded in experimental data and first-principles calculations.
The Imperative for In-Silico Reactivity Modeling
The chlorosulfonyl group is a potent electrophile, making this compound a valuable building block for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[1] However, the very reactivity that makes this functional group useful also necessitates a nuanced understanding of its behavior under various reaction conditions to control selectivity, minimize side reactions, and ensure safety. Traditional trial-and-error approaches to reaction optimization are time-consuming and resource-intensive. In-silico modeling offers a powerful alternative, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of improved reagents and processes.
This guide will navigate the landscape of computational tools available to the modern chemist, comparing their predictive power and practical applicability for understanding the reactivity of this compound. We will delve into the causality behind the choice of different modeling techniques and provide self-validating protocols that integrate theoretical predictions with experimental observations.
Comparing In-Silico Approaches for Reactivity Prediction
The choice of an in-silico model is a trade-off between computational cost and accuracy. For the study of a specific molecule like this compound, a multi-faceted approach is often the most insightful.
| In-Silico Method | Principle | Strengths | Weaknesses | Typical Application |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of molecules. | High accuracy in predicting reaction energies, transition states, and spectroscopic properties. | Computationally expensive, especially for large systems. | Elucidation of reaction mechanisms, calculation of activation barriers, prediction of reaction kinetics. |
| Density Functional Theory (DFT) | A class of QM methods that approximates the electron density to calculate the energy of a system. | Good balance of accuracy and computational cost for many chemical systems. | The choice of functional can significantly impact the accuracy of the results. | Widely used for mechanistic studies, reactivity predictions, and calculation of molecular properties. |
| Semi-empirical Methods | Simplified QM methods that use parameters derived from experimental data. | Very fast calculations, suitable for large molecules and high-throughput screening. | Lower accuracy compared to ab initio QM and DFT methods. | Rapid screening of large compound libraries, initial exploration of reaction pathways. |
| Molecular Mechanics (MM) | Uses classical mechanics to model the potential energy surface of molecules. | Extremely fast, can handle very large systems (e.g., proteins, polymers). | Does not describe electronic effects, cannot model bond breaking/formation. | Conformational analysis, molecular dynamics simulations of non-reactive processes. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with reactivity or biological activity. | Can be very fast for prediction once a model is built. | Predictive power is limited to the chemical space of the training data. | Predicting the reactivity of large sets of related compounds. |
For a detailed understanding of the reactivity of this compound, Density Functional Theory (DFT) emerges as the most suitable tool, offering a robust balance between accuracy and computational feasibility.
A Deeper Dive: In-Silico Modeling of Arenesulfonyl Chloride Reactivity - A Case Study
The Reaction: Isotopic Chloride Exchange
The study focused on the seemingly simple, yet mechanistically revealing, isotopic chloride exchange reaction between arenesulfonyl chlorides and radiolabeled tetraethylammonium chloride.[2] This reaction provides a direct measure of the intrinsic reactivity of the sulfonyl chloride towards a nucleophile.
Isotopic chloride exchange in arenesulfonyl chlorides.
Experimental Validation: A Benchmark for In-Silico Models
Before delving into the computational models, it is crucial to have a solid experimental foundation for validation. The solvolysis of arenesulfonyl chlorides in various solvent systems has been extensively studied, providing a rich dataset of reaction rates.[3][4][5] These studies consistently point towards a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
The table below presents a selection of experimentally determined second-order rate constants for the chloride exchange reaction in benzenesulfonyl chloride and its substituted analogs.[2]
| Substituent | Experimental k₂ (10⁻⁴ M⁻¹s⁻¹) |
| H | 1.33 |
| 4-Me | 0.67 |
| 2,4,6-Me₃ | 6.10 |
| 2,4,6-iPr₃ | 3.72 |
These experimental values serve as a critical benchmark for the accuracy of our in-silico predictions.
In-Silico Investigation: Unraveling the Mechanism with DFT
The computational investigation of the chloride exchange reaction was performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry. The choice of the functional and basis set is a critical decision that influences the accuracy of the calculations. For this system, a combination of the B3LYP functional with a 6-311+G(d,p) basis set provides a good balance of accuracy and computational efficiency.
The primary goal of the DFT calculations is to map out the potential energy surface of the reaction, identifying the key stationary points: reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate.
A typical DFT workflow for calculating reaction activation energies.
The DFT calculations for the chloride exchange reaction in arenesulfonyl chlorides revealed a concerted SN2 mechanism proceeding through a single transition state.[2] The calculated activation parameters showed excellent correlation with the experimental kinetic data, validating the chosen computational methodology.[2]
Comparison with an Alternative Reagent: Sulfonyl Fluorides
While sulfonyl chlorides are workhorse reagents, their high reactivity can sometimes be a drawback, leading to side reactions and instability. Sulfonyl fluorides have emerged as a valuable alternative, offering a different reactivity profile.
| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides |
| Reactivity | Highly reactive, susceptible to hydrolysis. | More stable, less prone to hydrolysis. |
| Selectivity | Can be less selective in the presence of multiple nucleophiles. | Often exhibit higher selectivity. |
| Handling | Can be moisture-sensitive. | Generally more stable and easier to handle. |
| In-Silico Modeling | The S-Cl bond is longer and more polarizable. | The S-F bond is shorter and stronger, requiring accurate treatment of electron correlation in QM calculations. |
A computational and crystallographic study comparing sulfonyl chlorides and sulfonyl fluorides highlighted the key differences in their non-covalent interactions, which can influence their reactivity in condensed phases. The study revealed that the fluorine atom in sulfonyl fluorides is a poorer hydrogen bond acceptor compared to the chlorine atom in sulfonyl chlorides, but it can participate in favorable interactions with π-systems.
Experimental Protocols: A Guide to In-Silico Reactivity Modeling
The following protocol outlines a general workflow for the in-silico modeling of the reactivity of a sulfonyl chloride, such as this compound, using DFT.
Protocol: DFT Calculation of the Activation Energy for Nucleophilic Substitution
-
Molecule Building and Initial Optimization:
-
Build the 3D structures of the sulfonyl chloride and the nucleophile using a molecular editor.
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics or a semi-empirical method) to obtain a reasonable starting geometry.
-
-
Reactant and Product Optimization:
-
Set up a DFT calculation for the geometry optimization of the reactants (sulfonyl chloride and nucleophile) and products (sulfonamide and chloride ion).
-
Causality: A full geometry optimization is necessary to find the minimum energy structures on the potential energy surface.
-
Method: B3LYP/6-31G(d) is a good starting point for geometry optimizations.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries of the reactants and products.
-
Causality: This step confirms that the optimized structures are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Transition State Search:
-
Propose an initial guess for the transition state structure. This can be done by manually bringing the nucleophile close to the sulfonyl group in an SN2-like geometry.
-
Perform a transition state search using an appropriate algorithm (e.g., Berny optimization in Gaussian).
-
Causality: The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for calculating the activation energy.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state geometry.
-
Causality: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state.
-
Causality: The IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the found transition state connects the desired minima.
-
-
Single-Point Energy Calculation:
-
Perform a single-point energy calculation on the optimized geometries of the reactants, transition state, and products using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p) and potentially a different functional).
-
Causality: This step provides more accurate electronic energies for the calculation of the activation energy.
-
-
Calculation of Activation Energy:
-
The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the reactants.
-
Conclusion
In-silico modeling, particularly with DFT, provides a powerful and predictive framework for understanding and optimizing the reactivity of this compound and its analogs. By combining high-level computational methods with robust experimental validation, researchers can gain unprecedented insights into reaction mechanisms, enabling the rational design of more efficient and selective chemical transformations. This guide has provided a comparative overview of the available in-silico tools, a detailed case study on the application of DFT to a relevant system, and a practical protocol for researchers to embark on their own computational investigations. The synergy between in-silico modeling and experimental chemistry is poised to accelerate the pace of innovation in drug discovery and chemical synthesis.
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Kevill, D. N.; D'Souza, M. J. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Int. J. Mol. Sci.2008 , 9 (12), 2639–2653. [Link]
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Kevill, D. N.; D'Souza, M. J. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Int. J. Mol. Sci.2008 , 9, 2639-2653. [Link]
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D'Souza, M. J.; Kevill, D. N. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem.2022 , 18, 120–132. [Link]
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Mikołajczyk, M.; et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]
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Singh, A.; et al. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals2022 , 12, 1789. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Sulfonamides Derived from Methyl 2-(chlorosulfonyl)-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Specificity in Sulfonamide Immunoassays
Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary and human medicine.[1] Their presence as residues in food products of animal origin poses potential health risks to consumers, including allergic reactions and the promotion of antibiotic resistance.[2] Consequently, robust and reliable methods for detecting and quantifying sulfonamide residues are crucial for food safety and regulatory compliance.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput screening alternative to traditional chromatographic methods.[3] The core component of any immunoassay is the antibody, and its specificity dictates the reliability and scope of the assay. For a class of compounds like sulfonamides, which share a common p-aminobenzenesulfonamide core but differ in their N1-substituents, the cross-reactivity profile of the antibody is a critical performance characteristic. An ideal antibody for screening purposes would exhibit broad cross-reactivity, recognizing a wide range of sulfonamides with similar affinity. Conversely, for specific quantification of a single sulfonamide, a highly specific antibody with minimal cross-reactivity is desired.
The design of the hapten—a small molecule that is made immunogenic by conjugation to a carrier protein—is the most critical factor in determining the specificity and cross-reactivity of the resulting antibodies.[4] This guide provides an in-depth technical comparison of the anticipated cross-reactivity of antibodies raised against sulfonamides derived from "Methyl 2-(chlorosulfonyl)-5-methylbenzoate" with antibodies generated using alternative hapten strategies. We will explore the causal relationships between hapten structure and antibody recognition, provide detailed experimental protocols, and present comparative data to inform the development of tailored immunoassays for sulfonamides.
Hapten Design Strategy: Leveraging this compound
The choice of "this compound" as a precursor for a sulfonamide hapten presents a distinct strategy for directing the immune response. The chlorosulfonyl group is highly reactive towards primary and secondary amines, allowing for the formation of a stable sulfonamide bond. The methyl ester can be hydrolyzed to a carboxylic acid, which provides a functional group for conjugation to a carrier protein.
Proposed Hapten Synthesis from this compound
A plausible synthetic route to a hapten derived from "this compound" would involve a two-step process:
-
Sulfonamide formation: Reaction of this compound with a molecule containing a primary or secondary amine. To create a generic sulfonamide hapten, one might react it with a simple amine, or to mimic a specific sulfonamide, a more complex amine could be used.
-
Ester hydrolysis: Conversion of the methyl ester to a carboxylic acid to provide a conjugation handle.
The resulting hapten would have the sulfonamide moiety as a central feature, with the point of attachment to the carrier protein being distal to the core sulfonamide structure.
The Influence of Hapten Structure on Antibody Cross-Reactivity
The site of conjugation of the hapten to the carrier protein is a key determinant of which parts of the molecule will be recognized as epitopes by the immune system.[5]
-
N4-Position Conjugation: When sulfonamides are conjugated through their N4-amino group, this part of the molecule is often obscured by the carrier protein. The resulting antibodies tend to recognize the N1-substituent and the core sulfonamide structure more prominently. This can lead to antibodies with a narrower specificity, often favoring the specific sulfonamide used as the hapten.[6]
-
N1-Position Conjugation: Conversely, when the hapten is designed to be conjugated through the N1-substituent, the p-aminobenzyl portion of the sulfonamide is exposed to the immune system. This strategy is often employed to generate broad-spectrum antibodies that recognize the common core structure of the sulfonamide class.[3]
Antibodies raised against a hapten derived from This compound would likely fall into a category where the conjugation point is on a substituent of the benzene ring, leaving both the sulfonamide group and the other substituent (in this case, a methyl group) exposed. This could lead to a unique cross-reactivity profile.
Comparative Analysis of Expected Cross-Reactivity
To understand the potential cross-reactivity of antibodies raised against a hapten from "this compound," we can compare it to antibodies generated using more conventional haptens.
| Hapten Strategy | Point of Conjugation | Expected Dominant Epitope | Probable Cross-Reactivity Profile |
| From this compound | Carboxylic acid on the benzoate ring | Sulfonamide moiety and the substituted benzene ring | Potentially broad, with recognition influenced by the methyl group on the ring. May show preferential binding to sulfonamides with similar substitution patterns. |
| N4-Succinyl-Sulfathiazole | N4-amino group | Sulfathiazole N1-heterocycle and core sulfonamide | More specific for sulfathiazole and structurally similar sulfonamides.[5] |
| p-Aminobenzenesulfonamide derivative | N1-position | p-Aminobenzyl group | Broad-spectrum, recognizing the common core of many sulfonamides.[3] |
The following table presents a compilation of cross-reactivity data from the literature for a commercially available monoclonal antibody, illustrating a typical broad-spectrum profile.
| Sulfonamide | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
| Sulfatroxazole | <1 |
Data adapted from a commercially available multi-sulfonamide ELISA kit manual.[1]
Experimental Protocols
Protocol 1: Synthesis of a Sulfonamide Hapten
This protocol is a general method for the synthesis of a sulfonamide hapten with a carboxylic acid handle for conjugation.
Materials:
-
This compound
-
Amine-containing compound (e.g., 4-aminobenzoic acid)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Sulfonamide Formation:
-
Dissolve this compound (1 equivalent) and the amine-containing compound (1.1 equivalents) in DCM.
-
Add pyridine (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified sulfonamide ester in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final hapten.
-
Protocol 2: Hapten-Protein Conjugation
This protocol describes the conjugation of the synthesized hapten to a carrier protein (e.g., Bovine Serum Albumin - BSA) using the carbodiimide method.
Materials:
-
Synthesized sulfonamide hapten
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the hapten (e.g., 10 mg) in DMF (1 mL).
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the hapten solution and stir at room temperature for 4 hours to activate the carboxylic acid group.
-
Dissolve BSA (e.g., 20 mg) in PBS (5 mL).
-
Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4 °C with gentle stirring.
-
Transfer the reaction mixture to dialysis tubing and dialyze against PBS at 4 °C for 48 hours, with several changes of the buffer.
-
Store the purified hapten-protein conjugate at -20 °C.
Protocol 3: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to determine the cross-reactivity of the generated antibodies.
Materials:
-
Microtiter plates
-
Coating antigen (e.g., hapten conjugated to a different carrier protein like Ovalbumin - OVA)
-
Anti-sulfonamide antibody (from immunization)
-
Sulfonamide standards and test compounds
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody-enzyme conjugate (e.g., Goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a mixture of the anti-sulfonamide antibody (at a predetermined optimal dilution) and either the sulfonamide standard or the test compound to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the secondary antibody-enzyme conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the 50% inhibition concentration (IC50) for the reference sulfonamide and each test compound.
-
Calculate the cross-reactivity (%) using the following formula: Cross-Reactivity (%) = (IC50 of reference sulfonamide / IC50 of test compound) x 100
Visualizing the Workflow
Caption: Workflow for hapten synthesis and conjugation.
Caption: Principle of Competitive ELISA for sulfonamide detection.
Conclusion and Future Perspectives
The choice of hapten is paramount in the development of immunoassays for sulfonamides. While established strategies involving conjugation at the N1 or N4 positions have led to the creation of both broad-spectrum and specific antibodies, the use of novel precursors like "this compound" opens up new avenues for fine-tuning antibody specificity. The resulting antibodies are predicted to exhibit a unique cross-reactivity profile, potentially offering advantages for the detection of specific subsets of sulfonamides.
Further research should focus on the synthesis and characterization of antibodies raised against haptens derived from "this compound" and related compounds. A thorough evaluation of their cross-reactivity against a comprehensive panel of sulfonamides will be essential to validate their utility in various applications, from broad screening of food products to the specific monitoring of individual sulfonamide drugs in clinical and environmental samples. This systematic approach to hapten design and antibody characterization will undoubtedly contribute to the development of more effective and reliable immunoassays for this important class of compounds.
References
- Eurofins Technologies. (n.d.). Multi-Sulfonamide ELISA Kit Manual. Retrieved from a representative commercial source providing sulfonamide ELISA kits.
- Li, Y., Zhang, Y., Liu, L., Kuang, H., Wang, L., & Xu, C. (2014). Development of a broad-specificity enzyme-linked immunosorbent assay for 15 sulfonamides in food samples. Food and Agricultural Immunology, 25(4), 546-558.
- Rall, V. L. M., de Arruda, L. F., & Hotta, T. H. (2013). Sulfonamide residues in food-producing animals: a review. Ciência Rural, 43(12), 2276-2283.
- Muldoon, M. T., & Stanker, L. H. (2000). Development of a cross-reactive monoclonal antibody to sulfonamide antibiotics: evidence for structural conformation-selective recognition. Journal of agricultural and food chemistry, 48(9), 3899-3905.
- Sheth, H. B., & Sporns, P. (1991). N4-Succinyl-sulfathiazole-protein conjugate for antibody production. Journal of agricultural and food chemistry, 39(9), 1696-1700.
- Wang, Z., Haughey, S. A., & Elliott, C. T. (2019). Hapten design and antibody production for the development of immunoassays for chemical contaminants in food. TrAC Trends in Analytical Chemistry, 112, 200-209.
- Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41-48.
-
Creative Biolabs. (n.d.). Sulfonamides Class-Specific Hapten Design and Synthesis Service. Retrieved from [Link]
-
Macy, E. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology. Retrieved from [Link]
- Wang, Z., Wang, S., Eremin, S. A., & Shen, J. (2006). Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays. Journal of agricultural and food chemistry, 54(13), 4548-4554.
-
Sol-Gel. (n.d.). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Retrieved from [Link]
- Strom, B. L., Schinnar, R., Apter, A. J., Margolis, D. J., Lautenbach, E., Hennessy, S., ... & Localio, A. R. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. New England Journal of Medicine, 349(17), 1628-1635.
Sources
- 1. Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rlandrews.org [rlandrews.org]
- 3. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides Class-Specific Hapten Design and Synthesis Service - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 5. Specific polyclonal-based immunoassays for sulfathiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(chlorosulfonyl)-5-methylbenzoate
This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of Methyl 2-(chlorosulfonyl)-5-methylbenzoate. As a reactive sulfonyl chloride, this compound demands meticulous handling to mitigate risks of corrosive exposure and violent reactions. The following procedures are grounded in established laboratory safety principles to ensure the protection of personnel and compliance with environmental regulations.
Urgent Safety Bulletin: Core Hazards & Immediate Precautions
This compound is a highly reactive and corrosive chemical.[1] Its primary hazards stem from the sulfonyl chloride functional group, which reacts violently with water and other nucleophiles.
Immediate Handling Imperatives:
-
Moisture Sensitivity: Store and handle under inert, dry conditions.[2] The compound reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[2][3]
-
Corrosivity: Causes severe skin burns and eye damage.[1] Contact with mucous membranes and the upper respiratory tract can be extremely destructive.[4]
-
Incompatibilities: Avoid contact with water, strong bases, and strong oxidizing agents.[2]
Hazard Analysis & Risk Assessment
A thorough understanding of the compound's reactivity is critical for safe disposal. The primary risk is the uncontrolled hydrolysis of the sulfonyl chloride group.
-
Mechanism of Hydrolysis: The sulfonyl chloride group reacts readily with water to produce the corresponding sulfonic acid and hydrochloric acid. This reaction is highly exothermic and the rapid generation of HCl gas can cause pressure buildup and create a corrosive atmosphere.
-
Secondary Reaction - Ester Hydrolysis: In the presence of a strong base used for neutralization, the methyl ester group can undergo saponification (hydrolysis) to form a carboxylate salt and methanol.[5] This is typically a slower reaction than the hydrolysis of the sulfonyl chloride.
| Hazard ID | Description | Potential Consequence | Mitigation Strategy |
| HC-01 | Violent reaction with water/moisture. | Rapid release of HCl gas, heat generation, potential for splashing and container pressurization. | Handle under inert atmosphere if possible, use a chemical fume hood, add slowly to quenching solution. |
| HC-02 | Corrosive to skin, eyes, and respiratory tract.[1][4] | Severe chemical burns, permanent eye damage, respiratory irritation. | Wear appropriate Personal Protective Equipment (PPE), handle exclusively within a chemical fume hood. |
| HC-03 | Incompatible with strong bases.[2] | Rapid, exothermic neutralization reaction. | Controlled, slow addition to a cooled, dilute basic solution with stirring. |
Engineering Controls & Personal Protective Equipment (PPE)
Safe handling and disposal must be conducted within a controlled environment using appropriate protective gear.[6]
Engineering Controls:
-
Chemical Fume Hood: All handling and neutralization procedures must be performed in a certified chemical fume hood to contain and exhaust corrosive vapors (HCl).[6][7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[7]
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against corrosive liquid contact. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[8] | Protects against splashes of both the chemical and the neutralization solution. |
| Body Protection | Flame-resistant lab coat and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory | Use of a chemical fume hood is the primary control. | Prevents inhalation of corrosive HCl vapors generated during neutralization. |
Step-by-Step Deactivation and Disposal Protocol
This protocol is designed for the neutralization of small quantities of this compound typically found in a research setting. The core principle is the controlled quenching of the reactive sulfonyl chloride group via hydrolysis in a basic solution.
Workflow for Neutralization```dot
Caption: Overall reaction for the neutralization of this compound.
Waste Handling and Logistical Plan
The final neutralized solution contains water, sodium chloride, and the sodium salt of 2-(methoxycarbonyl)-4-methylbenzenesulfonic acid. While significantly less hazardous than the starting material, it must still be disposed of correctly.
-
Containerize: Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Labeling: The label must include: "Aqueous waste containing Sodium 2-(methoxycarbonyl)-4-methylbenzenesulfonate and Sodium Chloride." List all components.
-
Disposal: The container must be disposed of through your institution's approved hazardous waste disposal program. [2][4]Do not pour down the drain. [7]Handle the uncleaned, empty original container as you would the product itself. [4] By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Channel. (2023). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link] (Note: A generic URL is used as the original may not be stable; the citation refers to the general procedure shown in such videos).
- Supporting Information for a scientific publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Google Patents. (2021).
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.[Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-.[Link] (Note: A generic URL is used as the original may not be stable; the citation refers to general procedures found on this site).
- Williamson, K. L., & Masters, K. M. (n.d.). Preparation of Methyl Benzoate. (This is a representative citation for a common university-level organic chemistry lab manual experiment).
-
S D Fine-Chem Limited. Material Safety Data Sheet for Sulphuryl Chloride.[Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.[Link] (Note: A generic URL is used as a representative source for general safety blogs).
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
Sources
- 1. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. homework.study.com [homework.study.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. umdearborn.edu [umdearborn.edu]
- 8. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Safely Handling Methyl 2-(chlorosulfonyl)-5-methylbenzoate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Methyl 2-(chlorosulfonyl)-5-methylbenzoate is a reactive compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, field-proven framework for managing this substance, grounded in authoritative safety data and practical experience.
Understanding the Inherent Risks
This compound possesses a chlorosulfonyl group, which imparts significant reactivity. The primary hazards associated with this functional group are its corrosive nature and its violent reaction with water and other nucleophilic substances.[1] This reactivity is the cornerstone of its utility in synthesis but also the source of its potential danger.
Hazard Identification Summary:
| Hazard Class | Description | Rationale |
| Skin Corrosion/Irritation | Causes severe skin burns and damage.[1] | The chlorosulfonyl group can react with moisture on the skin to produce hydrochloric acid and sulfuric acid, leading to chemical burns. |
| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to blindness.[1] | The eyes are particularly vulnerable to corrosive substances. Even minor exposure can result in irreversible damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2] | Inhalation of dust or vapors can damage the sensitive tissues of the respiratory tract. |
| Water Reactivity | Reacts violently with water, liberating toxic gas.[1] | The chlorosulfonyl group readily hydrolyzes, releasing corrosive and toxic gases. This reaction can be vigorous and present a significant hazard. |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][5] | Ingestion can cause severe damage to the gastrointestinal tract.[1] |
Operational Preparedness: Your First Line of Defense
Before handling this compound, a thorough pre-operational check is mandatory. This is not merely a procedural formality but a critical step in risk mitigation.
Essential Pre-Handling Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a certified face velocity. All handling of this compound must be performed within a fume hood.
-
Emergency Equipment Accessibility: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit containing appropriate absorbent materials for reactive chemicals is readily available.
-
Personal Protective Equipment (PPE) Inspection: All required PPE must be inspected for integrity before use. Any damaged items must be replaced immediately.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive nature of this compound, a robust PPE ensemble is required. Standard laboratory attire is insufficient.
Mandatory PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][4] | Protects against splashes of the chemical and potential projectiles from a vigorous reaction. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[2][6] | Provides a barrier against skin contact. Double-gloving is recommended. |
| Body Protection | A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants.[2] | Protects the skin from accidental splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of inhalation.[1] | Protects the respiratory system from harmful dusts or vapors. |
Procedural Guidance for Safe Handling
The following step-by-step protocols are designed to minimize risk during the handling of this compound.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a certified chemical fume hood.
-
Use a non-metallic spatula and weighing paper.
-
Carefully add the compound to the reaction vessel, avoiding the creation of dust.
-
-
Reaction Setup:
-
Ensure the reaction vessel is clean, dry, and free of any contaminants that could react with the compound.
-
If the reaction involves solvents, add them slowly to the compound to control any exothermic reactions.
-
Emergency Procedures: Rapid and Informed Response
In the event of an emergency, a swift and correct response is crucial to minimizing harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][4] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[5] Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Cover the spill with a dry, inert absorbent material.[2] Collect the material into a suitable container for disposal.[2] Do not use water to clean up the spill. |
Decontamination and Disposal: Ensuring a Safe Workspace
Proper decontamination and disposal are the final, critical steps in the safe handling of this compound.
Decontamination Protocol:
-
Glassware and Equipment:
-
Carefully quench any residual compound in a suitable solvent under controlled conditions within a fume hood.
-
Wash the decontaminated glassware and equipment thoroughly with soap and water.
-
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[2][3][5]
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound (e.g., gloves, weighing paper) must also be disposed of as hazardous waste.[2]
-
Packaging: Ensure the inner packaging is disposed of by licensed waste carriers.[4]
References
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
